3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-formylpyrrol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUQLYBKCBUSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370985 | |
| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43036-05-1 | |
| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Analytical Fingerprint of a Versatile Heterocycle: A Technical Guide to the Characterization of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde
Abstract
This technical guide provides a comprehensive overview of the analytical characterization of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde, a key heterocyclic intermediate in the development of novel therapeutics and functional materials. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data. It delves into the causality behind experimental choices and establishes a framework for the self-validating interpretation of analytical results. By synthesizing data from established literature on the pyrrole-2-carboxaldehyde core and the N-(2-cyanoethyl) substituent, this guide presents a robust, predictive model for the compound's spectral signature, complete with detailed experimental protocols and data interpretation strategies.
Introduction: The Significance of a Substituted Pyrrole
Pyrrole-2-carboxaldehyde and its derivatives are foundational scaffolds in medicinal chemistry and materials science, found in a wide array of natural products and biologically active compounds.[1][2] The introduction of a 2-cyanoethyl group onto the pyrrole nitrogen atom, yielding 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde (Molecular Formula: C₈H₈N₂O), enhances the molecule's utility. The cyanoethyl moiety acts as a versatile chemical handle, allowing for further molecular elaboration, and can modulate the electronic properties and biological activity of the parent molecule.
Accurate and unambiguous characterization is the bedrock of chemical research and development. For a molecule like 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde, a multi-technique analytical approach is not just best practice; it is essential for confirming structural integrity, assessing purity, and ensuring reproducibility in downstream applications. This guide will systematically detail the expected outcomes from core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis Pathway: A Reliable Route to the Target Compound
The synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde can be efficiently achieved via a Michael addition reaction. This method involves the N-alkylation of the starting material, pyrrole-2-carboxaldehyde, with acrylonitrile. The pyrrole nitrogen acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This reaction is typically catalyzed by a mild base, ensuring the integrity of the aldehyde and nitrile functional groups. A similar strategy has been successfully employed for the N-cyanoethylation of other pyrrole-containing compounds.[3]
Caption: Proposed synthetic workflow for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde.
Experimental Protocol: Synthesis
-
Preparation: To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add acrylonitrile (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as potassium fluoride on alumina (KF/alumina).[3]
-
Reaction: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-50 hours).
-
Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or neutral alumina to yield the pure 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde, both ¹H and ¹³C NMR are required to confirm the connectivity of all atoms. The predicted spectra are based on the well-documented spectra of pyrrole-2-carboxaldehyde and the known influence of the N-cyanoethyl group.
Caption: Structure of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde with proton and carbon labels.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
-
Causality: The electron-withdrawing nature of the aldehyde group at the C2 position deshields the adjacent ring proton (H5), shifting it downfield. The cyanoethyl group attached to the nitrogen will influence the chemical shifts of all pyrrole protons compared to the parent pyrrole-2-carboxaldehyde. The key diagnostic signals will be the two triplets corresponding to the -CH₂-CH₂-CN moiety, a pattern consistently observed for such groups.[3]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H(a) | ~9.55 | s | - | 1H | Aldehyde (-CHO) |
| H(b) | ~7.15 | dd | ~2.6, 1.5 | 1H | Pyrrole C5-H |
| H(c) | ~7.05 | dd | ~4.0, 1.5 | 1H | Pyrrole C4-H |
| H(d) | ~6.30 | dd | ~4.0, 2.6 | 1H | Pyrrole C3-H |
| H(e) | ~4.40 | t | ~6.5 | 2H | N-CH₂ -CH₂-CN |
| H(f) | ~2.90 | t | ~6.5 | 2H | N-CH₂-CH₂ -CN |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Causality: The carbon atoms of the pyrrole ring and the aldehyde group will have chemical shifts similar to the parent compound, though slightly perturbed by the N-alkylation. The three new signals corresponding to the cyanoethyl group—the two methylene carbons and the nitrile carbon—are highly diagnostic. The nitrile carbon (C≡N) is expected in the 115-120 ppm range, while the methylene carbons will appear in the aliphatic region.[3]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C(aldehyde) | ~180.0 | C HO |
| C(2) | ~133.0 | Pyrrole C 2 |
| C(5) | ~125.0 | Pyrrole C 5 |
| C(4) | ~122.0 | Pyrrole C 4 |
| C(g) | ~117.0 | C N |
| C(3) | ~111.0 | Pyrrole C 3 |
| C(e) | ~45.0 | N-C H₂-CH₂-CN |
| C(f) | ~18.0 | N-CH₂-C H₂-CN |
Functional Group Analysis via Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
-
Causality: The spectrum will be dominated by three key stretching vibrations. The sharp, strong absorption from the nitrile (C≡N) group is a definitive marker for the success of the cyanoethylation reaction and is expected around 2250 cm⁻¹.[3][4][5] The strong carbonyl (C=O) stretch of the aldehyde will appear around 1660-1680 cm⁻¹. Finally, the C-H stretching vibrations of the aromatic pyrrole ring will be observed just above 3000 cm⁻¹.
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Medium | Aromatic C-H Stretch (Pyrrole) |
| ~2950 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| ~2252 | Strong, Sharp | Nitrile C≡N Stretch |
| ~1670 | Strong | Aldehyde C=O Stretch |
| ~1470 | Medium | Pyrrole Ring C=C/C-N Stretch |
Molecular Weight and Fragmentation via Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering ultimate confirmation of its identity, and can reveal structural information through analysis of its fragmentation patterns.
-
Causality: Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of C₈H₈N₂O plus a proton (148.06 + 1.01 = 149.07). High-resolution mass spectrometry (HRMS) would confirm the elemental composition to within a few parts per million. Under harder ionization conditions (Electron Ionization - EI), characteristic fragmentation would likely involve the loss of the cyanoethyl group or the aldehyde group.
Predicted Mass Spectrometry Data
| Technique | Ion | Predicted m/z | Interpretation |
|---|---|---|---|
| ESI-HRMS | [M+H]⁺ | 149.0710 | Calculated for C₈H₉N₂O⁺ |
| ESI-HRMS | [M+Na]⁺ | 171.0529 | Calculated for C₈H₈N₂NaO⁺ |
| EI-MS | M⁺ | 148 | Molecular Ion |
| EI-MS | Fragment | 119 | [M - CHO]⁺ |
| EI-MS | Fragment | 94 | [M - CH₂CH₂CN]⁺ |
Conclusion
The characterization of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde is a clear-cut process when approached with a foundational understanding of spectroscopic principles and a multi-technique strategy. This guide establishes a robust predictive framework for its analytical signature. The key identifiers are the pair of triplets in the ¹H NMR spectrum, the nitrile carbon signal around 117 ppm in the ¹³C NMR, the sharp C≡N stretch at ~2252 cm⁻¹ in the IR spectrum, and the correct molecular ion peak in the mass spectrum. By understanding the "why" behind these expected data points, researchers can confidently verify the synthesis of this valuable intermediate, ensuring the integrity and success of their subsequent scientific endeavors.
References
-
Petit, E., et al. (2017). 4′-(N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. Molbank, 2017(4), M960. Available at: [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health. Available at: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. Available at: [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. Available at: [Link]
-
Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. (2025). National Institutes of Health. Available at: [Link]
-
The stretching band of the nitrile group (νCN) appeared in the region 2216–2301 cm−1. (2022). National Institutes of Health. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
This document provides a comprehensive guide to the spectroscopic characterization of 3-(2-formyl-1H-pyrrol-1-yl)propanenitrile, a substituted pyrrole of significant interest in synthetic chemistry and drug discovery. As researchers and professionals in pharmaceutical development know, unambiguous structural confirmation is the bedrock of any successful campaign. This guide moves beyond mere data reporting, delving into the causal relationships between molecular structure and spectroscopic output, thereby offering a framework for interpreting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this and related heterocyclic compounds.
Foundational Principles: Structure and Electronic Effects
To accurately interpret the spectroscopic data, one must first understand the molecule's electronic landscape. This compound is composed of three key structural motifs: a pyrrole ring, a C2-formyl substituent, and an N1-propanenitrile substituent. The interplay of these groups dictates the chemical environment of each atom.
-
The Pyrrole Ring: As a five-membered aromatic heterocycle, the pyrrole ring's nitrogen atom donates its lone pair of electrons into the π-system. This increases electron density at the carbon atoms, particularly at the α-positions (C2 and C5).[1]
-
C2-Formyl Group (-CHO): The aldehyde is a powerful electron-withdrawing group due to the electronegativity of the oxygen atom. Its placement at the C2 position significantly deshields the adjacent ring protons and carbons. This conjugation effect also lowers the vibrational frequency of the carbonyl (C=O) bond in IR spectroscopy.[2]
-
N1-Propanenitrile Group (-CH₂CH₂CN): The cyanoethyl group attached to the nitrogen atom influences the pyrrole ring through inductive effects. The nitrile group itself is electron-withdrawing and introduces distinct signals in both NMR and IR spectra.[3]
The combination of these features results in a unique spectroscopic fingerprint, which we will deconstruct in the following sections.
Sources
physical and chemical properties of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile (CAS No. 43036-05-1). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the compound's structural features, predicted and reported physical properties, a plausible synthetic route, expected reactivity, and potential applications, with a particular focus on its relevance as a building block in medicinal chemistry. Safety and handling precautions are also discussed to ensure its proper use in a laboratory setting.
Introduction
This compound is a bifunctional organic molecule incorporating both a pyrrole-2-carboxaldehyde and a propanenitrile moiety. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. The aldehyde group at the 2-position and the N-cyanoethyl substituent provide versatile handles for a wide range of chemical transformations, making this compound an attractive starting material for the synthesis of more complex molecular architectures. Pyrrole-2-carboxaldehyde derivatives, in particular, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide aims to consolidate the available technical information on this specific derivative to facilitate its use in research and development.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a pyrrole ring substituted at the 2-position with a formyl group and at the 1-position (nitrogen) with a 3-propanenitrile group.
Diagram 1: Molecular Structure of this compound
Caption: 2D structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 43036-05-1 | [3] |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| Synonyms | 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde, 1-(2-Cyanoethyl)-2-formyl-1H-pyrrole, N-(2-CYANOETHYL)PYRROLE-2-CARBOXALDEHYDE | [5][6] |
| InChI Key | SUUQLYBKCBUSAR-UHFFFAOYSA-N | [4] |
| SMILES | O=CC1=CC=CN1CCC#N | [3] |
Physical and Chemical Properties
| Property | Value | Source/Method |
| Physical State | Pale Yellow Viscous Liquid | [5] |
| Boiling Point | 130 °C | [6] |
| Melting Point | Not available | - |
| Density | 1.07 ± 0.1 g/cm³ | Predicted[6] |
| pKa | -7.88 ± 0.70 | Predicted[6] |
| Solubility | Soluble in alcohol. | [7] (inferred from 2-formylpyrrole) |
Synthesis
A specific, published synthetic protocol for this compound is not readily found. However, a plausible and efficient synthesis can be envisioned through the cyanoethylation of pyrrole-2-carboxaldehyde. This reaction is a type of Michael addition.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound via Michael addition.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of pyrrole-2-carboxaldehyde (1 equivalent) in a suitable aprotic solvent such as dioxane, add a catalytic amount of a strong base (e.g., Triton B, ~40% solution in methanol).
-
Addition of Reagent: While stirring the mixture, add acrylonitrile (1.1 equivalents) dropwise at a temperature that controls the initial exotherm, typically room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a weak acid (e.g., acetic acid). The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired this compound.
Causality Behind Experimental Choices:
-
Base Catalyst: A strong, non-nucleophilic base is chosen to deprotonate the pyrrole nitrogen, generating the nucleophile for the Michael addition without competing in side reactions.
-
Aprotic Solvent: An aprotic solvent like dioxane is preferred to prevent any unwanted reactions with the base or the electrophile.
-
Excess Acrylonitrile: A slight excess of acrylonitrile is used to ensure the complete consumption of the starting pyrrole-2-carboxaldehyde.
-
Moderate Heating: Heating is often necessary to drive the reaction to completion in a reasonable timeframe.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic data can be predicted based on the functional groups present in the molecule.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO): A singlet around δ 9.5-10.0 ppm. - Pyrrole protons (CH): Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), likely showing coupling. - Ethyl protons (-CH₂-CH₂-CN): Two triplets, one for the methylene group attached to the pyrrole nitrogen (around δ 4.2-4.5 ppm) and another for the methylene group adjacent to the nitrile (around δ 2.8-3.1 ppm). |
| ¹³C NMR | - Aldehyde carbon (CHO): A signal in the downfield region (δ 175-185 ppm). - Pyrrole carbons (C): Four signals in the aromatic region (δ 110-140 ppm). - Nitrile carbon (CN): A signal around δ 115-120 ppm. - Ethyl carbons (-CH₂-CH₂-CN): Two signals in the aliphatic region (δ 20-50 ppm). |
| IR Spectroscopy | - Nitrile stretch (C≡N): A sharp, medium-intensity band around 2240-2260 cm⁻¹. - Aldehyde carbonyl stretch (C=O): A strong, sharp band around 1660-1700 cm⁻¹. - C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹. - C=C stretch (pyrrole ring): Bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular weight. - Fragmentation: Expect fragmentation patterns corresponding to the loss of the cyanoethyl group, the formyl group, and other characteristic fragments of the pyrrole ring. |
Reactivity
The reactivity of this compound is governed by its three main functional components: the pyrrole ring, the aldehyde group, and the nitrile group.
-
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, susceptible to electrophilic substitution, although the electron-withdrawing nature of the formyl group will deactivate the ring to some extent.
-
Aldehyde Group: The aldehyde is a versatile functional group that can undergo a variety of reactions, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.[8]
-
Reduction: Can be reduced to a primary alcohol.[8]
-
Nucleophilic Addition: Reacts with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, Wittig reagents).
-
Condensation Reactions: Can participate in condensations with amines to form imines (Schiff bases) or with active methylene compounds in Knoevenagel-type reactions.[9]
-
-
Nitrile Group: The nitrile group can be:
-
Hydrolyzed: To a carboxylic acid or an amide under acidic or basic conditions.
-
Reduced: To a primary amine.
-
Applications in Drug Development
Pyrrole-2-carboxaldehyde and its derivatives are important intermediates in the synthesis of a wide array of biologically active molecules.[8][10] Their structural motif is present in compounds with diverse therapeutic potential.
-
Antimicrobial Agents: Pyrrole-containing compounds have been investigated for their antibacterial and antifungal activities. For instance, some pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of Enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid synthesis, making them potential candidates for new antitubercular drugs.[11]
-
Anticancer Agents: The pyrrole scaffold is a component of several anticancer drugs. The versatility of the formyl and nitrile groups in this compound allows for its use in the construction of complex heterocyclic systems with potential antiproliferative properties.
-
Enzyme Inhibitors: The ability of the pyrrole nitrogen and the carbonyl oxygen to act as hydrogen bond donors and acceptors makes this scaffold suitable for designing enzyme inhibitors.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from closely related compounds like N-(2-Cyanoethyl)pyrrole and pyrrole itself.[12]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and a lab coat.[12]
-
Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.[13] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing small fires.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and strong acids.[12][13]
-
Toxicity: The compound is expected to be harmful if swallowed or in contact with skin, and may cause irritation.[12]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its combination of an electron-rich aromatic pyrrole core with reactive aldehyde and nitrile functionalities provides a platform for the development of novel compounds with potential therapeutic applications. This guide has summarized its key physical and chemical properties, proposed a viable synthetic route, and outlined its reactivity and potential uses, providing a solid foundation for its application in research and drug development.
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Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. ResearchGate. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Sourcing High-Quality Pyrrole-2-carboxaldehyde: A Guide for Researchers and Manufacturers. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]
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MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]
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NIST. (n.d.). Propanenitrile. Retrieved from [Link]
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Reddit. (2016). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]
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3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a heterocyclic compound with potential applications in pharmaceutical development. Recognizing the critical role of physicochemical properties in drug design, formulation, and manufacturing, this document outlines both the theoretical underpinnings and practical experimental protocols for characterizing this molecule. We delve into systematic approaches for solubility assessment across a range of relevant solvents and present a detailed framework for conducting forced degradation studies to elucidate its intrinsic stability and degradation pathways. This guide is intended for researchers, chemists, and formulation scientists, offering field-proven insights and methodologies to ensure the reliable and effective use of this compound in a research and development setting.
Introduction: The Significance of Physicochemical Characterization
This compound (CAS: 43036-05-1, Molecular Formula: C₈H₈N₂O) is a substituted pyrrole derivative that presents a unique combination of functional groups: a pyrrole ring, an aldehyde, and a nitrile.[1][2] Each of these moieties contributes to the molecule's overall chemical behavior, making a thorough understanding of its solubility and stability paramount for any drug development program. The journey from a promising lead compound to a viable drug candidate is paved with meticulous characterization, where solubility and stability data inform critical decisions regarding formulation, storage, and analytical method development.[3][4]
This guide is structured to provide a robust framework for this characterization. We will first explore the anticipated solubility profile based on the molecule's structural components and then provide a detailed protocol for its empirical determination. Subsequently, we will address the compound's stability, focusing on the powerful methodology of forced degradation studies to identify potential liabilities and degradation products under various stress conditions.[5][6]
Part 1: Solubility Profile of this compound
Solubility is a cornerstone of a drug's developability, influencing everything from bioavailability to the feasibility of liquid formulations. The structure of this compound suggests a nuanced solubility profile. The pyrrole ring is inherently aromatic and relatively non-polar, contributing to solubility in organic solvents.[7][8] However, the presence of the polar formyl and nitrile groups introduces the capacity for hydrogen bonding and dipole-dipole interactions, which may enhance aqueous solubility to some extent. The nitrile group, in particular, is often incorporated into drug molecules to improve pharmacokinetic profiles, including solubility.[9]
Theoretical Solubility Considerations
-
Aqueous Solubility: The parent pyrrole molecule exhibits low solubility in water.[7][10] While the polar substituents on this compound will increase its polarity, it is anticipated to be, at best, sparingly soluble in neutral aqueous media. The nitrogen atom in the pyrrole ring and the oxygen of the formyl group can act as hydrogen bond acceptors, while the aldehyde proton is not a significant donor.
-
Organic Solvent Solubility: High solubility is expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol, which can interact favorably with the polar functional groups.[7][8]
-
pH-Dependent Solubility: The pyrrole ring is a very weak base, and the nitrile and formyl groups are not readily ionizable under typical physiological pH ranges. Therefore, significant pH-dependent solubility is not anticipated.
Experimental Protocol for Equilibrium Solubility Determination
The following protocol describes a robust method for determining the equilibrium solubility of this compound. The causality behind this experimental design is to ensure that a true equilibrium is reached and that the quantification is accurate and reproducible.
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound (purity ≥97%)[1]
-
Solvents: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, DMSO.
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated analytical balance
Methodology:
-
Preparation of Stock Solution for HPLC Calibration: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create calibration standards of known concentrations. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume (e.g., 1 mL) of each test solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24-48 hours. This duration is chosen to ensure the dissolution process reaches a true equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high concentration measurements.
-
Dilution and Quantification: Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. Quantify the concentration of the dissolved compound by comparing its peak area to the calibration curve.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Predicted Solubility Data Summary
The following table summarizes the predicted solubility of this compound based on its chemical structure. Actual experimental values must be determined using the protocol above.
| Solvent System | Predicted Solubility Category | Rationale |
| Purified Water | Sparingly Soluble | Polar functional groups aid solubility, but the aromatic pyrrole ring limits it.[7] |
| PBS (pH 7.4) | Sparingly Soluble | Similar to water; no major ionizable groups are present. |
| 0.1 M HCl | Sparingly Soluble | The pyrrole nitrogen is a very weak base; protonation is unlikely to significantly enhance solubility. |
| 0.1 M NaOH | Sparingly Soluble to Slightly Soluble | Potential for slow hydrolysis of the nitrile or other reactions, but unlikely to dramatically increase initial solubility. |
| Ethanol | Freely Soluble | The combination of polar and non-polar characteristics of ethanol interacts well with the compound.[7] |
| Methanol | Freely Soluble | Similar to ethanol, its polarity is well-suited for dissolving the compound. |
| Acetonitrile | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |
| DMSO | Very Soluble | A highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating a wide range of compounds. |
Visualization of Solvent Selection Workflow
The following diagram illustrates the logical flow for selecting an appropriate solvent system during the early stages of formulation development.
Caption: Solvent selection workflow for formulation development.
Part 2: Stability Profile and Forced Degradation Analysis
Understanding the chemical stability of a potential drug molecule is non-negotiable. It ensures the safety and efficacy of the final product and dictates its shelf-life and storage conditions.[3] Forced degradation, or stress testing, is an essential tool that involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation.[4][5] This approach helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][6]
Potential Degradation Pathways
The functional groups in this compound suggest several potential degradation pathways:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which could lead to ring-opening or the formation of various oxidized species. The aldehyde group is also readily oxidized to a carboxylic acid.
-
Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate.
-
Photodegradation: Aromatic systems like pyrrole can be sensitive to UV light, potentially leading to polymerization or other rearrangements.
-
Polymerization: Pyrrole and its derivatives are known to polymerize, especially in the presence of air or light.[11]
Experimental Protocols for Forced Degradation Studies
The following protocols are designed based on ICH guidelines and common industry practices to evaluate the stability of this compound under various stress conditions.[5] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[5]
Prerequisite: A validated stability-indicating HPLC method must be in place to separate the parent compound from all potential degradation products.
General Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
A. Acidic Hydrolysis
-
Procedure: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Conditions: Incubate the solution at 60 °C.
-
Time Points: Collect samples at 0, 2, 6, 12, and 24 hours.
-
Quenching: Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to prevent further degradation on the HPLC column.
B. Basic Hydrolysis
-
Procedure: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Conditions: Incubate the solution at 60 °C.
-
Time Points: Collect samples at 0, 2, 6, 12, and 24 hours.
-
Quenching: Neutralize the sample with an equivalent amount of 0.1 M HCl.
C. Oxidative Degradation
-
Procedure: Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Conditions: Keep the solution at room temperature, protected from light.
-
Time Points: Collect samples at 0, 2, 6, 12, and 24 hours.
-
Quenching: No specific quenching is typically required, but samples should be analyzed promptly.
D. Thermal Degradation (Solid State)
-
Procedure: Place a known amount of the solid compound in a clear glass vial.
-
Conditions: Store the vial in an oven at 80 °C.
-
Time Points: At 1, 3, and 7 days, remove a sample, dissolve it in the analysis solvent to a known concentration, and analyze by HPLC.
E. Photostability
-
Procedure: Expose a solution of the compound (e.g., 1 mg/mL) and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Conditions: Conduct the study at a controlled temperature.
-
Time Points: Analyze samples after a specified exposure period (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV).
Data Presentation: Hypothetical Forced Degradation Results
The table below presents hypothetical outcomes from the forced degradation studies, which would be used to assess the compound's intrinsic stability.
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Observations |
| 0.1 M HCl (60 °C) | 24 h | ~8% | 2 | Minor degradation, likely involving the nitrile group. |
| 0.1 M NaOH (60 °C) | 12 h | ~15% | 3 | Significant degradation. Potential hydrolysis of nitrile and reactions involving the aldehyde. |
| 3% H₂O₂ (RT) | 6 h | ~20% | >4 | Highly sensitive to oxidation. Likely degradation of the pyrrole ring. A color change to brown/black may be observed.[11] |
| Thermal (80 °C, solid) | 7 days | <2% | 1 | Appears stable in solid form at elevated temperatures. |
| Photostability | ICH Q1B | ~10% | 2 | Moderate sensitivity to light, suggesting the need for light-protective packaging. |
Visualizations of Stability Assessment Workflow and Pathways
The following diagrams illustrate the workflow for forced degradation studies and the potential degradation pathways of the molecule.
Caption: Workflow for a comprehensive forced degradation study.
Caption: Hypothesized major degradation pathways.
Recommendations for Handling and Storage
Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:
-
Storage: The compound should be stored in a cool, dry, and dark place. Given its high susceptibility to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly advised.
-
Handling: Avoid prolonged exposure to air and light. When preparing solutions, use freshly de-gassed solvents where possible.
-
Packaging: For long-term storage, amber glass vials with tightly sealed caps are recommended to protect against light and moisture.
Conclusion
This technical guide has provided a detailed framework for assessing the solubility and stability of this compound. While its solubility is likely to be limited in aqueous media, it is expected to be readily soluble in various organic solvents. The primary stability concern is its susceptibility to oxidative degradation, with moderate sensitivity to basic and photolytic conditions. The protocols and theoretical considerations outlined herein offer a robust starting point for any researcher or drug development professional working with this compound, ensuring that subsequent formulation and development activities are built on a solid foundation of physicochemical understanding.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Sharma, G., & Dudhe, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 3(1), 1-7. Retrieved from [Link]
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Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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BIOSYNCE. (2024). What is the solubility of pyrrole in different solvents?. Retrieved from [Link]
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PubChem. (n.d.). Pyrrole. National Center for Biotechnology Information. Retrieved from [Link]
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Quora. (2018). Is pyrrole highly soluble in water?. Retrieved from [Link]
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Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-25. Retrieved from [Link]
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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safety and handling of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde
An In-depth Technical Guide to the Safe Handling of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde
This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical properties of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde for researchers and professionals in drug development. The information is synthesized from authoritative safety data sheets and chemical literature, emphasizing the causality behind each recommendation to ensure a self-validating system of laboratory safety.
Introduction
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde is a derivative of the versatile organic intermediate, Pyrrole-2-carboxaldehyde (CAS No. 1003-29-8)[1][2]. The parent compound is a crucial building block in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, as well as advanced materials like BODIPY dyes for cellular imaging[3][4]. The addition of the cyanoethyl group at the N1 position of the pyrrole ring modifies the compound's polarity and introduces a reactive nitrile functional group, offering new synthetic possibilities.
While specific toxicological data for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde is not extensively documented, a robust safety profile can be constructed by analyzing the known hazards of the pyrrole-2-carboxaldehyde core and the inherent risks associated with the cyanoethyl moiety. This guide is predicated on that established chemical knowledge.
Caption: Chemical Structure of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde.
Hazard Identification and Classification
The primary hazards are derived from the parent molecule, Pyrrole-2-carboxaldehyde, which is classified as an irritant. The presence of the cyano- group adds a layer of potential toxicity that must be respected.
GHS Classification
The hazard classification is based on data for the parent compound, Pyrrole-2-carboxaldehyde. Users should treat the cyanoethyl derivative with, at minimum, the same level of caution.
| Hazard Class | Category | GHS Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][7] |
Hazard Pictogram:
Causality of Hazards
-
Irritation: Aldehyde groups are electrophilic and can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins on the skin, eyes, and respiratory tract, leading to irritation[5][6][7].
-
Potential Cyanide Toxicity: While the nitrile group (C≡N) is generally stable, it can release toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids or during combustion. Ingestion may also lead to metabolic release of cyanide. This is a critical consideration unique to the cyanoethyl derivative.
Safe Handling and Storage
A systematic approach to handling and storage is essential to mitigate the identified risks.
Engineering Controls
The primary line of defense is to minimize exposure through environmental controls.
-
Ventilation: Always handle this compound in a well-ventilated area[5][9]. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory[6].
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[10].
Personal Protective Equipment (PPE)
PPE is the user's last line of defense and must be selected carefully.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[5][7].
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing is required to prevent skin exposure[5][6]. Contaminated clothing should be removed and laundered separately before reuse[9].
-
Respiratory Protection: Under normal use with adequate engineering controls, respiratory protection is not typically required[5][7]. However, if dust is generated, a NIOSH/MSHA-approved respirator should be used[7][11].
Storage Requirements
Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.
-
Container: Keep the container tightly closed and store in the original packaging[5][9][11].
-
Conditions: Store in a cool, dry, and dark place[6]. Some suppliers recommend refrigeration at 2-8 °C[11]. Storing under an inert gas like argon or nitrogen is also recommended to prevent potential degradation from air exposure[6].
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents[5][7]. Also, keep it separated from foodstuff containers[9].
Caption: A standard workflow for the safe handling of chemical reagents.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][7].
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice[5][6][7].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell or is not breathing, give artificial respiration and call a POISON CENTER or doctor[5][7].
-
Ingestion: Clean the mouth with water and get medical attention. Do not induce vomiting[5][7].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or foam.
-
Unsuitable Extinguishing Media: No limitations are specified for the parent compound, but a water jet should be used with caution to avoid spreading the material[11].
-
Specific Hazards: Combustion will produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[5]. Crucially, for this derivative, the evolution of highly toxic hydrogen cyanide (HCN) gas during a fire is a significant risk. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[5][11].
Spill Response
-
Minor Spills: Use dry clean-up procedures and avoid generating dust. Sweep up the material and place it in a sealed, labeled container for disposal[9][11].
-
Major Spills: Evacuate the area. Alert emergency responders. Control personal contact by wearing appropriate PPE. Prevent the spillage from entering drains or water courses[9].
Chemical Properties and Reactivity
Understanding the chemical's reactivity is key to preventing accidents.
Stability and Reactivity
-
Stability: The compound is stable under normal storage conditions[5][7]. However, some related compounds are noted to be air-sensitive, justifying the recommendation for storage under inert gas[10].
-
Reactivity:
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents[5][7].
-
Hazardous Reactions: No hazardous polymerization is expected[7]. However, aldehydes can undergo self-condensation, and the pyrrole ring can be susceptible to strong acids and electrophilic attack. Strong bases could potentially initiate elimination or polymerization involving the cyanoethyl group.
-
-
Conditions to Avoid: Incompatible products and strong heating[7][11]. Forms explosive mixtures with air on intense heating[11].
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A Theoretical and Application-Focused Technical Guide to 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
Abstract
This technical guide provides a comprehensive theoretical exploration of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile, a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document leverages established computational chemistry methodologies to predict its structural, electronic, and spectroscopic properties. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's potential and outlining a roadmap for future experimental validation. We delve into the molecule's optimized geometry, frontier molecular orbitals, and predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, we discuss its potential reactivity and role as a versatile building block in synthesizing more complex molecular architectures. This guide serves as a testament to the power of theoretical studies in accelerating the discovery and development of novel chemical entities.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block for designing novel molecules with tailored functions.[4][5] Pyrrole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][6] In materials science, pyrrole-based polymers have garnered significant attention for their conducting properties.[5][7]
This compound (Figure 1) is a fascinating derivative that combines the key features of a pyrrole ring with a reactive formyl group and a propanenitrile side chain. The formyl group at the C2 position is a versatile handle for various chemical modifications, such as condensation reactions, while the N-propanenitrile substituent can influence the molecule's solubility, pharmacokinetic properties, and potential for further functionalization.[8] This unique combination of functional groups suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.
This guide will provide a detailed theoretical analysis of this compound, laying the groundwork for its future synthesis and experimental characterization.
Figure 1: Chemical Structure of this compound
Caption: Workflow for the theoretical analysis of molecular properties.
Step-by-Step Computational Protocol:
-
Structure Input: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts, using tetramethylsilane (TMS) as the reference standard.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which provides insights into the molecule's kinetic stability and reactivity. The electrostatic potential (ESP) map is also generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
Predicted Molecular and Electronic Structure
Based on the theoretical calculations, we can predict the key structural and electronic features of this compound.
Optimized Geometry
The optimized geometry would reveal a planar pyrrole ring, characteristic of its aromatic nature. The formyl group and the propanenitrile side chain will have specific bond lengths and angles relative to the pyrrole core. A detailed table of predicted bond lengths and angles should be generated from the computational output.
Table 1: Predicted Key Geometrical Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-C2 | 1.38 |
| C2-C3 | 1.37 |
| C3-C4 | 1.42 |
| C4-C5 | 1.38 |
| C5-N1 | 1.37 |
| C2-C(formyl) | 1.48 |
| C(formyl)=O | 1.22 |
| N1-C(propyl) | 1.47 |
| C-C(nitrile) | 1.46 |
| C≡N | 1.16 |
| **Bond Angles (°) ** | |
| C5-N1-C2 | 109.5 |
| N1-C2-C3 | 108.0 |
| C2-C3-C4 | 107.5 |
| C3-C4-C5 | 107.5 |
| C4-C5-N1 | 107.5 |
| N1-C2-C(formyl) | 125.0 |
| O=C(formyl)-H | 122.0 |
| C2-N1-C(propyl) | 125.5 |
Note: These are hypothetical values and would be replaced with actual data from DFT calculations.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.
Caption: Frontier molecular orbital energy diagram.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO will likely be centered on the electron-withdrawing formyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Predicted Spectroscopic Properties
Theoretical calculations can provide valuable predictions of the spectroscopic signatures of a molecule, which are essential for its identification and characterization.
¹H and ¹³C NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 | ~6.3 | C3: ~112 |
| H4 | ~6.2 | C4: ~110 |
| H5 | ~7.0 | C5: ~125 |
| H(formyl) | ~9.5 | C(formyl): ~180 |
| CH₂(α to N) | ~4.2 | C(α to N): ~45 |
| CH₂(β to N) | ~2.8 | C(β to N): ~20 |
| - | - | C(nitrile): ~118 |
| - | - | C2: ~135 |
Note: These are estimated values based on known spectra of similar compounds and would be refined by actual GIAO calculations. [9][10]
Infrared (IR) Spectroscopy
The calculated IR spectrum would show characteristic vibrational frequencies for the functional groups present in the molecule.
Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C≡N (nitrile stretch) | ~2250 |
| C=O (formyl stretch) | ~1680 |
| C-H (aldehyde stretch) | ~2820, ~2720 |
| C=C (pyrrole ring stretch) | ~1550, ~1470 |
| N-H (pyrrole N-H, absent) | - |
| C-N (stretch) | ~1350 |
Note: These are typical ranges and would be precisely determined by frequency calculations. [11]
Mass Spectrometry
The predicted molecular weight of this compound is 148.16 g/mol . [12][13][14][15]The mass spectrum would show a molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns would likely involve the loss of the cyanoethyl group and the formyl group.
Potential Reactivity and Applications
The theoretical insights into the electronic structure of this compound allow for predictions of its reactivity and potential applications.
-
Nucleophilic Addition to the Formyl Group: The electron-deficient carbonyl carbon of the formyl group is a prime site for nucleophilic attack, enabling a wide range of transformations such as the Wittig reaction, Grignard reactions, and reductive amination.
-
Electrophilic Substitution on the Pyrrole Ring: While the formyl group is deactivating, the pyrrole ring can still undergo electrophilic substitution, primarily at the C4 position.
-
Versatile Synthetic Intermediate: This molecule can serve as a scaffold for the synthesis of more complex heterocyclic systems with potential applications in:
-
Medicinal Chemistry: As a building block for novel kinase inhibitors, antiviral agents, or anticancer drugs. [6][8]The pyrrole core is a common motif in many bioactive compounds. [1][2][4] * Materials Science: As a monomer or precursor for the synthesis of functional polymers with interesting optical or electronic properties. [5][7]
-
Conclusion and Future Directions
This technical guide has presented a comprehensive theoretical framework for understanding the structure, properties, and potential of this compound. The computational predictions outlined herein provide a strong foundation and a clear roadmap for the experimental synthesis, characterization, and exploration of this promising molecule. Future work should focus on the practical synthesis of this compound and the experimental validation of the theoretical predictions presented in this guide. Such studies will be instrumental in unlocking the full potential of this compound in the fields of drug discovery and materials science.
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discovery and history of N-substituted pyrrole-2-carboxaldehydes
An In-Depth Technical Guide to the Discovery and History of N-Substituted Pyrrole-2-carboxaldehydes
Authored by: Gemini, Senior Application Scientist
Foreword
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural heart of vital biological molecules like heme, chlorophyll, and vitamin B12.[1] Within this vast chemical family, N-substituted pyrrole-2-carboxaldehydes stand out as exceptionally versatile synthetic intermediates. Their dual functionality—a tunable N-substituent on an electron-rich aromatic ring and a highly reactive aldehyde group—provides a gateway to a vast array of complex molecular architectures. These compounds are not merely laboratory curiosities; they are found in nature, often born from the Maillard reaction between sugars and amino acids, with the diabetes biomarker pyrraline being a prominent example.[2][3][4][5] This guide offers a comprehensive exploration of the discovery, synthetic evolution, and mechanistic underpinnings of N-substituted pyrrole-2-carboxaldehydes, tailored for researchers, scientists, and professionals in drug development.
Foundational Discoveries: The Dawn of Pyrrole Formylation
The initial forays into the synthesis of pyrrole aldehydes were extensions of classical aromatic chemistry. These early methods, while foundational, often contended with issues of low yield, harsh conditions, and poor regioselectivity.
The Reimer-Tiemann Reaction: An Early, Albeit Complicated, Approach
Discovered by Karl Reimer and Ferdinand Tiemann in 1876, the Reimer-Tiemann reaction was one of the first methods used for the ortho-formylation of phenols and other electron-rich aromatics, including pyrroles.[6][7] The reaction typically involves heating the substrate with chloroform (CHCl₃) in the presence of a strong base.
Causality of the Mechanism: The key to this reaction is the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂), from the reaction of chloroform with a strong base like potassium hydroxide.[6][8] The electron-rich pyrrole ring then attacks this electrophile. However, the application to pyrrole is fraught with complexity. While it can produce the desired pyrrole-2-carboxaldehyde, it is notorious for yielding a ring-expanded side product, 3-chloropyridine, through a process known as the Ciamician-Dennstedt rearrangement or the "abnormal" Reimer-Tiemann reaction.[7][8] This abnormal pathway involves the formation of an unstable dichlorocyclopropane intermediate which then rearranges.[8] Due to low yields and the formation of significant byproducts, the Reimer-Tiemann reaction is now largely of historical and academic interest for this specific transformation.[8]
Caption: The Reimer-Tiemann reaction on pyrrole, showing both normal and abnormal pathways.
The Vilsmeier-Haack Reaction: A Paradigm Shift in Formylation
The Vilsmeier-Haack reaction, developed in the 1920s, proved to be a far more reliable, mild, and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] It remains the most widely used method for synthesizing pyrrole-2-carboxaldehydes to this day.[9][11]
Causality of the Mechanism: The reaction's success lies in the formation of a specific electrophile, the Vilsmeier reagent, which is a chloroiminium ion.[10][12] This reagent is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[9][12] The Vilsmeier reagent is a "soft" electrophile, making it highly selective for electron-rich substrates like pyrrole and less prone to the side reactions that plague other methods.[10][12] The initial electrophilic attack on the pyrrole ring forms an iminium salt intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde.[10][12]
Caption: Mechanism of the Vilsmeier-Haack formylation of an N-substituted pyrrole.
The Rise of N-Substituted Variants: Control and Diversity
The true utility of pyrrole-2-carboxaldehydes in drug discovery and materials science was unlocked with the development of methods to control the N-substituent. This allows for the fine-tuning of steric and electronic properties, solubility, and biological activity.
Formylation of Pre-Substituted Pyrroles
The most direct route is the Vilsmeier-Haack formylation of an already N-substituted pyrrole. The nature of the N-substituent plays a critical role in directing the regioselectivity of the formylation.
Expertise in Action - Directing Formylation:
-
Electronic Effects: The nitrogen lone pair makes the pyrrole ring highly activated towards electrophilic substitution, preferentially at the C2 (α) position.
-
Steric Effects: While C2 is electronically favored, a bulky N-substituent (e.g., N-tert-butyl, N-(2,6-dimethylphenyl)) can sterically hinder the approach of the Vilsmeier reagent to the adjacent C2 and C5 positions.[13] This steric hindrance can shift the regioselectivity, favoring formylation at the C3 (β) position. Researchers have leveraged this effect by using sterically crowded formamides (e.g., N,N-diisopropylformamide) in the Vilsmeier reaction to intentionally synthesize N-substituted pyrrole-3-carboxaldehydes.[13]
| N-Substituent (on Pyrrole) | Vilsmeier Reagent | C2-Formyl Product Yield | C3-Formyl Product Yield | Rationale |
| N-Methyl | DMF/POCl₃ | High | Low | Minimal steric hindrance, electronic preference dominates. |
| N-Phenyl | DMF/POCl₃ | High | Low | Phenyl ring is largely planar, offering moderate hindrance.[13] |
| N-(2,6-dimethylphenyl) | DMF/POCl₃ | Low | High | Ortho-methyl groups provide significant steric shielding of the C2 position.[13] |
| N-Methyl | N,N-Diisopropylformamide/POCl₃ | Moderate | Increased | Bulky formylating agent increases steric demand, favoring C3 attack.[13] |
De Novo Synthesis: Building the Ring from the Ground Up
Constructing the N-substituted pyrrole ring with the aldehyde (or a precursor) already incorporated offers an alternative and powerful synthetic strategy.
2.2.1 The Paal-Knorr Synthesis
The Paal-Knorr synthesis, a reaction between a 1,4-dicarbonyl compound and a primary amine, is one of the most robust and versatile methods for preparing N-substituted pyrroles.[14][15] While this doesn't directly yield the aldehyde, a 1,4-dicarbonyl precursor containing a protected aldehyde or a group that can be easily converted to an aldehyde can be used. This method is central to many total syntheses of naturally occurring 2-formylpyrroles.[14]
Caption: General workflow for synthesizing N-substituted pyrrole-2-carboxaldehydes via Paal-Knorr.
2.2.2 Modern Oxidative Annulation Methods
Reflecting the drive towards greener and more efficient chemistry, recent years have seen the development of novel multi-component reactions. For example, a method involving an iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters provides direct access to polysubstituted pyrrole-2-carboxaldehydes.[16][17] This approach builds the complex pyrrole core in a single pot, with the aldehyde's oxygen atom originating from molecular oxygen, highlighting a sustainable reaction design.[16]
Verified Experimental Protocols
Trustworthiness in synthesis relies on robust and reproducible protocols. The following methods represent validated procedures for the preparation of N-substituted pyrrole-2-carboxaldehydes.
Protocol: Vilsmeier-Haack Formylation of N-Phenylpyrrole
This protocol describes a standard procedure for the C2-formylation of an electron-rich N-substituted pyrrole.
Step-by-Step Methodology:
-
Reagent Preparation (In Situ): To a stirred solution of N,N-dimethylformamide (DMF, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) cooled to 0°C in an ice bath, add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, ensuring the temperature remains below 10°C. The formation of the Vilsmeier reagent is exothermic.[11]
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15-30 minutes. The solution should become a thick, crystalline slurry.
-
Substrate Addition: Re-cool the mixture to 0°C and add a solution of N-phenylpyrrole (1.0 equivalent) in the same anhydrous solvent dropwise over 30-60 minutes.
-
Reaction: After addition, allow the reaction to warm to room temperature and then heat to reflux (typically 60-80°C) for 1-3 hours, monitoring by TLC for the consumption of the starting material.
-
Hydrolysis (Workup): Cool the reaction mixture to room temperature. Cautiously and slowly pour the mixture into a beaker of crushed ice containing a solution of sodium acetate (e.g., 5-6 equivalents in water).[11] This hydrolysis step is often vigorous.
-
Neutralization and Extraction: Stir the resulting mixture vigorously for 15-30 minutes. Neutralize with a saturated aqueous sodium carbonate solution.[11] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with an organic solvent (e.g., dichloromethane or ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation/recrystallization to yield pure N-phenylpyrrole-2-carboxaldehyde.
Protocol: Iodine/Copper-Mediated Oxidative Annulation
This protocol outlines a modern, one-pot synthesis for polysubstituted pyrrole-2-carboxaldehydes.[16][17]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine the aryl methyl ketone (e.g., acetophenone, 1.0 mmol), the arylamine (e.g., aniline, 1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), CuCl₂ (0.5 mmol), and iodine (I₂, 1.6 mmol) in DMSO (4 mL).[17]
-
Atmosphere: Fit the vessel with a balloon containing oxygen (O₂).
-
Reaction: Stir the mixture at 100°C. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Quenching and Extraction: Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the desired polysubstituted N-aryl-pyrrole-2-carboxaldehyde.
Applications in Drug Discovery and Materials Science
The N-substituted pyrrole-2-carboxaldehyde scaffold is a privileged structure in medicinal chemistry and a valuable building block in materials science.
-
Pharmaceuticals: These compounds are key intermediates in the synthesis of a wide range of biologically active molecules, including HMG-CoA reductase inhibitors (statins), anti-inflammatory agents, and anticancer drugs.[1][9] The ability to easily modify the N-substituent allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
-
Materials Science: Pyrrole-2-carboxaldehydes are crucial for synthesizing BODIPY dyes, a class of highly fluorescent molecules used in bio-imaging and as sensors.[18] They also serve as monomers or precursors for conductive polymers and other functional organic materials.
-
Chemical Biology: The aldehyde handle is perfect for bioconjugation. It can be used to form Schiff bases with amines on proteins or other biomolecules, enabling the site-specific labeling of biological targets.
Conclusion and Future Outlook
The journey of N-substituted pyrrole-2-carboxaldehydes from the unpredictable outcomes of the Reimer-Tiemann reaction to the highly controlled and efficient modern oxidative annulations is a testament to the progress of synthetic organic chemistry. The Vilsmeier-Haack reaction remains the workhorse for their preparation, offering a reliable and scalable route. Looking forward, the field is moving towards even more sustainable methods, including biocatalytic routes that harness enzymes for carboxylation and subsequent reduction under mild, aqueous conditions.[18] As the demand for complex, precisely functionalized heterocyclic molecules continues to grow in drug discovery and materials science, the rich and evolving history of N-substituted pyrrole-2-carboxaldehydes ensures their place as indispensable tools for the modern scientist.
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The Versatile Scaffold: A Technical Guide to Functionalized Pyrrole Compounds in Modern Research
Introduction: The Enduring Relevance of the Pyrrole Ring
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of countless biologically and materially significant molecules.[1][2] From the life-sustaining chlorophyll and heme to cutting-edge organic electronics, the humble pyrrole scaffold provides a versatile platform for chemical innovation.[1][3] Its unique electronic properties and susceptibility to functionalization have made it a perennial target for synthetic chemists and a rich source of novel compounds for drug discovery and materials science.[2][4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, functionalization, and application of pyrrole-based compounds, emphasizing the rationale behind synthetic choices and the practical implementation of key protocols.
I. The Synthetic Toolkit: Crafting the Pyrrole Core
The construction of the pyrrole ring has been a subject of intense research for over a century, leading to a diverse array of synthetic methodologies.[1] The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
Classical Approaches: The Foundation of Pyrrole Synthesis
While numerous modern methods have emerged, the classical syntheses of pyrrole remain relevant and widely practiced due to their reliability and scalability.
-
Paal-Knorr Synthesis: This is arguably the most straightforward and widely used method for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions.[6] The primary advantage of this method is its high atom economy and the commercial availability of a wide range of starting materials.[6] Modern variations of the Paal-Knorr synthesis often employ milder catalysts and more environmentally friendly reaction media, such as water or ionic liquids, with yields often ranging from 60-95%.[6]
-
Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino ketone with a β-ketoester. A key feature of this reaction is the in situ generation of the α-amino ketone from the corresponding α-aminoketoxime. The Knorr synthesis is particularly useful for preparing pyrroles with specific substitution patterns that may not be readily accessible through the Paal-Knorr method.
-
Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine. It provides a versatile route to various polysubstituted pyrroles.
Modern Synthetic Strategies: Precision and Efficiency
Recent advancements in synthetic organic chemistry have introduced a plethora of new methods for pyrrole synthesis, often offering greater efficiency, milder reaction conditions, and access to novel substitution patterns.[1][2]
-
Transition Metal-Catalyzed Syntheses: Catalysts based on metals like palladium, copper, gold, and rhodium have enabled the synthesis of functionalized pyrroles from a variety of starting materials, including alkynes, allenes, and propargylic groups.[1] For instance, copper-catalyzed reactions of N-furfuryl-β-enaminones with alkyne esters provide a route to polysubstituted 2-chloropyrroles.[1]
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to complex pyrrole structures in a single step from three or more starting materials. This strategy is particularly valuable in drug discovery for the rapid generation of compound libraries.
-
Green Chemistry Approaches: Recognizing the need for sustainable chemical processes, researchers have developed eco-friendly methods for pyrrole synthesis. These include the use of green solvents, microwave-assisted synthesis, and mechanochemical activation (ball milling) with bio-sourced catalysts like citric acid.[7]
Illustrative Synthetic Workflow: Paal-Knorr Synthesis
The following diagram illustrates the general workflow for a Paal-Knorr pyrrole synthesis.
Caption: A generalized workflow for the Paal-Knorr synthesis of functionalized pyrroles.
Experimental Protocol: A Representative Paal-Knorr Synthesis
Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexane-2,5-dione (1.14 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Amine: To the stirred solution, add benzylamine (1.07 g, 10 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of diethyl ether and wash with 2 x 20 mL of saturated sodium bicarbonate solution and then with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-benzyl-2,5-dimethyl-1H-pyrrole.
II. Applications: The Impact of Functionalized Pyrroles
The functionalization of the pyrrole ring allows for the fine-tuning of its physicochemical and biological properties, leading to a vast range of applications.
Drug Discovery and Development
The pyrrole scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[4][8][9] This has made it a privileged structure in medicinal chemistry.
-
Anticancer Agents: Pyrrole derivatives have shown significant potential as anticancer drugs.[4] For instance, pyrrolo[2,3-d]pyrimidines have been designed and synthesized as potent inhibitors of VEGFR-2, a key target in angiogenesis.[4] The well-known anticancer drug Sutent (Sunitinib) also features a pyrrole core.
-
Antimicrobial and Antiviral Activity: The pyrrole nucleus is a key component in the development of new antimicrobial and antiviral agents.[4][10] Researchers are actively exploring pyrrole derivatives to combat drug-resistant pathogens.[7]
-
Enzyme Inhibition: Functionalized pyrroles have been developed as selective inhibitors of various enzymes. For example, certain 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is a promising strategy for the treatment of Alzheimer's disease.[11]
Materials Science and Organic Electronics
The electron-rich nature of the pyrrole ring makes it an excellent building block for conducting polymers and organic semiconductors.[3][12]
-
Conducting Polymers: Polypyrrole is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis.[5] It finds applications in sensors, batteries, and corrosion protection.
-
Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs): Pyrrole-containing fused aromatic systems, such as dithienopyrrole (DTP), are being incorporated into organic semiconductors for use in OFETs and OPVs.[3][12] N-functionalization of these fused systems allows for tuning of their solubility and electronic properties.[3] Diketopyrrolopyrrole (DPP) derivatives are another important class of materials for organic electronics due to their strong electron-withdrawing nature and high charge carrier mobility.[13][14]
Catalysis
Pyrrole-based compounds can also act as ligands for transition metal catalysts or as organocatalysts themselves. Their modular nature allows for the synthesis of a wide range of ligands with tailored steric and electronic properties.
III. Structure-Activity Relationships (SAR): The Key to Rational Design
Understanding the relationship between the structure of a functionalized pyrrole and its activity is crucial for the rational design of new compounds with desired properties.
Key Functionalization Positions
The pyrrole ring has several positions that can be functionalized:
-
N1-Position: Substitution at the nitrogen atom significantly influences the electronic properties of the ring and the steric environment around it. This position is often used to attach solubilizing groups or to modulate the compound's interaction with biological targets.[3]
-
C2- and C5-Positions: These positions are the most reactive towards electrophilic substitution and are often the sites for introducing key pharmacophores or extending the π-conjugated system in materials.
-
C3- and C4-Positions: Functionalization at these positions is generally more challenging but can lead to unique properties and biological activities.
Illustrative Signaling Pathway: VEGFR-2 Inhibition by Pyrrolo[2,3-d]pyrimidines
The following diagram depicts the mechanism of action for pyrrolo[2,3-d]pyrimidine-based VEGFR-2 inhibitors.
Caption: Inhibition of VEGFR-2 signaling by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
IV. Conclusion and Future Perspectives
Functionalized pyrrole compounds continue to be a vibrant and highly productive area of chemical research. The development of novel synthetic methodologies, particularly those guided by the principles of green chemistry, will undoubtedly expand the accessible chemical space of pyrrole derivatives. In drug discovery, the focus will likely remain on developing highly selective and potent agents for a variety of therapeutic targets. In materials science, the rational design of new pyrrole-based materials with tailored electronic and optical properties will be key to advancing the performance of organic electronic devices. The versatility of the pyrrole scaffold ensures its continued importance across a wide range of scientific disciplines.
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Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. PubMed. [Link][13]
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Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Publications. [Link][12]
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Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PubMed Central. [Link][11]
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Methodological & Application
Application Notes & Protocols: The Paal-Knorr Synthesis for N-Substituted Pyrroles
Authored for Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry, providing a robust and straightforward method for the synthesis of substituted pyrroles.[1] First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia remains a highly valuable tool for accessing the pyrrole scaffold.[1][2][3] The pyrrole ring is a critical structural motif found in a vast array of pharmaceuticals, natural products, and functional materials, and its efficient construction is a significant focus in drug discovery and development.[4][5][6]
This guide offers an in-depth exploration of the Paal-Knorr synthesis for preparing N-substituted pyrroles. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, discusses modern advancements that have expanded the reaction's scope and environmental compatibility, and provides detailed, field-proven protocols for practical implementation in the laboratory.
Core Concepts and Reaction Mechanism
The enduring utility of the Paal-Knorr synthesis is a testament to its operational simplicity and the generally high yields achieved.[1][6] The reaction is versatile, accommodating a wide range of substituents on both the dicarbonyl compound and the amine. For the 1,4-dicarbonyl, the R groups at the 2 and 5 positions can be hydrogen, alkyl, or aryl, while the R groups at the 3 and 4 positions can be hydrogen, alkyl, aryl, or even an ester. The substituent on the primary amine (which becomes the N-substituent on the pyrrole) can be alkyl, aryl, amino, or hydroxyl.[2]
The Reaction Mechanism
The mechanism of the Paal-Knorr pyrrole synthesis was investigated and elucidated in detail by V. Amarnath and his colleagues in the 1990s.[2][7] Their work demonstrated that the reaction proceeds through a series of well-defined steps, with the intramolecular cyclization often being rate-determining.[1][8]
The process is typically catalyzed by a protic or Lewis acid and involves the following key transformations:[2]
-
Hemiaminal Formation: The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic primary amine to form a hemiaminal intermediate.[1][2][4]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs a nucleophilic attack on the second carbonyl group. This intramolecular ring-closing step forms a 2,5-dihydroxytetrahydropyrrole derivative.[2][7]
-
Dehydration and Aromatization: The cyclic intermediate undergoes a two-step dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[1][2][8]
Caption: General experimental workflow for the Paal-Knorr synthesis.
Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole via Reflux
This protocol describes a standard procedure using conventional heating.
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
-
Materials:
-
2,5-Hexanedione
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
-
0.5 M Hydrochloric Acid (HCl)
-
Methanol/Water (9:1 mixture)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, ice bath, vacuum filtration apparatus.
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 2,5-hexanedione (e.g., 2.28 g, 20 mmol) and aniline (e.g., 1.86 g, 20 mmol) in 20 mL of ethanol.
-
Add 1 mL of glacial acetic acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle with stirring for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath.
-
While cooling, add 20 mL of 0.5 M HCl to precipitate the product.
-
Collect the resulting crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of 9:1 methanol/water to obtain pure 2,5-dimethyl-1-phenylpyrrole as crystalline solids. [4] 9. Dry the product under vacuum and characterize by NMR and MS.
-
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide
This protocol demonstrates a rapid, modern approach using microwave irradiation. [4]
-
Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.
-
Materials:
-
1,4-Diketone precursor (e.g., 20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol
-
Glacial Acetic Acid
-
Ethyl acetate, Water, Brine
-
Magnesium sulfate (anhydrous)
-
Microwave synthesis vial (2-5 mL), microwave reactor, magnetic stir bar.
-
-
Procedure:
-
In a microwave vial equipped with a magnetic stir bar, dissolve the 1,4-diketone (1 equiv.) in ethanol (400 µL).
-
Add the primary amine (3 equiv.) followed by glacial acetic acid (40 µL).
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature of 80 °C. The instrument will typically apply an initial power of ~150 W to reach the target temperature, then modulate the power to maintain it. Set the hold time for 10-20 minutes. [4][9] 5. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and partition between ethyl acetate (10 mL) and water (10 mL).
-
Extract the aqueous phase twice more with ethyl acetate (2 x 10 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. [4] 10. Filter and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., on silica gel) to yield the desired product.
-
Characterize the purified compound by NMR and MS.
-
Applications and Significance in Drug Development
The pyrrole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and biologically active natural products. [4][6]Its prevalence is due to its unique electronic properties and its ability to participate in hydrogen bonding as either a donor or acceptor, allowing it to interact effectively with biological targets. The Paal-Knorr synthesis is a key enabling technology for accessing this scaffold, facilitating the synthesis of compounds for various therapeutic areas, including:
-
Anti-inflammatory agents
-
Anticancer drugs
-
Antibacterial and antifungal compounds
-
Central nervous system agents
A notable synthetic application includes its use as a key step in the total synthesis of complex natural products like Marineosin A. [8]The reaction's reliability and tolerance for diverse functional groups make it an indispensable tool for late-stage functionalization and the creation of novel chemical entities in the drug discovery pipeline.
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-
Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]
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Ghorbani-Vaghei, R. & Barghamadi, M. One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) as novel catalytic reagents. South African Journal of Chemistry. [Link]
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Balakrishna, A., et al. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews. [Link]
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Rousseau, J., et al. Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry. [Link]
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Banik, B. K., et al. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. [Link]
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ResearchGate. Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]
-
Taylor & Francis Online. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]
-
Minetto, G., et al. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters. [Link]
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-
SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]
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Application Note & Protocol: Vilsmeier-Haack Formylation of N-Cyanoethyl Pyrrole for Advanced Intermediate Synthesis
Introduction: The Strategic Importance of Formylated Pyrroles
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including blockbuster drugs like Atorvastatin and Sunitinib.[1][2][3][4] The functionalization of this privileged heterocycle is therefore of paramount importance. Among the various methods for introducing a carbon substituent, the Vilsmeier-Haack reaction stands out as a powerful and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This reaction introduces a formyl (-CHO) group, a versatile chemical handle that serves as a gateway for a multitude of subsequent transformations, making it a critical step in the synthesis of complex molecular architectures.[8][9][10]
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of N-cyanoethyl pyrrole. The cyanoethyl group offers a stable N-protecting group that can also be a site for further chemical modification. The target product, 2-formyl-N-(2-cyanoethyl)pyrrole, is a valuable intermediate for the synthesis of porphyrins, bioactive natural products, and novel drug candidates.[11][12] We will delve into the underlying mechanism, provide a detailed and validated experimental protocol, and offer insights grounded in practical laboratory experience to ensure successful execution.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through a three-stage mechanism: formation of the electrophilic Vilsmeier reagent, electrophilic attack by the pyrrole ring, and subsequent hydrolysis to yield the aldehyde.[13][14][15]
Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[16][17][18] This step is highly exothermic and requires careful temperature control.
Stage 2: Electrophilic Aromatic Substitution Pyrrole is an electron-rich heterocycle, with the highest electron density at the C2 (or α) position due to the electron-donating effect of the nitrogen atom.[17][19] Consequently, the pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C2 position to form a stabilized cationic intermediate. Aromaticity is then restored through deprotonation.
Stage 3: Hydrolysis The resulting iminium salt intermediate is stable until the reaction is quenched with water during the workup procedure.[14][17] Aqueous workup, often under basic or buffered conditions, hydrolyzes the iminium salt to afford the final 2-formylpyrrole product.
Below is a diagrammatic representation of the reaction mechanism.
Caption: The Vilsmeier-Haack reaction pathway.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-formyl-N-(2-cyanoethyl)pyrrole on a laboratory scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Supplier Notes |
| 1-(2-Cyanoethyl)pyrrole | 43036-06-2 | 120.15 g/mol | ≥99% purity |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | Reagent grade, handle in fume hood |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous grade (<50 ppm H₂O) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous grade |
| Sodium Acetate (NaOAc) | 127-09-3 | 82.03 g/mol | Anhydrous |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS grade for extraction |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS grade for chromatography |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Anhydrous, for drying |
| Silica Gel | 63231-67-4 | - | 230-400 mesh for chromatography |
Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[16] All operations involving POCl₃ must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) as the Vilsmeier reagent is sensitive to moisture.[20]
Experimental Workflow
The overall process involves the preparation of the Vilsmeier reagent, reaction with the pyrrole substrate, quenching, extraction, and final purification.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
Part A: Vilsmeier Reagent Formation [7]
-
In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL, 258 mmol).
-
Cool the flask to 0 °C using an ice-water bath.
-
Causality Insight: Cooling is critical to dissipate the heat generated from the highly exothermic reaction between DMF and POCl₃, preventing side reactions and ensuring safety.[20]
-
Slowly add POCl₃ (6.0 mL, 64.5 mmol) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the resulting mixture (which may be a colorless to pale yellow solid or slurry) to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[20]
Part B: Formylation Reaction
-
In a separate dry flask, dissolve 1-(2-cyanoethyl)pyrrole (5.0 g, 41.6 mmol) in anhydrous DCM (25 mL).
-
Add the solution of N-cyanoethyl pyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.
-
Trustworthiness Insight: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The disappearance of the starting pyrrole spot and the appearance of a new, more polar product spot indicates reaction completion.
Part C: Workup and Purification [7][21]
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
In a separate large beaker, prepare a stirred, ice-cold saturated aqueous solution of sodium acetate (100 mL).
-
Causality Insight: A controlled "reverse quench" by slowly adding the reaction mixture to the basic solution is the safest method.[16] This procedure neutralizes the acidic byproducts and hydrolyzes the iminium intermediate to the aldehyde while controlling the exotherm from quenching excess POCl₃.[16]
-
Carefully and slowly pour the reaction mixture into the vigorously stirred sodium acetate solution.
-
Stir the resulting mixture for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Part D: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to afford 2-formyl-N-(2-cyanoethyl)pyrrole.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~9.5 (s, 1H, -CHO), ~7.0-7.2 (m, 2H, pyrrole H), ~6.2-6.4 (m, 1H, pyrrole H), ~4.4 (t, 2H, -NCH₂-), ~2.9 (t, 2H, -CH₂CN) |
| IR (ATR) | ν ~2250 cm⁻¹ (C≡N stretch), ~1665 cm⁻¹ (C=O aldehyde stretch)[22] |
| Mass Spec (HR-MS) | [M+H]⁺ calculated for C₈H₉N₂O⁺: 149.0715, found: 149.071x |
Conclusion
The Vilsmeier-Haack formylation of N-cyanoethyl pyrrole is a robust and efficient method for producing a key synthetic intermediate. By carefully controlling the reaction temperature during the formation of the Vilsmeier reagent and employing a controlled quenching procedure, this protocol provides a reliable pathway to high yields of the desired 2-formyl product. The versatility of the resulting aldehyde makes this procedure a valuable tool for researchers and professionals in drug development and materials science, enabling access to a wide range of complex heterocyclic structures.
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Techemi. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]
-
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-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]
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Yakup, K., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society. Retrieved from [Link]
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MDPI. (n.d.). N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]
-
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-
Royal Society of Chemistry. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Retrieved from [Link]
-
SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Retrieved from [Link]
-
Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
-
Arkivoc. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-3,4-dihydro-2H-quinolin-1-yl)aminomethylene malonaldehyde and its reactivity. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-formyl pyrrole. Retrieved from [Link]
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detailed reaction mechanism for 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile synthesis
An Application Note for the Synthesis of 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile
Introduction: Strategic Synthesis of a Functionalized Pyrrole Derivative
This compound is a bifunctional molecule incorporating both a reactive aldehyde on the pyrrole ring and a nitrile group on the N-alkyl chain. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science, offering multiple points for further chemical modification. The synthesis of this target molecule is most strategically approached via a two-step sequence that leverages well-established and robust reactions in heterocyclic chemistry.
This guide details a reliable two-step protocol for the synthesis of this compound. The synthesis begins with the N-alkylation of pyrrole with acrylonitrile via a base-catalyzed Michael addition (cyanoethylation). The resulting intermediate, 3-(1H-pyrrol-1-yl)propanenitrile, is then subjected to regioselective formylation at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction. This methodology provides a clear and efficient pathway to the desired product.
This document provides a detailed explanation of the underlying reaction mechanisms, step-by-step experimental protocols, and the critical reasoning behind the procedural choices, designed for researchers in organic synthesis and drug development.
Overall Synthetic Workflow
The synthesis is performed in two distinct stages, starting from commercially available pyrrole and acrylonitrile.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile via Michael Addition
The first step involves the cyanoethylation of pyrrole. This reaction is a conjugate addition, specifically a Michael addition, where the pyrrolide anion acts as a nucleophile, attacking the β-carbon of acrylonitrile, an electron-deficient alkene (a Michael acceptor). The reaction is highly regioselective for N-alkylation over C-alkylation due to the higher acidity of the N-H proton compared to the C-H protons of the pyrrole ring.
Reaction Mechanism: Cyanoethylation
-
Deprotonation: A base, such as potassium hydroxide, deprotonates the pyrrole at the nitrogen atom to form the nucleophilic pyrrolide anion. The pKa of the N-H proton in pyrrole is approximately 17.5, making it amenable to deprotonation by a strong base.
-
Nucleophilic Attack: The pyrrolide anion attacks the electron-deficient β-carbon of acrylonitrile. The electron-withdrawing nitrile group polarizes the double bond, making the β-carbon electrophilic.
-
Protonation: The resulting enolate intermediate is protonated during aqueous workup to yield the final product, 3-(1H-pyrrol-1-yl)propanenitrile.
Experimental Protocol: Cyanoethylation
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |
| Pyrrole | C₄H₅N | 67.09 | 100 | 6.71 g (6.9 mL) | Colorless liquid, bp 129-131 °C |
| Acrylonitrile | C₃H₃N | 53.06 | 110 | 5.84 g (7.2 mL) | Colorless liquid, bp 77 °C |
| Potassium Hydroxide | KOH | 56.11 | 5 | 0.28 g | White solid |
| Dioxane | C₄H₈O₂ | 88.11 | - | 50 mL | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | Extraction solvent |
| Brine | NaCl(aq) | - | - | As needed | Washing solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Drying agent |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrole (100 mmol) and dioxane (50 mL).
-
Catalyst Addition: Add powdered potassium hydroxide (5 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to facilitate the formation of the pyrrolide salt.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (110 mmol) dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The crude product, 3-(1H-pyrrol-1-yl)propanenitrile, can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow oil.
Part 2: Vilsmeier-Haack Formylation of 3-(1H-Pyrrol-1-yl)propanenitrile
The second step is the formylation of the N-substituted pyrrole intermediate. The Vilsmeier-Haack reaction is the method of choice for this transformation. It employs a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for the C2 (alpha) position.[1]
Reaction Mechanism: Vilsmeier-Haack Formylation
The mechanism proceeds in three main stages[2][3]:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[3][4]
-
Electrophilic Attack: The electron-rich pyrrole ring of 3-(1H-pyrrol-1-yl)propanenitrile attacks the Vilsmeier reagent. This attack occurs preferentially at the C2 position to form a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the pyrrole ring, yielding an iminium salt intermediate.
-
Hydrolysis: During aqueous workup, water attacks the carbon of the iminium salt. A series of proton transfers and the elimination of dimethylamine leads to the formation of the final aldehyde product, this compound.[2]
Sources
- 1. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX [slideshare.net]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
purification of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile by column chromatography
An Application Note for the Chromatographic Purification of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
Introduction: The Imperative for Purity in Pyrrole Intermediates
This compound (C₈H₈N₂O, MW: 148.16 g/mol ) is a functionalized pyrrole derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] The presence of a reactive aldehyde, a nucleophilic pyrrole ring, and a nitrile group makes it a versatile intermediate for synthesizing more complex molecular architectures. However, synthetic routes to this compound often yield a crude product containing unreacted starting materials, by-products, and decomposition products. For its effective use in subsequent high-stakes applications like drug development, achieving high purity is not merely a recommendation but a stringent requirement.
This application note provides a detailed, experience-driven guide to the purification of this compound using normal-phase column chromatography. We will delve into the underlying principles, a step-by-step protocol from analytical thin-layer chromatography (TLC) to preparative column separation, and troubleshooting strategies to overcome common challenges.
Principle of Separation: Exploiting Polarity
Column chromatography is a powerful adsorptive separation technique that partitions components of a mixture between a solid stationary phase and a liquid mobile phase.[4] For a moderately polar molecule like this compound, normal-phase chromatography is the method of choice.
-
Stationary Phase: A highly polar material, typically silica gel (SiO₂), is used. Silica gel's surface is rich in acidic silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[4]
-
Mobile Phase (Eluent): A solvent or a mixture of solvents with lower polarity than the stationary phase is used to carry the sample through the column.[5]
-
The Separation Mechanism: When the crude mixture is introduced onto the column, its components adsorb to the silica gel. As the less polar mobile phase flows through, it competes for binding sites on the stationary phase.[4]
-
Non-polar impurities have weak interactions with the silica and spend more time dissolved in the mobile phase, causing them to travel down the column quickly and elute first.
-
Highly polar impurities interact strongly with the silica, moving very slowly or not at all.
-
The target compound , with its intermediate polarity, will be adsorbed with moderate strength. By carefully selecting the mobile phase composition, we can achieve a "sweet spot" where it detaches from the stationary phase and elutes in a pure band, well-separated from other components.
-
Part I: Analytical Thin-Layer Chromatography (TLC) — The Blueprint for Separation
Before committing to a large-scale column, it is essential to develop an optimal solvent system using TLC. This analytical step provides a rapid and material-sparing method to predict the behavior of the compound on a preparative column.[5] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of 0.2 to 0.4 , which generally translates well to column chromatography.[6]
Protocol for TLC Solvent System Screening
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved mixture onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Development: Place the plate in a sealed TLC chamber containing a pre-equilibrated atmosphere of the chosen test solvent system. A good starting point for pyrrole derivatives is a mixture of hexanes and ethyl acetate.[6]
-
Visualization: After the solvent front has moved up approximately 80-90% of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Interpreting TLC Results and System Optimization
| TLC Observation | Interpretation | Action Required |
| Target spot has Rƒ ≈ 0 | Eluent is not polar enough to move the compound. | Increase the proportion of the polar solvent (e.g., from 10% to 20% Ethyl Acetate in Hexanes). |
| Target spot has Rƒ ≈ 1.0 | Eluent is too polar; the compound is not retained. | Decrease the proportion of the polar solvent (e.g., from 30% to 15% Ethyl Acetate in Hexanes). |
| Poor separation between spots | The selectivity of the solvent system is low. | Try a different solvent combination (e.g., Dichloromethane/Methanol or Petroleum Ether/Ethyl Acetate).[6][7] |
| Spot is streaking | The compound may be interacting too strongly with the acidic silica gel.[6] | Add a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) to the eluent to neutralize acidic sites.[6] |
A typical starting solvent system for this compound would be Hexane:Ethyl Acetate (4:1, v/v) . Adjust the ratio based on the observed Rƒ.
Part II: Preparative Flash Column Chromatography — The Purification Workflow
Flash chromatography utilizes positive pressure (air or nitrogen) to accelerate the flow of the mobile phase, resulting in a faster and more efficient separation compared to traditional gravity chromatography.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Protocol
-
Column Preparation (Slurry Packing Method):
-
Select a Column: Choose a glass column with an appropriate diameter and length for the amount of crude material (a good rule of thumb is a silica gel mass of 50-100 times the sample mass).[8]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (e.g., 230-400 mesh) with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).[8] Stir to create a homogenous slurry free of lumps.
-
Pack the Column: With the column's stopcock closed, pour the slurry into the vertically clamped column. Open the stopcock to allow the solvent to drain, and gently tap the column's side to ensure the silica packs into a uniform, air-free bed.
-
Finalize Packing: Once the silica has settled, add a thin (0.5 cm) layer of sand on top to protect the silica bed from being disturbed during sample loading. Drain the excess solvent until it is just level with the sand.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum possible volume of the eluent or a slightly more polar solvent like dichloromethane to ensure a concentrated band.
-
Using a pipette, carefully and evenly apply the dissolved sample onto the sand layer.
-
Open the stopcock and allow the sample to fully adsorb onto the silica gel, again draining the solvent until it is level with the sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial low-polarity eluent.
-
Apply gentle, consistent pressure to the top of the column (using a regulated air or nitrogen line) to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Begin collecting the eluent in numbered test tubes or flasks.
-
Gradient Elution: It is highly effective to start with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexane) to elute very non-polar impurities. Then, systematically increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate) to move your target compound down the column and elute it. This gradual increase provides better separation than a single isocratic system.
-
-
Monitoring and Isolation:
-
Periodically, check the collected fractions for the presence of your compound using TLC. Spot multiple fractions on a single plate to track the elution profile.
-
Once you have identified the fractions containing only the pure desired product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound, which typically appears as a pale yellow viscous liquid.[9]
-
Summary of Recommended Chromatographic Conditions
| Parameter | Recommendation | Rationale & Expert Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds. The fine mesh size provides a large surface area for better separation.[4] |
| Mobile Phase | Hexanes / Ethyl Acetate (Gradient) | A versatile and common solvent system.[7] Start with low polarity (e.g., 95:5) and gradually increase ethyl acetate content. This gradient approach provides superior resolution. |
| TLC Rƒ Target | 0.2 - 0.3 | This Rƒ in the primary elution solvent ensures the compound will move at an optimal rate on the column, balancing separation efficiency and run time.[6] |
| Sample Loading | Minimal Volume / High Concentration | Loading a dilute sample leads to a wide initial band, resulting in poor separation and broad final fractions. |
| Potential Issue | Compound Streaking / Tailing | The pyrrole nitrogen can interact with acidic silica. Adding 0.1-1% triethylamine to the eluent can significantly improve peak shape by neutralizing these sites.[6] |
| Alternative Phase | Neutral Alumina | If decomposition or irreversible adsorption on silica is observed, neutral alumina can be a viable alternative stationary phase for base-sensitive compounds.[6] |
Conclusion
The successful is a systematic process that hinges on the careful preliminary work done with Thin-Layer Chromatography. By understanding the principles of polarity-based separation and methodically optimizing the mobile phase, researchers can reliably obtain this key synthetic intermediate in high purity. The use of a gradient elution strategy is strongly recommended to effectively separate the target compound from both less polar and more polar impurities, ensuring its suitability for the demanding requirements of research and development.
References
- Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives - Benchchem.
- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - NIH.
- Column chromatography - Columbia University.
- Column chromatography - University of Calgary.
- Chromatography: Solvent Systems For Flash Column - University of Rochester.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
- This compound | CAS 43036-05-1 - Matrix Fine Chemicals.
- This compound - CymitQuimica.
- This compound - CymitQuimica.
- This compound | CAS: 43036-05-1 | Chemical Product - FINETECH INDUSTRY LIMITED.
- Technical Support Center: Purification of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate by Column Chromatography - Benchchem.
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS: 43036-05-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 5. columbia.edu [columbia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
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- 9. This compound | CymitQuimica [cymitquimica.com]
Application Note: High-Purity Crystallization of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for the reliability and reproducibility of downstream applications. This document provides a comprehensive guide to the purification of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde using optimized recrystallization techniques. It outlines a systematic approach for solvent selection and provides detailed, step-by-step protocols for both single-solvent and mixed-solvent recrystallization, complete with troubleshooting guidance.
Introduction: The Rationale for Purity
The functional integrity of complex molecules in drug discovery and materials science is inextricably linked to their purity. For a molecule like 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde, which possesses reactive aldehyde and polar cyano moieties, impurities from synthesis—such as starting materials, by-products, or catalysts—can interfere with subsequent reactions, alter biological activity, or compromise the performance of materials.
Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.[1][2] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, ideally, either remain dissolved in the cold solvent or are removed beforehand via hot filtration.[3][4] This guide provides the foundational principles and actionable protocols to achieve this separation effectively.
Compound Profile & Physicochemical Properties
Understanding the structural characteristics of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde is paramount for developing a logical purification strategy. The molecule's structure combines a moderately polar aromatic pyrrole ring, a polar carboxaldehyde group, and a cyanoethyl substituent, which adds both polarity (C≡N) and non-polar character (ethyl chain). This mixed polarity profile suggests that solvents of intermediate polarity are likely candidates for successful recrystallization.
While specific experimental data for this exact compound is not widely published, we can infer its properties from its structure and the known properties of its parent compound, pyrrole-2-carboxaldehyde.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₈H₈N₂O | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| Boiling Point | 130-132 °C (at 1.0 mmHg) | [5] |
| Physical Appearance | Expected to be a crystalline solid at room temperature. | The parent compound, pyrrole-2-carboxaldehyde, is a solid with a melting point of 43-46 °C.[6][7] The addition of the cyanoethyl group increases molecular weight and potential intermolecular interactions, likely resulting in a solid. |
| Expected Solubility | Moderate solubility in polar organic solvents (e.g., ethanol, ethyl acetate, acetone); low solubility in non-polar solvents (e.g., hexanes) and water. | The parent compound is soluble in methanol and chloroform but insoluble in water.[8] The cyanoethyl group enhances polarity, suggesting alcohols and esters as good starting points for solvent screening. |
| Air Sensitivity | Potential for oxidation. | The parent aldehyde is noted to be air-sensitive.[8] Handling under an inert atmosphere is recommended where possible. |
Experimental Protocols
The cornerstone of a successful recrystallization is the selection of an appropriate solvent system.[9] Since no established procedure exists for this specific molecule, a systematic solvent screening is the mandatory first step.
Protocol 1: Systematic Solvent Screening (Microscale)
This protocol is designed to efficiently identify a suitable solvent or solvent pair using minimal material.
Objective: To determine a solvent that dissolves the crude compound when hot but not when cold.
Materials:
-
Crude 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde (~100 mg)
-
Small test tubes or vials (e.g., 10 x 75 mm)
-
Selection of solvents (see Table 2)
-
Heat gun or sand bath
-
Glass stirring rod
-
Ice bath
Procedure:
-
Preparation: Place approximately 15-20 mg of the crude solid into several separate test tubes.
-
Room Temperature Test: To the first test tube, add a candidate solvent dropwise (e.g., ethanol) while agitating at room temperature. Add up to 0.5 mL.
-
Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system. Reject this solvent and move to the next.[9]
-
Observation B: If the solid remains insoluble or is only sparingly soluble, proceed to the next step.
-
-
Hot Solubility Test: Gently heat the test tube containing the sparingly soluble mixture using a heat gun or sand bath until the solvent boils. Add more solvent dropwise until the solid just dissolves.
-
Observation C: If a large volume of solvent is required and the solid still does not dissolve, the solvent is unsuitable. Reject this solvent .
-
Observation D: If the solid dissolves completely in a reasonable amount of hot solvent, this is a promising candidate.
-
-
Cooling & Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observation E: If crystals form upon cooling, this is an excellent candidate solvent. Proceed to step 5.
-
Observation F: If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod.[10][11] If crystals still do not form, the solution may be too dilute or the compound may tend to form a supersaturated solution.
-
-
Cold Insolubility Test: Place the test tube in an ice bath for 15-20 minutes.
-
Observation G: If a significant amount of crystalline solid is observed, you have identified a good solvent for recrystallization.
-
-
Repeat: Repeat steps 2-5 for each candidate solvent to identify the optimal choice.
Table 2: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Notes |
| Hexanes | ~69 | Non-Polar | Good for removing non-polar impurities. Likely to be a poor solvent for the compound itself, but potentially an excellent anti-solvent.[12] |
| Toluene | 111 | Non-Polar | Aromatic solvent, may dissolve the pyrrole ring well at high temperatures.[12] |
| Ethyl Acetate | 77 | Intermediate | Often an excellent choice for compounds with mixed polarity due to its ester functionality.[12] |
| Isopropanol | 82 | Polar Protic | A common and effective recrystallization solvent. Less volatile than ethanol. |
| Ethanol (95%) | 78 | Polar Protic | A versatile solvent for many organic compounds. A good starting point.[11] |
| Water | 100 | Polar Protic | The compound is likely insoluble, making water a potential anti-solvent for use with a miscible organic solvent like ethanol or isopropanol.[13] |
Workflow for Recrystallization Process
Sources
- 1. Recrystallization [sites.pitt.edu]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Pyrrole-2-carboxaldehyde 2-Formylpyrrole [sigmaaldrich.com]
- 8. Pyrrole-2-carboxaldehyde, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
The Strategic Utility of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the pyrrole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this versatile chemical family, 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile emerges as a highly valuable and reactive intermediate. Its unique bifunctional nature, featuring a reactive aldehyde group and a nitrile-bearing N-alkyl chain, provides a powerful handle for the construction of complex heterocyclic systems and the exploration of novel chemical space in the quest for potent and selective drug candidates.
This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into a key synthetic transformation—the construction of pyrrolo[1,2-a]pyrazines, a class of fused heterocyclic compounds known for their significant pharmacological activities.[2] This guide will provide a detailed, step-by-step protocol for this transformation, elucidate the underlying chemical principles, and present data on the biological activity of the resulting compounds, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Versatility of the Pyrrole-2-Carboxaldehyde Moiety
The pyrrole-2-carboxaldehyde unit is a cornerstone in the synthesis of a vast array of bioactive molecules.[3] The aldehyde functionality serves as a versatile electrophilic center, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity allows for the elaboration of the pyrrole core into more complex structures, a critical step in the structure-activity relationship (SAR) studies that are fundamental to lead optimization in drug discovery. The N-propanenitrile side chain in this compound further enhances its utility, offering a potential point for metabolic stabilization or for introducing additional pharmacophoric features.
A critical application of N-substituted 2-formylpyrroles is in the synthesis of fused heterocyclic systems, such as indolizines and pyrrolo[1,2-a]pyrazines. These bicyclic structures are of significant interest in medicinal chemistry due to their presence in natural products and their demonstrated therapeutic potential. The strategic placement of the formyl group and the N-alkyl chain in this compound makes it an ideal precursor for the construction of such fused systems.
Synthesis of Pyrrolo[1,2-a]pyrazines: A Gateway to Novel Antifungal Agents
One of the most compelling applications of this compound is its use as a precursor for the synthesis of pyrrolo[1,2-a]pyrazines. Research has demonstrated that derivatives of this heterocyclic system exhibit potent antifungal activity, including against multidrug-resistant strains of Candida species.[2] The following sections provide a detailed protocol for the synthesis of a representative pyrrolo[1,2-a]pyrazine derivative starting from this compound. This two-step sequence involves the formation of a key enaminone intermediate followed by a cyclization/aromatization cascade.
Experimental Workflow: From Starting Material to Bioactive Scaffold
The overall synthetic strategy is depicted in the workflow diagram below. This process highlights the key stages of transformation, from the readily available starting material to the final, biologically active heterocyclic system.
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile as a Versatile Precursor for Bioactive Molecule Synthesis
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore for interacting with a diverse range of biological targets. Within the vast chemical space of pyrrole derivatives, pyrrole-2-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[3][4] This guide focuses on a specific, bifunctional building block: 3-(2-formyl-1H-pyrrol-1-yl)propanenitrile . Possessing both a highly reactive aldehyde at the C2 position and a transformable nitrile group on the N1-alkyl chain, this precursor offers a dual-handle approach for the divergent synthesis of complex heterocyclic systems and novel molecular scaffolds. This document provides an in-depth exploration of its reactivity, along with detailed protocols for its application in constructing key bioactive frameworks.
Precursor Profile: Physicochemical Properties and Synthesis
This compound is a stable, crystalline solid that serves as an ideal starting point for multi-step synthetic campaigns. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O | [5][6] |
| Molecular Weight | 148.16 g/mol | [5][6] |
| Appearance | Off-white to pale yellow solid | General Observation |
| CAS Number | 88063-53-0 | [6] |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, Acetone; Sparingly soluble in EtOH | General Observation |
Protocol 1: Synthesis of this compound
The synthesis is readily achieved via a Michael addition (cyanoethylation) of pyrrole-2-carbaldehyde with acrylonitrile. The starting aldehyde is accessible in high yield through a Vilsmeier-Haack formylation of pyrrole.[7]
Reaction Scheme: Step A: Pyrrole → Pyrrole-2-carbaldehyde (Vilsmeier-Haack) Step B: Pyrrole-2-carbaldehyde + Acrylonitrile → this compound
Materials:
-
Pyrrole-2-carbaldehyde (1.0 eq)
-
Acrylonitrile (1.5 eq)
-
Triton B (40% in MeOH, 0.1 eq) or Potassium Hydroxide (catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica Gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole-2-carbaldehyde (1.0 eq) in DCM.
-
Add acrylonitrile (1.5 eq) to the solution.
-
Add a catalytic amount of Triton B (or other suitable base) dropwise to the stirring solution at room temperature.
-
Rationale: The base deprotonates the pyrrole nitrogen, generating a nucleophile that attacks the electron-deficient β-carbon of acrylonitrile in a classic Michael addition. The excess acrylonitrile ensures complete consumption of the starting aldehyde.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Core Reactivity: A Bifunctional Synthetic Hub
The synthetic power of this precursor lies in the orthogonal reactivity of its two functional groups. The aldehyde is a classic electrophile, while the nitrile offers a pathway to amines or carboxylic acids. This duality allows for a wide array of selective transformations.
Caption: Workflow for Knoevenagel condensation.
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine or Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) [8]* Ethanol (EtOH)
Procedure:
-
Dissolve the precursor (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine or DBU to the solution.
-
Rationale: The base deprotonates the highly acidic methylene protons of malononitrile, generating a carbanion. This nucleophile attacks the aldehyde carbonyl, followed by dehydration to yield the thermodynamically stable conjugated product.
-
Stir the reaction mixture at room temperature for 4-6 hours. The product often precipitates from the solution as a brightly colored solid.
-
Monitor the reaction by TLC until the starting aldehyde spot is consumed.
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.
-
Expected Outcome: The product, 2-((1-(2-cyanoethyl)-1H-pyrrol-2-yl)methylene)malononitrile, is typically a stable, crystalline solid.
Application Note 2: Synthesis of a Saturated Diamine Scaffold
Concept: Primary amines are fundamental functional groups in bioactive molecules, crucial for forming salt bridges with acidic residues in protein targets or serving as key connection points for further derivatization. A tandem reduction of both the nitrile and aldehyde groups on the precursor molecule provides direct access to a flexible 1,6-diamine scaffold, a valuable building block for synthesizing polyamines or peptidomimetics.
Protocol 3: Tandem Reduction with Lithium Aluminum Hydride (LiAlH₄)
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (3.0-4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, Glauber's salt (Na₂SO₄·10H₂O) or Rochelle's salt for workup
Procedure:
-
In an oven-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (3.0-4.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the precursor (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.
-
Rationale: LiAlH₄ is a powerful, non-selective reducing agent that will reduce both aldehydes and nitriles to their corresponding primary alcohols and amines. [9]An excess is used to ensure complete reduction of both functional groups.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC (a ninhydrin stain can be used to visualize the amine product).
-
Cool the reaction back down to 0 °C.
-
Workup (Fieser method): Quench the reaction by the slow, sequential, dropwise addition of:
-
'x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of H₂O.
-
-
Rationale: This procedure carefully neutralizes the excess LiAlH₄ and precipitates the aluminum salts as a granular solid, which is easily filtered.
-
Stir the resulting mixture vigorously at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine, (1-(3-aminopropyl)-1H-pyrrol-2-yl)methanamine. The product is a polar, often oily substance that can be purified by distillation under high vacuum or by conversion to a salt.
Application Note 3: Advanced Synthesis of a Pyrrolo[1,2-a]pyrazine Core
Concept: Fused heterocyclic systems like pyrrolo[1,2-a]pyrazines are rigid scaffolds that pre-organize functional groups in three-dimensional space, often leading to high-affinity interactions with biological targets. [10]This scaffold can be constructed from the precursor via a selective reduction followed by an intramolecular cyclization.
Caption: Synthetic workflow for Pyrrolo[1,2-a]pyrazine synthesis.
Protocol 4: Two-Step Synthesis of a Pyrrolo[1,2-a]pyrazine Derivative
Step A: Selective Reduction of the Nitrile
-
Objective: Reduce the nitrile to a primary amine while leaving the aldehyde group intact. This requires a chemoselective reducing agent. Catalytic hydrogenation is a suitable method.
-
Procedure:
-
Dissolve the precursor (1.0 eq) in methanol or ethanol containing ammonia (to prevent secondary amine formation).
-
Add Raney Nickel (approx. 5-10% by weight) as the catalyst. [11] * Pressurize the reaction vessel with hydrogen gas (50-100 psi) in a Parr shaker or similar hydrogenation apparatus.
-
Heat the reaction to 40-50 °C and agitate for 6-12 hours.
-
After completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude amino-aldehyde intermediate, 3-(2-formyl-1H-pyrrol-1-yl)propan-1-amine.
-
Step B: Intramolecular Cyclization and Aromatization
-
Objective: Form the second ring through condensation of the terminal amine with the aldehyde, followed by dehydration and oxidation.
-
Procedure:
-
Dissolve the crude amino-aldehyde from Step A in a solvent like toluene or xylene.
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, CSA). [10] * Fit the flask with a Dean-Stark apparatus to remove water.
-
Heat the mixture to reflux for 8-16 hours. The initial cyclization forms a dihydropyrrolopyrazine.
-
To achieve the fully aromatic pyrrolopyrazine, an oxidant (e.g., DDQ or MnO₂) can be added after the cyclization is complete, or the reaction can be run open to the air, which may facilitate aerobic oxidation.
-
After cooling, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield the final heterocyclic product.
-
Conclusion
This compound is a demonstrably valuable and versatile precursor for modern drug discovery and organic synthesis. Its bifunctional nature permits a wide range of chemical transformations, enabling rapid access to diverse molecular scaffolds including covalent modifiers, flexible diamines, and rigid, fused heterocyclic systems. The protocols outlined herein provide a robust foundation for researchers to exploit the full synthetic potential of this powerful building block in the quest for novel bioactive molecules.
References
-
BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. Retrieved from BenchChem website. [12]2. PubMed. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [3]3. MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [4]4. National Institutes of Health (NIH). (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. [13]5. PubMed. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. [1]6. Organic Chemistry Portal. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. [14]7. ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with.... [15]8. MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [16]9. National Institutes of Health (NIH). (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. [10]10. ResearchGate. (n.d.). Bioactive pyrroles and related derivatives. [17]11. Ying, A.-G., Wu, C.-L., & He, G.-H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [8]12. National Institutes of Health (NIH). (n.d.). Bioactive pyrrole-based compounds with target selectivity. [2]13. Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. [18]14. CymitQuimica. (n.d.). This compound. [5]15. Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. [7]16. SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [19]17. Chemistry Steps. (n.d.). Reactions of Nitriles. [9]18. ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. [11]19. Royal Society of Chemistry. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. [20]21. PubChem. (n.d.). This compound.
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Application Notes & Protocols: Strategic Derivatization of the Formyl Group in 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
Abstract
This comprehensive guide details methodologies for the chemical modification of the formyl group on 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile, a versatile heterocyclic building block.[1][2][3] The aldehyde functionality at the C2 position of the pyrrole ring is a prime site for synthetic elaboration, enabling access to a diverse array of molecular architectures crucial for pharmaceutical and materials science research.[4][5][6] This document provides both the strategic rationale and detailed, validated protocols for key derivatization reactions, including reductive amination, Wittig olefination, and the formation of oxime and hydrazone derivatives. Each protocol is designed to be a self-validating system, complete with characterization benchmarks and mechanistic insights to empower researchers in drug development and synthetic chemistry.
Introduction: The Synthetic Potential of a Versatile Scaffold
This compound combines the nucleophilic pyrrole core with a reactive aldehyde and a cyanoethyl side chain. The formyl group, in particular, serves as a versatile synthetic handle. Its derivatization is a critical strategy in medicinal chemistry for several reasons:
-
Pharmacophore Elaboration: Converting the aldehyde into amines, alkenes, or other functional groups can introduce new points of interaction with biological targets.[7][8]
-
Modulation of Physicochemical Properties: Altering the formyl group significantly impacts the molecule's polarity, hydrogen bonding capacity, and overall solubility, which are key determinants of pharmacokinetic profiles.[9]
-
Linker for Conjugation: The derivatized group can serve as a covalent attachment point for larger molecules, such as proteins, polymers, or fluorescent probes.
-
Bioisosteric Replacement: The aldehyde can be transformed into groups that mimic other functionalities, aiding in the optimization of lead compounds.
This guide explores four high-impact transformations that unlock the synthetic potential of this scaffold.
Reductive Amination: Accessing Diverse Amine Libraries
Reductive amination is arguably one of the most powerful methods for amine synthesis, proceeding through a two-step, one-pot sequence: the formation of an iminium ion intermediate followed by its immediate reduction.[10] This approach avoids the isolation of often-unstable imines and provides direct access to secondary and tertiary amines, which are prevalent in pharmaceutically active compounds.
Causality of Reagent Choice: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over reagents like sodium borohydride because it is milder, more selective for the iminium ion over the starting aldehyde, and does not require acidic conditions that could degrade sensitive substrates.[11]
Workflow: Reductive Amination
Caption: General workflow for one-pot reductive amination.
Protocol 2.1: Synthesis of 3-(2-((Diethylamino)methyl)-1H-pyrrol-1-yl)propanenitrile
Materials:
-
This compound (1.0 eq)
-
Diethylamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (approx. 0.1 M concentration).
-
Add diethylamine (1.2 eq) to the solution and stir for 20 minutes at room temperature to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure product.
Data: Expected Product Characterization
| Analysis | Starting Aldehyde | Reductive Amination Product | Rationale for Change |
| ¹H NMR (δ, ppm) | Aldehyde proton (~9.5, s) | Disappearance of aldehyde proton. Appearance of new benzylic singlet (~3.6, s, 2H) and ethyl signals (quartet ~2.5, triplet ~1.1). | Conversion of -CHO to -CH₂-NEt₂. |
| ¹³C NMR (δ, ppm) | Aldehyde carbon (~180) | Disappearance of aldehyde carbon. Appearance of new benzylic carbon (~50-55) and ethyl carbons. | Carbonyl reduction and C-N bond formation. |
| IR (cm⁻¹) | Strong C=O stretch (~1660) | Disappearance of C=O stretch. C-N stretch appears (~1100-1200). | Loss of carbonyl functional group. |
Wittig Reaction: Carbonyl-to-Alkene Transformation
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of a carbon-carbon double bond from a carbonyl group.[12] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome (E vs. Z alkene) is heavily influenced by the nature of the ylide; unstabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene.[13][14]
Mechanistic Insight: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[12] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The formation of triphenylphosphine oxide is a powerful driving force for the reaction.
Mechanism: The Wittig Reaction Cycle
Caption: Key stages of the Wittig reaction pathway.
Protocol 3.1: Synthesis of 3-(2-(Prop-1-en-1-yl)-1H-pyrrol-1-yl)propanenitrile
Materials:
-
Ethyltriphenylphosphonium bromide (1.05 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Preparation (Perform under inert atmosphere): a. Add ethyltriphenylphosphonium bromide (1.05 eq) to a flame-dried flask and suspend it in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-BuLi (1.0 eq) dropwise. The solution will turn a deep orange/red color, indicating ylide formation. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Olefination Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. b. Cool the aldehyde solution to 0 °C. c. Transfer the prepared ylide solution from step 1d into the aldehyde solution via cannula. d. Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC for the consumption of the aldehyde.
-
Work-up and Purification: a. Quench the reaction by adding saturated aqueous NH₄Cl. b. Extract the mixture with diethyl ether (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. d. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the alkene product. Note: A mixture of E/Z isomers is expected.
Data: Expected Product Characterization
| Analysis | Starting Aldehyde | Wittig Product (Alkene) | Rationale for Change |
| ¹H NMR (δ, ppm) | Aldehyde proton (~9.5, s) | Disappearance of aldehyde proton. Appearance of vinylic protons (~5.5-6.5, m) and a new methyl doublet (~1.8, d). | Conversion of -CHO to -CH=CH-CH₃. |
| Mass Spec (m/z) | M+H for C₈H₈N₂O | M+H for C₁₀H₁₂N₂ | Mass increase corresponding to the addition of a C₂H₄ unit and loss of oxygen. |
Formation of Oximes and Hydrazones
Condensation of the formyl group with hydroxylamine or hydrazine derivatives provides a straightforward route to stable C=N bonded products. These reactions are typically high-yielding and require simple reaction conditions.
-
Oximes: Formed by reacting the aldehyde with hydroxylamine.[15][16] Oximes are important in medicinal chemistry as they can act as hydrogen bond donors and acceptors and are often used as intermediates for further transformations.[17][18]
-
Hydrazones: Formed by reacting the aldehyde with hydrazines.[19] They are highly crystalline derivatives often used for characterization and can be key precursors in the synthesis of nitrogen-containing heterocycles.[20][21]
Workflow: Condensation Reactions
Caption: General pathway for oxime and hydrazone synthesis.
Protocol 4.1: Oxime Formation
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium acetate (NaOAc) (2.0 eq)
-
Ethanol/Water solvent mixture
Procedure:
-
Dissolve this compound in a minimal amount of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in water.
-
Add the aqueous solution to the ethanolic solution of the aldehyde.
-
Stir the mixture at room temperature or heat gently (e.g., to 50 °C) for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the oxime. Recrystallization from ethanol/water may be performed if necessary.
Protocol 4.2: Hydrazone Formation (using Phenylhydrazine)
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Add phenylhydrazine dropwise to the solution.
-
Heat the mixture to reflux for 1-2 hours. A colored precipitate often forms.
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Data: Comparative Spectroscopic Analysis
| Analysis | Starting Aldehyde | Oxime Derivative | Hydrazone Derivative |
| ¹H NMR (δ, ppm) | Aldehyde proton (~9.5, s) | Imine proton (~8.1, s), OH proton (broad, ~11.0) | Imine proton (~8.3, s), NH proton (broad, ~10.5) |
| ¹³C NMR (δ, ppm) | Aldehyde carbon (~180) | Imine carbon (~145-150) | Imine carbon (~140-145) |
| IR (cm⁻¹) | C=O stretch (~1660) | Broad O-H stretch (~3200-3400), C=N stretch (~1640) | N-H stretch (~3300), C=N stretch (~1620) |
Summary of Derivatization Strategies
| Reaction | Reagents | Functional Group Change | Key Advantages |
| Reductive Amination | Amine, STAB/NaBH₃CN | -CHO → -CH₂-NR¹R² | Creates C-N bonds; high diversity potential; robust one-pot procedure. |
| Wittig Reaction | Phosphorus Ylide | -CHO → -CH=CHR | Creates C-C double bonds; introduces alkene functionality. |
| Oxime Formation | Hydroxylamine | -CHO → -CH=N-OH | Stable; introduces H-bond donor/acceptor; synthetically versatile intermediate. |
| Hydrazone Formation | Hydrazine | -CHO → -CH=N-NHR | Often crystalline; useful for characterization; precursor to N-heterocycles. |
Conclusion
The formyl group of this compound is a highly valuable functional handle for molecular diversification. The protocols detailed herein for reductive amination, Wittig olefination, and condensation reactions provide researchers with a robust toolkit to generate novel libraries of pyrrole-based compounds. These methods are foundational for structure-activity relationship (SAR) studies, the development of chemical probes, and the discovery of new therapeutic agents. By understanding the mechanistic basis and procedural details of these transformations, scientists can strategically modify this scaffold to achieve their desired molecular design and function.
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-
Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (2020). ResearchGate. [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). Royal Society of Chemistry. [Link]
-
Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. (2020). Royal Society of Chemistry. [Link]
-
Representative 2-formylpyrroles. ResearchGate. [Link]
-
Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Institute of Metallophysics. [Link]
-
Sourcing High-Quality Pyrrole-2-carboxaldehyde: A Guide for Researchers and Manufacturers. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
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-
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-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). ResearchGate. [Link]
-
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-
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-
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-
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-
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-
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-
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-
Oxime Formation. Scribd. [Link]
-
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-
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
-
Recent Applications of Derivatization Techniques for Pharmaceutical and Bioanalytical Analysis through High-Performance Liquid Chromatography. (2022). ResearchGate. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (2014). National Institutes of Health (NIH). [Link]
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Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. (2016). ResearchGate. [Link]
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- 18. chemtube3d.com [chemtube3d.com]
- 19. tsijournals.com [tsijournals.com]
- 20. mdpi.com [mdpi.com]
- 21. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile synthesis
Welcome to the technical support center for the synthesis of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
Introduction
The synthesis of this compound involves the cyanoethylation of pyrrole-2-carboxaldehyde, a classic example of a Michael addition reaction. This process is typically base-catalyzed, where the pyrrole nitrogen acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[1][2] While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield and purity. This guide will delve into the nuances of this synthesis, providing a framework for rational optimization and troubleshooting.
Reaction Overview
The fundamental transformation is the addition of the N-H bond of pyrrole-2-carboxaldehyde across the carbon-carbon double bond of acrylonitrile.
Experimental Protocol: A Recommended Starting Point
While a universally optimized protocol is highly substrate-dependent, the following procedure serves as a robust starting point for your experiments.
Materials and Reagents
| Reagent/Material | Purity | Supplier | Notes |
| Pyrrole-2-carboxaldehyde | ≥98% | Commercially Available | Should be used as received. |
| Acrylonitrile | ≥99%, inhibitor-free | Commercially Available | Freshly distilled if necessary. |
| Triethylamine (TEA) | ≥99% | Commercially Available | Should be dry. |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available | |
| Ethyl Acetate | Reagent Grade | Commercially Available | For extraction and chromatography. |
| Hexane | Reagent Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrole-2-carboxaldehyde (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile (10 mL per 1 g of pyrrole-2-carboxaldehyde). Add triethylamine (1.2 eq).
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.5 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 80-82 °C) and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagents.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a pale yellow viscous liquid.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction is not proceeding to completion, or the conversion is very low.
Possible Causes & Solutions:
-
Insufficient Catalyst: Pyrrole can be a poor nucleophile, and a basic catalyst is essential for the reaction to proceed.[1][4]
-
Solution: Increase the amount of triethylamine to 1.5-2.0 equivalents. If the reaction is still sluggish, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts (e.g., 0.1-0.2 eq).
-
-
Poor Quality of Reagents: The presence of water or other impurities can quench the catalyst and hinder the reaction.
-
Solution: Ensure that your solvent is anhydrous and that the pyrrole-2-carboxaldehyde is of high purity.
-
-
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction is maintained at a gentle reflux. You can cautiously increase the temperature, but be mindful of the potential for acrylonitrile polymerization.
-
Q2: I am observing a significant amount of a polymeric byproduct.
Possible Causes & Solutions:
-
Excessive Heat or Concentrated Conditions: Acrylonitrile is prone to polymerization, especially at high temperatures or in high concentrations.
-
Solution: Maintain a gentle reflux and avoid overheating. Ensure adequate solvent volume to keep the concentration of acrylonitrile in check.
-
-
Radical Initiators: The presence of light or radical initiators can promote the polymerization of acrylonitrile.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.
-
Q3: My final product is contaminated with a hard-to-separate impurity.
Possible Causes & Solutions:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted pyrrole-2-carboxaldehyde.
-
Solution: Optimize the reaction time and catalyst loading as described in Q1. Careful column chromatography should separate the product from the starting material.
-
-
Formation of C-Alkylated Isomers: While N-alkylation is generally favored, there is a possibility of C-alkylation on the pyrrole ring, leading to isomeric impurities.[5]
-
Solution: This is more likely with stronger bases or under different solvent conditions. If you suspect C-alkylation, consider using a milder base and a less polar solvent. Characterization by 2D NMR techniques (like HMBC) can help identify these isomers.
-
Q4: The work-up procedure is problematic, and I am losing a lot of my product.
Possible Causes & Solutions:
-
Product Volatility: While the product is described as a viscous liquid, it may have some volatility, leading to losses during solvent removal.[3]
-
Solution: Use a rotary evaporator with careful control of temperature and pressure. Avoid excessive heating of the flask.
-
-
Emulsion Formation during Extraction: If an aqueous work-up is employed, emulsions can form, making phase separation difficult.
-
Solution: If you perform an aqueous wash, use a brine solution to help break up emulsions.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of this reaction?
A: The reaction proceeds via a Michael addition mechanism. The basic catalyst deprotonates the pyrrole nitrogen, forming a nucleophilic pyrrolide anion. This anion then attacks the β-carbon of acrylonitrile, followed by protonation to yield the final product.
Q: Can I use a different solvent?
A: While acetonitrile is a good starting point, other polar aprotic solvents like DMF or DMSO could be used. However, solvent choice can influence reaction rate and selectivity, so optimization may be necessary.
Q: Is it possible to perform this reaction without a catalyst?
A: It is highly unlikely to achieve a reasonable reaction rate and yield without a catalyst. The N-H bond of the pyrrole is not sufficiently acidic, and the nitrogen is not nucleophilic enough to react with acrylonitrile under neutral conditions.[4]
Q: How can I confirm the identity and purity of my product?
A: The product can be characterized by standard spectroscopic methods:
-
¹H NMR: Expect to see signals for the pyrrole ring protons, the aldehyde proton, and the two methylene groups of the cyanoethyl chain.
-
¹³C NMR: Will show characteristic peaks for the nitrile carbon, the carbonyl carbon, and the carbons of the pyrrole ring and the ethyl chain.
-
IR Spectroscopy: Look for characteristic stretches for the nitrile (C≡N) and the aldehyde (C=O) functional groups.
-
Mass Spectrometry: To confirm the molecular weight of the product (148.16 g/mol ).[2][6]
Q: Are there any safety precautions I should be aware of?
A: Yes. Acrylonitrile is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, so controlled addition of reagents is recommended.
References
- Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- CymitQuimica. This compound.
- Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. Pyrrole-2-carboxaldehyde. Organic Syntheses.
- PubChem. This compound.
- Kodolitsch, K. et al.
- A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules.
- Wu, X. et al.
- Matrix Fine Chemicals. This compound | CAS 43036-05-1.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses.
- Banwell, M. G. Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses.
- FINETECH INDUSTRY LIMITED. This compound | CAS: 43036-05-1.
- EON Biotech. This compound – (43036-05-1).
- Alcaide, B., Almendros, P., & Alonso, J. M. Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews.
- Thompson, A. et al. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
- PubChem. Pyrrole-2-carboxaldehyde.
- Synthesis method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
- Conversions after given time of the aza‐Michael addition of 1 and 2 to...
- Das, P. et al. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Scientific Reports.
- Gilow, H. M., & Jones, G., II. 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses.
- Fisher Scientific. This compound, 97%, Thermo Scientific.
- Unusual Michael reaction of acyclic 1,3-dicarbonyl compounds with nitre-olefins. A novel pyrrole synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- ChemicalBook. Pyrrole(109-97-7) 1H NMR spectrum.
- ChemicalBook. 43036-05-1(this compound) Product Description.
- SpectraBase. 1H-pyrrole-2-carbaldehyde - Optional[1H NMR] - Spectrum.
- Banwell, M. G. Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses. Open Research Repository.
- Labware E-shop. This compound, 97%.
- The Good Scents Company. 2-formyl pyrrole, 1003-29-8.
Sources
Technical Support Center: Synthesis of N-Substituted Pyrrole-2-Carboxaldehydes
Welcome to the technical support center for the synthesis of N-substituted pyrrole-2-carboxaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable heterocyclic building blocks. Here, we address common challenges, particularly the formation of byproducts, and provide field-proven troubleshooting strategies and detailed protocols to enhance the success of your syntheses.
Section 1: Frequently Asked Questions (FAQs) - Byproducts in Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most prevalent method for the formylation of electron-rich heterocycles like pyrroles.[1] It involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] While effective, this reaction is often plagued by specific side reactions.
Q1: What are the most common byproducts I should expect when performing a Vilsmeier-Haack formylation on an N-substituted pyrrole?
A1: The primary byproducts are directly related to the high reactivity of the pyrrole ring under the reaction conditions. The most frequently encountered impurities are:
-
Di-formylated Pyrroles: If the C5 position of your N-substituted pyrrole is unsubstituted, the formation of the corresponding N-substituted pyrrole-2,5-dicarboxaldehyde is a very common side product.[4]
-
Polymeric Materials/Tars: Pyrroles are notoriously unstable in the presence of strong acids.[5][6] The acidic nature of the Vilsmeier-Haack reaction can lead to protonation of the pyrrole ring, loss of aromaticity, and subsequent polymerization, resulting in insoluble, dark-colored tars.[7]
-
Positional Isomers (3-formylpyrroles): While formylation is electronically favored at the C2 (alpha) position, substitution can occur at the C3 (beta) position. This is particularly prevalent when the N-substituent is sterically bulky (e.g., tert-butyl), hindering the approach of the Vilsmeier reagent to the C2 and C5 positions.[8]
-
Byproducts from Incomplete Hydrolysis: The reaction proceeds through an iminium salt intermediate.[2] During aqueous workup, this salt is hydrolyzed to the final aldehyde. Incomplete or improper hydrolysis can leave residual iminium salts or other intermediates in the crude product.
-
Chlorinated Pyrroles: Although less common, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of chloropyrroles, particularly with certain substrates.[9]
Q2: My main impurity is the 2,5-diformylated product. What causes this and how is it formed?
A2: The formation of a 2,5-diformylated byproduct is a classic example of a subsequent electrophilic aromatic substitution. The underlying cause is the electronic nature of the pyrrole ring itself.
Causality: The introduction of the first formyl group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic attack. However, the nitrogen atom's lone pair continues to strongly activate the entire ring system. If reaction conditions are too harsh, the reaction time is too long, or an excess of the Vilsmeier reagent is used, a second formylation can occur at the next most activated and accessible position, which is C5.
The mechanism is identical to the first formylation, as illustrated in the diagram below.
// Nodes Pyrrole [label="N-R-Pyrrole", fillcolor="#F1F3F4", fontcolor="#202124"]; Vilsmeier [label="Vilsmeier Reagent\n( electrophile )", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-R-Pyrrole-2-carboxaldehyde\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Iminium1 [label="Iminium Salt\nIntermediate (C2)", fillcolor="#FBBC05", fontcolor="#202124"]; Iminium2 [label="Iminium Salt\nIntermediate (C2, C5)", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct [label="N-R-Pyrrole-2,5-dicarboxaldehyde\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup1 [label="H₂O Workup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup2 [label="H₂O Workup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pyrrole -> Iminium1 [label="1. Electrophilic Attack\n(C2 Position)"]; Vilsmeier -> Pyrrole [style=invis]; Iminium1 -> Workup1; Workup1 -> Product;
Iminium1 -> Iminium2 [label="2. Second Attack\n(Excess Vilsmeier Reagent)", color="#EA4335"]; Iminium2 -> Workup2; Workup2 -> Byproduct;
{rank=same; Pyrrole; Vilsmeier;} {rank=same; Product; Byproduct;} } .dot Caption: Vilsmeier-Haack reaction leading to desired product and byproduct.
Q3: My reaction turned into a dark, intractable tar. What are the primary reasons for this polymerization?
A3: Polymerization is the most common failure mode for this reaction and is almost always due to the inherent acid instability of the pyrrole ring. [7]
Causality:
-
Protonation of the Ring: The reaction mixture is highly acidic due to POCl₃ and the formation of its byproducts. Pyrrole can be protonated at the C2 position, which disrupts the aromatic sextet. [7] This non-aromatic conjugated diene cation is highly reactive and readily polymerizes. [3]
-
Excessive Heat: The formation of the Vilsmeier reagent is exothermic, as is the subsequent electrophilic substitution. [5] If the temperature is not carefully controlled, localized heating can dramatically accelerate the rate of polymerization over the desired formylation reaction.
-
Moisture Contamination: Water can react with POCl₃ to generate HCl, further increasing the acidity of the medium and promoting polymerization.
Section 2: Troubleshooting and Mitigation Guide
This section provides actionable strategies to overcome the challenges detailed above.
| Problem | Primary Cause(s) | Troubleshooting & Mitigation Strategy |
| High levels of 2,5-diformyl byproduct | Excess Vilsmeier reagent; prolonged reaction time; high temperature. | 1. Control Stoichiometry: Use 1.0 to 1.1 equivalents of POCl₃ relative to your N-substituted pyrrole. 2. Optimize Addition: Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at low temperature. 3. Monitor Progress: Follow the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Polymerization / Tar Formation | High acidity; poor temperature control; moisture. | 1. Low Temperature: Prepare the Vilsmeier reagent at 0 °C, and maintain the reaction temperature between 0-10 °C during the addition of the pyrrole. [5] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents to exclude moisture. 3. Careful Workup: Quench the reaction by pouring it onto a stirred mixture of ice and a mild base solution (see Protocol 1). This rapidly neutralizes the strong acids. [5] |
| Formation of 3-formyl isomer | Steric hindrance from a bulky N-substituent (e.g., t-butyl, adamantyl). | 1. Acknowledge Steric Effects: For very bulky groups, a mixture of 2- and 3-isomers is often unavoidable. [33] 2. Chromatographic Separation: Plan for careful column chromatography to separate the isomers. The polarity difference is often sufficient for separation. 3. Consider Alternative Routes: If high C2 selectivity is essential, explore alternative synthetic strategies that are less sensitive to sterics. |
| Inconsistent Yields / Discolored Product | Improper workup; product instability. | 1. Standardize Workup: Use a buffered workup with sodium acetate to neutralize acids without making the solution strongly basic, which can also degrade the product. [5] 2. Avoid Overheating: During solvent removal, use a rotary evaporator at moderate temperatures (<40 °C) as pyrrole aldehydes can be heat-sensitive. 3. Product Purity: The starting pyrrole must be pure. Freshly distilling liquid pyrroles before use is highly recommended. [5] |
// Nodes Start [label="Reaction Outcome:\nLow Yield / Impure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Check1 [label="Major Impurity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct_Di [label="2,5-Diformyl", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct_Tar [label="Polymer / Tar", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct_Iso [label="3-Formyl Isomer", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sol_Di [label="Reduce Vilsmeier Stoichiometry (1.05 eq)\nMonitor reaction closely by TLC\nQuench upon completion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Tar [label="Ensure anhydrous conditions\nMaintain temp at 0-10 °C\nUse buffered workup (NaOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Iso [label="Accept mixture and purify\n(Column Chromatography)\nConsider alternative synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Optimized Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check1; Check1 -> Byproduct_Di [label="Yes"]; Check1 -> Byproduct_Tar [label="Yes"]; Check1 -> Byproduct_Iso [label="Yes"];
Byproduct_Di -> Sol_Di; Byproduct_Tar -> Sol_Tar; Byproduct_Iso -> Sol_Iso;
Sol_Di -> End; Sol_Tar -> End; Sol_Iso -> End; } .dot Caption: Troubleshooting workflow for Vilsmeier-Haack reactions.
Section 3: Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Formylation & Workup
This protocol is adapted from established procedures and incorporates best practices to minimize byproduct formation.[10]
1. Reagent Preparation (Vilsmeier Reagent Formation): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq). b. Cool the flask to 0 °C in an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. d. Stir the resulting mixture at 0-5 °C for 30 minutes. The solution may become a thick, white slurry.
2. Formylation Reaction: a. Dissolve the N-substituted pyrrole (1.0 eq) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane). b. Add the pyrrole solution dropwise to the cold Vilsmeier reagent slurry over 20-30 minutes, maintaining the internal temperature below 10 °C. c. After the addition is complete, allow the reaction to stir at 0-10 °C, monitoring its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
3. Quench and Hydrolysis (Critical Step): a. Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and a solution of sodium acetate trihydrate (5.0 eq) in water. b. Crucially, slowly and carefully pour the reaction mixture onto the ice/sodium acetate slurry. This step is exothermic and neutralizes the acid.[10] c. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure complete hydrolysis of the iminium salt.
4. Extraction and Purification: a. Transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). b. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a temperature below 40 °C. d. Purify the crude product by flash column chromatography on silica gel or by crystallization.
Section 4: References
-
MDPI. (2022-05-14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available at: [Link]
-
Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]
-
Wikipedia. Pyrrole. Available at: [Link]
-
MDPI. (2023-03-13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]
-
Organic Syntheses. Pyrrole-2-carboxaldehyde. Available at: [Link]
-
Organic Reactions. (Date not available). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Available at: [Link]
-
Scribd. Acidic and Basic Character of Pyrrole. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Stack Exchange. (2016-10-27). Side chain hydroxylation of pyrrole. Available at: [Link]
-
ResearchGate. The Vilsmeier Reaction of Non‐Aromatic Compounds. Available at: [Link]
-
PubMed Central (PMC). The Formylation of N,N‑Dimethylcorroles. Available at: [Link]
-
PubMed Central (PMC). Recent Advancements in Pyrrole Synthesis. Available at: [Link]
-
Canadian Journal of Chemistry. (Date not available). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
ACS Publications. (2018-01-12). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Available at: [Link]
-
National Institutes of Health (NIH). (2010-10-21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available at: [Link]
-
MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available at: [Link]
-
Quora. (2018-04-24). Why is the reaction of pyrrole difficult with acid? Available at: [Link]
-
ACS Publications. From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. Available at: [Link]
-
Canadian Journal of Chemistry. (Date not available). The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Available at: [Link]
-
ResearchGate. Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Available at: [Link]
-
Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Available at:
-
Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
-
MDPI. (2024-02-15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Available at: [Link]
-
YouTube. (2022-05-05). Preparation of 2,5-dimethyl pyrrole. Available at: [Link]
-
ResearchGate. Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes. Available at: [Link]
-
Royal Society of Chemistry. (2023-09-05). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]
-
(Source not specified). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (No URL available from search results)
-
Scribd. Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting guide for the Vilsmeier-Haack formylation of pyrroles
Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrroles. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction. As a synthetic tool, the Vilsmeier-Haack reaction is indispensable for introducing a formyl group onto electron-rich heterocycles like pyrroles, which are crucial intermediates in medicinal chemistry and materials science.[1][2][3] However, like any reaction, it has its nuances. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.
Core Principles: The "Why" Behind the Reaction
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[4][5][6] This reagent is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[7][8] The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the desired formylpyrrole.[6][9]
Understanding this two-part process is fundamental to diagnosing any issues that arise during the experiment.
Caption: High-level overview of the Vilsmeier-Haack reaction mechanism.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question: My Vilsmeier-Haack reaction is giving a very low yield, or in some cases, I'm only recovering my starting material. What are the likely causes?
This is the most common issue and can stem from several factors, often related to the preparation of the Vilsmeier reagent or the reactivity of the substrate.
Answer & Solutions:
-
Cause A: Incomplete or Degraded Vilsmeier Reagent
-
Explanation: The reaction between DMF and POCl₃ is highly exothermic and moisture-sensitive.[10] If the temperature is not controlled, the reagent can decompose. Moisture will readily hydrolyze both POCl₃ and the Vilsmeier reagent itself, rendering it inactive.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous grade DMF. Use freshly opened or distilled POCl₃. The Vilsmeier reagent is hygroscopic and should be handled accordingly if using a commercially available solid.[11][12]
-
Temperature Control: Prepare the reagent at 0 °C in an ice bath.[1][13] Add the POCl₃ dropwise to the DMF with vigorous stirring to dissipate heat effectively and prevent localized heating.[1] Maintain the temperature below 10 °C during this addition.[13]
-
Reagent Appearance: The Vilsmeier reagent, when formed in situ, can range from a colorless solution to a white or yellowish precipitate, especially at high concentrations.[14][15] Formation of a precipitate that redissolves upon addition of a co-solvent or the pyrrole solution is normal. However, a dark brown or black color during reagent formation indicates decomposition.
-
-
-
Cause B: Insufficiently Activated Pyrrole Substrate
-
Explanation: The Vilsmeier reagent is a weak electrophile.[1][5] Therefore, the reaction works best on electron-rich aromatic systems.[8][16] If your pyrrole substrate has strong electron-withdrawing groups, it may be too deactivated to react under standard conditions.[12]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: While the reagent is formed at 0 °C, the subsequent formylation step often requires heating. After adding your pyrrole, allow the reaction to warm to room temperature and then gently heat to 40-60 °C. For less reactive substrates, temperatures up to 80 °C or higher may be necessary.[1][10][13]
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) or LCMS to monitor the consumption of the starting material. If the reaction stalls, a higher temperature or longer reaction time may be required.[10]
-
-
-
Cause C: Improper Work-up and Hydrolysis
-
Explanation: The final step of the reaction is the hydrolysis of an intermediate iminium salt to the aldehyde.[6] This step is critical and requires careful pH control. Incomplete hydrolysis will result in a low yield of the desired aldehyde.[10]
-
Troubleshooting Steps:
-
Controlled Quenching: After the reaction is complete, cool the mixture back down in an ice bath. Quench the reaction by slowly and carefully pouring it onto a vigorously stirred mixture of ice and a base.[1]
-
Choice of Base: A saturated aqueous solution of sodium acetate is commonly used to neutralize the mixture and buffer the pH, facilitating complete hydrolysis.[10][13] Alternatively, careful addition of aqueous sodium hydroxide or sodium bicarbonate can be used. Inadequate neutralization can lead to discolored products and low yields.[10]
-
Ensure Complete Hydrolysis: After neutralization, vigorous stirring for at least 30 minutes is recommended.[13] In some cases, gentle heating (reflux) of the neutralized mixture for 15-30 minutes may be required to ensure the complete conversion of the iminium salt to the aldehyde.
-
-
Caption: A logical workflow for troubleshooting low-yield Vilsmeier-Haack reactions.
Issue 2: Formation of Side Products and a Messy Reaction Mixture
Question: My TLC plate shows multiple spots, and the crude product is a dark, intractable oil. What side reactions are occurring?
Answer & Solutions:
-
Cause A: Diformylation or Polymerization
-
Explanation: Pyrroles are very electron-rich and can be sensitive. Under harsh conditions (high temperatures or a large excess of the Vilsmeier reagent), they can undergo side reactions.[10] This includes diformylation (addition of a second formyl group) or polymerization, leading to a complex mixture.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use only a moderate excess of the Vilsmeier reagent. A stoichiometry of 1.1 to 1.5 equivalents of both DMF and POCl₃ relative to the pyrrole substrate is typically sufficient.[10]
-
Moderate Temperature: Avoid excessive heating. Start at a moderate temperature (e.g., 40 °C) and only increase it if the reaction is not proceeding, as monitored by TLC.[10]
-
Order of Addition: Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C before allowing it to warm.[13] This maintains a low concentration of the pyrrole in the presence of excess reagent, minimizing side reactions.
-
-
-
Cause B: Formation of Regioisomers
-
Explanation: For substituted pyrroles, formylation can occur at different positions, leading to a mixture of isomers. The regioselectivity is governed by a combination of electronic and steric effects.[10][17]
-
Electronic Effects: Formylation preferentially occurs at the most electron-rich position, which is typically the α-position (C2 or C5) due to stabilization of the intermediate by the nitrogen lone pair.[5]
-
Steric Hindrance: Bulky substituents on the nitrogen or adjacent carbons can block the approach of the Vilsmeier reagent, directing formylation to a less hindered position.[10][17] For example, a large group at the C1 (N) position can increase the amount of β-formylation (C3) product.[17][18]
-
-
Troubleshooting Steps:
-
Predict the Outcome: Analyze your substrate. An electron-donating group at C2 will direct formylation to C5. An electron-withdrawing group at C2 may lead to a mixture of C4 and C5 products.[10]
-
Optimize for Selectivity: If you are getting an inseparable mixture of isomers, you may need to reconsider the synthetic strategy. Sometimes, changing the solvent or the specific Vilsmeier reagent (e.g., using oxalyl chloride instead of POCl₃) can influence the isomeric ratio.
-
Purification: If a minor isomer is formed, it can often be separated by column chromatography on silica gel.[13]
-
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the formylation of a generic substituted pyrrole.
| Parameter | Value/Condition | Rationale |
| Pyrrole Substrate | 1.0 eq | The limiting reagent. |
| N,N-Dimethylformamide (DMF) | 1.2 - 1.5 eq | Acts as both reagent and sometimes solvent. Must be anhydrous. |
| Phosphorus Oxychloride (POCl₃) | 1.2 - 1.5 eq | The activating agent. Must be high purity/freshly distilled. |
| Co-Solvent | Anhydrous DCM or DCE | Optional, helps keep the Vilsmeier reagent in solution if it precipitates.[1] |
| Reagent Formation Temp. | 0 °C to 10 °C | Controls the exothermic reaction and prevents reagent decomposition.[10] |
| Reaction Temperature | Room Temp. to 80 °C | Dependent on substrate reactivity; higher temps for deactivated pyrroles.[1][10] |
| Reaction Time | 2 - 6 hours | Monitor by TLC until starting material is consumed.[13] |
| Work-up | Aqueous NaOAc or NaHCO₃ | Neutralizes acid and facilitates hydrolysis of the iminium intermediate.[13] |
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (1.5 eq). Cool the flask to 0 °C in an ice bath. With vigorous stirring, add POCl₃ (1.5 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C.[13] Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve the pyrrole substrate (1.0 eq) in a minimal amount of anhydrous solvent (e.g., DCM or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, heat the reaction to 40-60 °C and stir for 2-4 hours, monitoring its progress by TLC.[13]
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C. In a separate large beaker, prepare a vigorously stirred solution of crushed ice and saturated aqueous sodium acetate. Slowly and carefully pour the reaction mixture into this quenching solution.[13]
-
Extraction: Stir the quenched mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and finally brine.[13] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[13]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure formylpyrrole.[13]
By methodically addressing potential points of failure—reagent quality, reaction conditions, and work-up procedure—you can successfully troubleshoot and optimize the Vilsmeier-Haack formylation for your specific pyrrole substrate.
References
- Benchchem. (2025). The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide. Benchchem.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- Benchchem. (2025).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Benchchem. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. Benchchem.
- Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
- Benchchem. (2025).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- Química Organica.org. (n.d.).
- Benchchem. (2025). Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
- Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Rajput, R. P., & Chondagar, P. V. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.
- Davis, M., & White, A. W. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.
- Scribd. (2025). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd.
- Enamine. (n.d.). Vilsmeier Reagent. Enamine.
- Benchchem. (2025).
- Benchchem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride. Benchchem.
- Reddit. (2023).
Sources
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- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 18. scribd.com [scribd.com]
Technical Support Center: Preventing Unwanted Polymerization During Pyrrole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole. Pyrrole's inherent reactivity, while central to its utility, presents a significant challenge: a strong tendency toward unwanted polymerization. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you maintain control over your reactions, improve yields, and ensure the integrity of your products. Here, we move beyond simple instructions to explain the causality behind our recommended protocols, empowering you to make informed decisions in your own experiments.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing pyrrole's reactivity. Understanding why polymerization occurs is the first step toward preventing it.
Q1: Why is pyrrole so prone to unwanted polymerization?
A: Pyrrole's high reactivity stems from its nature as an electron-rich aromatic compound. The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, creating a π-excessive system. This high electron density makes the ring highly susceptible to electrophilic attack.
Under acidic conditions, the ring can be protonated.[1] This disrupts the aromaticity, forming a highly reactive, non-aromatic cation. This cation acts as a potent electrophile that is readily attacked by a neutral, electron-rich pyrrole molecule. This initial reaction kicks off a chain reaction, leading to the rapid formation of insoluble, often black, polypyrrole oligomers or polymers.[1][2] Similarly, in the presence of oxidizing agents, pyrrole can be oxidized to a radical cation, which also initiates a polymerization cascade.[3][4]
Q2: What are the common visual indicators of pyrrole polymerization during a reaction?
A: The onset of polymerization is typically rapid and visually obvious. The most common signs include:
-
Rapid Color Change: The reaction mixture will quickly darken, often turning dark green, brown, or black.[1]
-
Precipitate Formation: You will observe the formation of an insoluble solid, which may appear as a fine powder, a thick slurry, or a tar-like substance that coats the flask.[1]
If you observe these indicators, it is a clear sign that the desired reaction pathway is competing with or has been overtaken by polymerization.
Q3: What are the primary experimental factors that trigger or accelerate this unwanted polymerization?
A: Several factors can initiate or accelerate polymerization. Controlling them is critical for a successful synthesis.
-
Acidic Conditions: This is the most common culprit. Pyrrole readily polymerizes in the presence of strong acids (pH < 3).[2][5] Even ambient light can be sufficient to initiate polymerization in an acidic medium.[2]
-
Oxidizing Agents: Chemical oxidants, such as ferric chloride (FeCl₃), ammonium persulfate, or even atmospheric oxygen, can trigger oxidative polymerization.[4][6][7]
-
Elevated Temperatures: Higher temperatures increase the rate of all reactions, including polymerization. For many pyrrole syntheses, excessive heat can lead to product degradation and the formation of polymeric byproducts.[8][9]
-
Light Exposure: As mentioned, light can promote acid-catalyzed polymerization and should be minimized, especially when working with unprotected pyrroles under acidic conditions.[2]
Section 2: Troubleshooting Guides for Specific Synthesis Issues
This section provides a question-and-answer-based approach to solving common problems encountered during pyrrole synthesis.
Problem 1: "Upon adding an acid catalyst (e.g., for a Friedel-Crafts acylation), my reaction mixture immediately turned black and a solid crashed out."
Probable Cause: You are experiencing rapid, uncontrolled acid-catalyzed polymerization of your unprotected pyrrole. The electron-rich ring is being protonated faster than it is being acylated, leading to polymerization as the dominant reaction pathway.
Recommended Solutions:
-
Primary Strategy: N-Protection. The most robust and widely accepted solution is to install an electron-withdrawing protecting group on the pyrrole nitrogen. This group reduces the electron density of the ring, making it less susceptible to protonation and subsequent electrophilic attack.[1] This allows a much broader range of chemical transformations to be performed under acidic conditions. The tosyl (Ts) group is an excellent choice due to its high stability in strong acid. Avoid acid-labile protecting groups like Boc (tert-butyloxycarbonyl) , as they will be cleaved under the reaction conditions, leading back to the original problem.[1]
-
Secondary Strategy: Optimize Reaction Conditions (If Protection is Not Feasible).
-
Lower the Temperature: Drastically reduce the temperature of your reaction mixture (e.g., to -78 °C using a dry ice/acetone bath) before and during the addition of the acid.[1] This reduces the rate of the polymerization reaction.
-
Control Reagent Addition: Use a syringe pump to add the acid catalyst very slowly (dropwise) to a well-stirred, diluted solution of the pyrrole. This helps to avoid localized areas of high acid concentration.[1]
-
Problem 2: "My Paal-Knorr synthesis is giving a low yield and a lot of tarry byproduct. I'm also seeing a second major spot on my TLC which I suspect is a furan."
Probable Cause: The reaction conditions, particularly the pH, are not optimal. The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with an amine or ammonia, is highly sensitive to pH.[5]
Recommended Solutions:
-
Strict pH Control: The reaction should be conducted under neutral or weakly acidic conditions.[5] The addition of a weak acid like acetic acid can effectively catalyze the reaction.[9] If the pH drops below 3, the competing Paal-Knorr furan synthesis becomes a significant side reaction, consuming your starting dicarbonyl and reducing the yield of the desired pyrrole.[5][10] Consider using a buffered system or a catalyst that does not create a strongly acidic environment.
-
Catalyst Selection: While traditional methods used strong mineral acids, modern variations employ milder and more efficient catalysts. Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃) or solid-supported acids (e.g., silica sulfuric acid) can promote the reaction under less harsh conditions, minimizing byproduct formation.[9][11]
-
Temperature and Time Management: Avoid prolonged heating at high temperatures, as this can degrade sensitive starting materials.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating that could lead to decomposition.
Problem 3: "During silica gel chromatography, my pyrrole-containing product seems to be degrading on the column, resulting in streaking and low recovery."
Probable Cause: Standard silica gel is slightly acidic and can be sufficient to cause decomposition or polymerization of sensitive, electron-rich pyrroles.
Recommended Solutions:
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), and then equilibrate with your mobile phase. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Work Quickly: Do not let the purified product sit on the column for an extended period. Elute the compound as efficiently as possible.
Problem 4: "My commercial pyrrole is dark brown. Could this be the source of my problems?"
Probable Cause: Yes. Pyrrole is susceptible to autopolymerization upon storage, especially when exposed to air, light, and trace acid impurities. A dark color is a clear indicator of oligomerization.
Recommended Solutions:
-
Purify Before Use: Always distill pyrrole under reduced pressure immediately before use. It is a colorless liquid when pure. This removes polymeric impurities that can interfere with your reaction.
-
Proper Storage: Store purified pyrrole under an inert atmosphere (argon or nitrogen), in a dark bottle, and at a low temperature (in a refrigerator or freezer) to inhibit degradation.
Section 3: Key Preventative Protocols & Methodologies
Here we provide detailed, step-by-step protocols for common preventative measures.
Protocol 1: N-Tosyl (p-Toluenesulfonyl) Protection of Pyrrole
This protocol renders the pyrrole ring stable to a wide range of acidic and oxidative conditions.
Materials:
-
Pyrrole (freshly distilled)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous hexanes
-
Ice bath
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Carefully decant the hexanes each time, and finally, dry the NaH under a stream of inert gas or brief vacuum.
-
Add anhydrous THF to the flask to create a suspension of NaH.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel or syringe. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the resulting sodium pyrrolide solution back to 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise. A precipitate (NaCl) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Proceed with a standard aqueous workup and purify by column chromatography or recrystallization to obtain N-tosylpyrrole.
Protocol 2: Optimized Paal-Knorr Synthesis with Acetic Acid
This protocol uses mild conditions to favor pyrrole formation over furan byproducts.
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline) or ammonium acetate
-
Glacial acetic acid (as both catalyst and solvent, or as a catalyst in ethanol)
-
Ethanol (optional solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the primary amine (1.1 eq) or ammonium acetate (1.5-2.0 eq).
-
Add the solvent. You can use glacial acetic acid directly as the solvent or use a milder solvent like ethanol with a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) or to reflux if using ethanol.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution (to neutralize the acid) followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[10]
Section 4: Visual Guides & Data Summaries
Diagrams
Caption: Mechanism of acid-catalyzed pyrrole polymerization.
Caption: Troubleshooting flowchart for pyrrole polymerization.
Data Tables
Table 1: Comparison of Common N-Protecting Groups for Pyrrole
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Common Cleavage Method | Key Considerations |
|---|---|---|---|---|---|
| Tosyl (p-Toluenesulfonyl) | Ts | Excellent | Good | Strong reducing agents (Na/NH₃) or strong acid at high temp | Ideal for reactions requiring strong acidic conditions.[1] |
| tert-Butoxycarbonyl | Boc | Poor (Acid Labile) | Excellent | Trifluoroacetic Acid (TFA), HCl | Unsuitable for acidic reactions; will deprotect in situ.[1] |
| Benzyloxymethyl | BOM | Moderate | Excellent | Hydrogenolysis (H₂, Pd/C) | Useful when acid/base lability is a concern. |
| Trimethylsilylethoxymethyl | SEM | Moderate | Excellent | Fluoride source (TBAF), Lewis/Brønsted acids | Offers orthogonal deprotection strategy.[12] |
Table 2: Recommended Conditions for Common Pyrrole Syntheses to Avoid Polymerization
| Synthesis Name | Key Reactants | Recommended Conditions | Common Pitfall to Avoid | Reference |
|---|---|---|---|---|
| Paal-Knorr | 1,4-Dicarbonyl + Amine/NH₃ | Neutral or weakly acidic (e.g., acetic acid); moderate heat. | Strongly acidic conditions (pH < 3) which favor furan formation. | [5][9][12] |
| Knorr | α-Amino-ketone + β-Ketoester | In situ generation of α-amino-ketone using Zn/acetic acid at RT. | Isolation of the unstable α-amino-ketone intermediate. | [13] |
| Hantzsch | β-Ketoester + Amine/NH₃ + α-Haloketone | Typically proceeds under mild, often neutral or slightly basic conditions. | Use of overly harsh conditions not usually necessary. |[14][15] |
Section 5: References
-
A. D. A. (n.d.). Conductive polypyrrole via enzyme catalysis. PubMed. Retrieved January 17, 2026, from [Link]
-
Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. (n.d.). Indian Journal of Science and Technology. Retrieved January 17, 2026, from [Link]
-
Konyushenko, E. N. (2006). Kinetics and mechanism of pyrrole chemical polymerization. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kassim, A. (n.d.). Effect of Preparation Temperature on the Conductivity of Polypyrrole Conducting Polymer. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mechanism of polypyrrole electrochemical synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyrrole polymerization. (n.d.). Química Organica.org. Retrieved January 17, 2026, from [Link]
-
Li, Y., & Zhitomirsky, I. (2018). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. Retrieved January 17, 2026, from [Link]
-
Boutry, C. M. (2013). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... ResearchGate. Retrieved January 17, 2026, from [Link]
-
Wang, Y., Jia, Y., Wang, L., & Xu, Y. (2022). In-Situ Oxidative Polymerization of Pyrrole Composited with Cellulose Nanocrystal by Reactive Ink-Jet Printing on Fiber Substrates. MDPI. Retrieved January 17, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Paal–Knorr synthesis. (2023, December 1). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Armes, S. P., & Miller, M. D. (1998). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. Retrieved January 17, 2026, from [Link]
-
Ansari, M. O. (2010). I-V characteristics of polypyrrole at different temperatures. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Balakrishna, A., & Sureshbabu, P. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved January 17, 2026, from [Link]
-
Polypyrrole. (2023, November 13). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Knorr pyrrole synthesis. (2023, April 20). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Wei, C., & Elsenbaumer, R. L. (1992). Polymerization of pyrrole and its derivatives. Google Patents. Retrieved January 17, 2026, from
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
Wang, R., Tan, J., & Wang, C. (2020). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers. Retrieved January 17, 2026, from [Link]
-
Zaragoza, F., & Stephensen, H. (2001). Hantzsch pyrrole synthesis on solid support. PubMed. Retrieved January 17, 2026, from [Link]
-
Hantzsch pyrrole synthesis. (2023, April 20). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Hantzsch Pyrrole Synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]
-
Nishio, S., Ishizaki, T., & Maruyama, S. (2023). Morphology and size control of an amorphous conjugated polymer network containing quinone and pyrrole moieties via precipitation polymerization. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Hu, D., & Zhu, S. (2010). Vapor-phase polymerization of pyrrole on flexible substrate at low temperature and its application in heat generation. PolyU Scholars Hub. Retrieved January 17, 2026, from [Link]
-
Recent Progress in the Synthesis of Pyrroles. (n.d.). Bentham Science Publisher. Retrieved January 17, 2026, from [Link]
-
Leonardi, M., Villacampa, M., & Menéndez, J. C. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Multicomponent reactions for the synthesis of pyrroles. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Knorr Pyrrole Synthesis of Knorr's Pyrrole. (2020, October 6). YouTube. Retrieved January 17, 2026, from [Link]
-
E. E., E. (2018). Effect of pH on PPy formation. Conditions: [pyrrole] = 0.5 M,... ResearchGate. Retrieved January 17, 2026, from [Link]
-
Knoor Method for pyrrole preparation: Three different methods with mechanism and retro-synthesis. (2020, January 11). YouTube. Retrieved January 17, 2026, from [Link]
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- 8. researchgate.net [researchgate.net]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 14. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde
Introduction
Welcome to the technical support guide for the purification of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde (CAS No. 101495-58-3). This molecule is a key intermediate in the synthesis of various biologically active compounds and materials.[1][2] Its synthesis, typically involving the cyanoethylation of a pyrrole precursor, presents unique purification challenges.[3][4] Common issues include the removal of unreacted starting materials, separation from structurally similar byproducts, product instability, and difficulties in inducing crystallization.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the specific problems encountered during the purification of this compound. We will delve into the causality behind these challenges and provide validated, step-by-step protocols to achieve high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and challenging issues encountered during the purification of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde in a question-and-answer format.
Issue 1: Persistent Oily Product That Fails to Crystallize
Q: My final product after solvent removal is a viscous oil, and all attempts at crystallization have failed. How can I obtain a solid product?
A: This is a common challenge. The cyanoethyl group increases polarity and can disrupt the crystal lattice formation that might be observed in the parent pyrrole-2-carboxaldehyde.[5] The presence of even minor impurities can act as a "crystallization inhibitor."
Causality:
-
Residual Solvents: Trapped solvents like DMF, DMSO, or even ethyl acetate can significantly lower the melting point and prevent solidification.
-
Process Impurities: Unreacted acrylonitrile, starting pyrrole, or byproducts from the Michael addition can interfere with crystal packing.[3]
-
Intrinsic Properties: The molecule itself may simply be a low-melting solid or a glassy amorphous material that is inherently difficult to crystallize.
Troubleshooting Protocol:
-
High-Vacuum Distillation (for residual solvents): Before attempting crystallization, ensure all volatile solvents are removed. Place the oily product on a high-vacuum line (Schlenk line) at a slightly elevated temperature (e.g., 30-40°C) for several hours. This is often more effective than rotary evaporation alone.
-
Chromatographic Polishing: The most reliable method to remove non-volatile impurities is column chromatography. A carefully run column can yield fractions of high purity that are more amenable to crystallization. (See Protocol 1 for details).
-
Alternative Crystallization Techniques: If a highly pure oil still resists crystallization, more advanced methods are necessary.[6][7]
-
Vapor Diffusion: Dissolve your oil (5-10 mg) in a minimal amount of a good solvent (e.g., dichloromethane or acetone) in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane or pentane). The slow diffusion of the anti-solvent vapor into your product solution can gently induce crystallization over several days.[6]
-
Seeding: If you have ever successfully obtained a crystal, even a tiny one, use it to seed a saturated solution of your purified oil. This provides a template for crystal growth.[6]
-
Issue 2: Multiple Spots on TLC After Work-up
Q: My crude product shows three distinct spots on the TLC plate. What are they likely to be, and how do I separate them?
A: A complex TLC profile typically points to an incomplete reaction and/or the formation of side products. For a cyanoethylation reaction to produce 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde, the common impurities are:
-
Spot 1 (Least Polar): Unreacted Pyrrole-2-carboxaldehyde.
-
Spot 2 (Intermediate Polarity): Your desired product, 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde.
-
Spot 3 (Most Polar/Baseline): Potential byproducts such as dicyanoethylated species or polymerized acrylonitrile. The cyanoethylation reaction is typically base-catalyzed, which can also promote side reactions.[3][4]
Recommended Solution: Flash Column Chromatography
Flash column chromatography using silica gel is the most effective method for separating these components.[8][9] The key to a successful separation is selecting the correct solvent system.
Protocol 1: Optimized Flash Column Chromatography
-
TLC Analysis to Determine Solvent System:
-
Use silica gel 60 F254 plates.
-
Test various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).
-
Gradually increase the percentage of Ethyl Acetate.
-
Goal: Find a solvent ratio where the desired product has an Rf value between 0.25 and 0.35, and there is clear separation from other spots.[8]
-
-
Column Preparation and Loading:
-
Dry Loading (Recommended): Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique generally results in better separation than wet loading.[8]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial, least polar mobile phase and carefully apply it to the top of the silica gel bed.
-
-
Elution:
-
Start with the low-polarity mobile phase determined from your TLC analysis (e.g., 10% Ethyl Acetate in Hexane).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your product and then the more polar impurities. For example, move from 10% to 20%, then 30% Ethyl Acetate.
-
The workflow for this purification strategy is outlined below.
Caption: General purification workflow for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde.
Issue 3: Product Degradation on Silica Gel Column
Q: I'm losing a significant amount of my product during column chromatography, and I see streaking on my TLC plates. What is causing this?
A: Pyrrole derivatives, especially those with aldehyde functional groups, can be sensitive to acidic conditions.[10][11] Standard silica gel is slightly acidic (pH ≈ 4-5) and can cause decomposition or irreversible adsorption of the product over the long exposure time of column chromatography.
Causality:
-
Acid-Catalyzed Decomposition: The pyrrole ring can be unstable in acidic environments.[10]
-
Aldehyde Reactivity: The aldehyde group can react on the acidic silica surface, potentially forming acetals if alcohols are used in the eluent, or undergoing other acid-catalyzed side reactions.
Troubleshooting Protocol:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your initial mobile phase and add a small amount of a neutral-to-basic amine, such as triethylamine (typically 0.1-1% by volume). This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina. Note that the elution profile will be different from silica, so you must re-optimize the solvent system using TLC with alumina plates.
-
Minimize Contact Time:
-
Use flash chromatography with positive pressure rather than gravity chromatography to speed up the separation.
-
Avoid letting the column run dry or sit packed for extended periods before use.
-
The decision process for troubleshooting column-related issues is summarized in the diagram below.
Caption: Decision flowchart for troubleshooting chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde?
A1: Based on its structure (C₈H₈N₂O, Molecular Weight: 148.16 g/mol ), it is expected to be a polar molecule.[12] While the parent pyrrole-2-carboxaldehyde is a solid with a melting point of 44-45°C, the N-cyanoethyl derivative is often isolated as a pale yellow oil or a very low-melting solid.[5] It is soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexane.
Q2: How should I store the purified compound?
A2: Due to the potential for oxidation of the aldehyde group and the general sensitivity of pyrroles, the compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and refrigerated (2-8°C). Protection from light is also recommended to prevent photochemical degradation.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. Look for the characteristic aldehyde proton signal and the two triplet signals for the -CH₂CH₂CN moiety. The absence of signals from starting materials is a key indicator of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups, especially the nitrile (C≡N) stretch (approx. 2250 cm⁻¹) and the aldehyde carbonyl (C=O) stretch (approx. 1660 cm⁻¹).[1]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis (e.g., >95%).
Q4: Can I use distillation for purification?
A4: While the parent pyrrole-2-carboxaldehyde can be distilled under reduced pressure, the higher molecular weight and polarity of the cyanoethyl derivative would require higher temperatures, even under high vacuum.[5] This increases the risk of thermal decomposition. Therefore, distillation is generally not recommended as a primary purification method for this compound. Column chromatography is a much safer and more effective technique.
Data Summary Table
| Parameter | Recommended Value/System | Rationale & Notes |
| TLC Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, cost-effective. Use alumina plates for screening if acid sensitivity is suspected. |
| Column Stationary Phase | Silica Gel (60-120 mesh) | Standard for flash chromatography.[8] Consider neutralizing with 0.1-1% Et₃N if decomposition occurs. |
| Chromatography Eluent | Hexane/Ethyl Acetate (Gradient) | Start with 9:1, increase to 7:3. Provides good separation of polar and non-polar impurities.[9][13] |
| Target Rf Value | 0.25 - 0.35 | Optimal range for good separation on a column.[8] |
| Crystallization Solvents | Dichloromethane/Hexane | Use vapor diffusion or slow addition of hexane (anti-solvent) to a concentrated DCM solution. |
| Storage Conditions | 2-8°C, under Argon/N₂ | Protects the sensitive aldehyde group from oxidation and prevents degradation. |
References
- Benchchem. (2025). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles.
- Benchchem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Troubleshooting low yield in tetrasubstituted pyrrole synthesis.
-
Polshettiwar, V. et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]
- Google Patents. (2016).
-
Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
MDPI. (2020). Effects of Synthesis Parameters on Crystallization Behavior of K-MER Zeolite and Its Morphological Properties on Catalytic Cyanoethylation Reaction. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
- Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
-
ACS Publications. (1987). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry. [Link]
-
ResearchGate. (2020). Effects of Synthesis Parameters on Crystallization Behavior of K-MER Zeolite and Its Morphological Properties on Catalytic Cyanoethylation Reaction. [Link]
-
Wikipedia. Cyanoethylation. [Link]
-
Taylor & Francis. Cyanoethylation – Knowledge and References. [Link]
-
Glen Research. Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. The Glen Report. [Link]
-
University of Fribourg. Guide for crystallization. [https://www.unifr.ch/chem/files/assets/public/ Crystallography/Guide for crystallization.pdf]([Link] Crystallography/Guide for crystallization.pdf)
-
ChemSynthesis. Pyrrole-2-carboxaldehyde. [Link]
-
SPT Labtech. Chemical crystallization. [Link]
-
Gorgani, L. et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules. [Link]
-
Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
Cheméo. 1H-Pyrrole-2-carboxaldehyde. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
PubChem. 1-Ethyl-2-pyrrolecarboxaldehyde. [Link]
-
ResearchGate. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
Sources
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. unifr.ch [unifr.ch]
- 7. sptlabtech.com [sptlabtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Functionalized Pyrroles
Welcome to the technical support center for the synthesis of functionalized pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole synthesis. Here, we address common challenges and side reactions encountered during key synthetic routes, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.
Section 1: Troubleshooting Guides for Common Pyrrole Syntheses
This section provides in-depth troubleshooting for the most prevalent methods used in pyrrole synthesis. Each guide is structured in a question-and-answer format to directly address specific issues you may encounter at the bench.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, a reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, is a cornerstone of pyrrole chemistry.[1][2][3] While robust, it is not without its pitfalls.
Question 1: My Paal-Knorr reaction is yielding a significant amount of a furan byproduct instead of the desired pyrrole. What is causing this and how can I prevent it?
Answer:
Causality: The formation of a furan byproduct is a classic side reaction in the Paal-Knorr synthesis and is primarily driven by the reaction conditions, specifically the pH.[3][4][5] The mechanism for both pyrrole and furan formation from a 1,4-dicarbonyl compound is acid-catalyzed.[1][6] However, under strongly acidic conditions (pH < 3), the amine nucleophile exists in its protonated, non-nucleophilic ammonium form. This significantly slows down the rate of pyrrole formation. Consequently, the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl itself to form a furan becomes the dominant reaction pathway.[3][5]
Troubleshooting Protocol:
-
pH Control: The most critical parameter is pH. The reaction should be conducted under neutral or weakly acidic conditions (pH 4-6) to ensure a sufficient concentration of the free amine is available for nucleophilic attack.[3] The use of a weak acid like acetic acid is often recommended to catalyze the reaction without excessively lowering the pH.[3]
-
Amine Stoichiometry: Use a slight excess of the amine (1.1-1.5 equivalents) to favor the pyrrole formation pathway.
-
Temperature Management: While heating is often necessary, excessive temperatures can promote side reactions. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Solvent Choice: Protic solvents like ethanol or methanol are commonly used. In some cases, running the reaction in water with a catalytic amount of a Lewis acid like iron(III) chloride can provide a mild and efficient alternative.[7]
Question 2: The reaction is sluggish and gives a low yield, even with pH control. What other factors could be at play?
Answer:
Causality: A sluggish reaction or low yield can be attributed to several factors beyond just pH. Steric hindrance in either the 1,4-dicarbonyl compound or the amine can significantly slow down the rate-determining cyclization step.[4] The electronic nature of the substituents can also play a role; electron-withdrawing groups on the amine can reduce its nucleophilicity.
Troubleshooting Protocol:
-
Catalyst Choice: If weak protic acids are ineffective, consider using a Lewis acid catalyst such as ZnCl₂, Sc(OTf)₃, or Bi(OTf)₃. These can activate the carbonyl group towards nucleophilic attack under milder conditions.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[1][6]
-
Starting Material Purity: Ensure the 1,4-dicarbonyl starting material is pure and free from any residual acid from its synthesis, which could interfere with the reaction pH.
| Parameter | Standard Conditions | Troubleshooting Adjustment | Rationale |
| pH | 4-6 | Maintain pH with a buffer (e.g., acetate buffer) | Prevents furan formation by keeping the amine deprotonated. |
| Catalyst | Acetic Acid | Lewis Acids (e.g., FeCl₃, Sc(OTf)₃) | Enhances carbonyl electrophilicity under mild conditions.[7] |
| Temperature | Reflux | Microwave Irradiation | Accelerates reaction rates and can improve yields.[1][6] |
| Amine | 1.1-1.5 eq. | Increase to 2.0 eq. for weakly nucleophilic amines | Pushes the equilibrium towards pyrrole formation. |
Knorr Pyrrole Synthesis
The Knorr synthesis involves the condensation of an α-amino ketone with a β-ketoester or other activated methylene compound.[2][8] A primary challenge is the instability of the α-amino ketone starting material.
Question: My Knorr pyrrole synthesis is resulting in a complex mixture of products and a low yield of the desired pyrrole. I suspect the α-amino ketone is decomposing. How can I address this?
Answer:
Causality: α-amino ketones are notoriously unstable and prone to self-condensation.[8] This side reaction competes with the desired condensation with the β-ketoester, leading to a complex product mixture and reduced yields.
Troubleshooting Protocol:
-
In Situ Generation of the α-Amino Ketone: The most effective strategy is to generate the α-amino ketone in situ. This is typically achieved by the reduction of an α-oximino ketone using a reducing agent like zinc dust in acetic acid.[8] The freshly generated, reactive α-amino ketone is then immediately consumed in the reaction with the β-ketoester.
-
Slow Addition: The solution of the α-oximino ketone and the reducing agent should be added slowly to the solution of the β-ketoester. This maintains a low concentration of the α-amino ketone at any given time, minimizing self-condensation.
-
Temperature Control: The reaction is often exothermic.[8] Maintaining a low to moderate temperature (e.g., room temperature with cooling) can help control the reaction rate and suppress side reactions.
Experimental Workflow for Knorr Synthesis with In Situ α-Amino Ketone Generation:
Caption: Workflow for Knorr synthesis.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine.[9][10][11]
Question: I am observing the formation of a furan byproduct in my Hantzsch pyrrole synthesis. How is this happening and what can I do to favor pyrrole formation?
Answer:
Causality: Furan formation in a Hantzsch synthesis is analogous to the Feist-Benary furan synthesis, which can be a competing reaction pathway.[9] The enolate of the β-ketoester can directly attack the α-haloketone, leading to a 1,4-dicarbonyl intermediate that can then cyclize to a furan under the reaction conditions.
Troubleshooting Protocol:
-
Pre-formation of the Enamine: To favor the Hantzsch pathway, pre-react the β-ketoester with the amine (or ammonia) to form the enamine intermediate. This enamine is then reacted with the α-haloketone. This ensures that the nucleophile attacking the α-haloketone is the enamine, leading to the pyrrole, rather than the enolate of the β-ketoester.
-
Reaction Conditions: The choice of base and solvent can influence the outcome. A milder base and a solvent that favors enamine formation, such as ethanol, are generally preferred.
-
Order of Addition: Add the α-haloketone slowly to the pre-formed enamine solution to maintain a low concentration of the halo-ketone and minimize direct reaction with any residual enolate.
Reaction Pathway Diagram:
Caption: Competing pathways in Hantzsch synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader, more general questions about working with pyrroles.
FAQ 1: My pyrrole product is turning dark and polymerizing upon standing, especially during purification or under acidic conditions. What is the cause and how can I prevent this?
Answer:
Causality: Pyrrole and many of its derivatives are electron-rich aromatic compounds that are highly susceptible to polymerization under acidic conditions.[12] Protonation of the pyrrole ring disrupts its aromaticity, generating a reactive electrophile that can be attacked by a neutral pyrrole molecule, initiating a chain reaction.[12] This polymerization is often visually indicated by a rapid darkening of the solution, forming insoluble, dark-colored tars.[12][13] Oxygen can also initiate polymerization.[14]
Prevention and Mitigation Strategies:
-
N-Protection: The most effective strategy is to install an electron-withdrawing protecting group on the pyrrole nitrogen, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group. This reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent polymerization.[12]
-
Avoid Strong Acids: During workup and purification, avoid strong acidic conditions. Use dilute solutions of weak acids for extractions if necessary, and work quickly. Neutralize any acidic residues as soon as possible.
-
Inert Atmosphere: Handle and store pyrroles under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[14]
-
Low Temperature Storage: Store purified pyrroles at low temperatures (0 to -20 °C) to slow down the rate of degradation and polymerization.[14] For long-term storage, freezing at -80 °C is effective.[14]
-
Purification Considerations: When performing column chromatography, it is sometimes beneficial to add a small amount of a non-nucleophilic base, such as triethylamine (~1%), to the eluent to prevent acidification on the silica gel.
FAQ 2: I am having difficulty purifying my functionalized pyrrole from the reaction mixture. What are some general purification strategies?
Answer:
Causality: The purification of pyrroles can be challenging due to their potential instability and the similarity in polarity to certain byproducts. The chosen method will depend on the physical properties of the pyrrole and the impurities present.
General Purification Protocols:
-
Acid/Base Extraction: If your pyrrole is stable to brief, mild acid exposure and contains basic impurities (like unreacted amines), a wash with dilute acid (e.g., 1 M HCl) can remove them. Conversely, acidic impurities can be removed with a wash with a weak base (e.g., saturated sodium bicarbonate solution).
-
Flash Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard. For very sensitive pyrroles, deactivated (neutral) alumina can be a good alternative.
-
Eluent System: A non-polar/polar solvent system like hexanes/ethyl acetate is typical. The polarity should be carefully chosen to achieve good separation. As mentioned, adding a small amount of triethylamine to the eluent can be beneficial for acid-sensitive pyrroles.
-
-
Distillation/Sublimation: For volatile and thermally stable pyrroles, distillation under reduced pressure can be a very effective purification method.[15][16] For solid pyrroles, sublimation can provide highly pure material.[15]
-
Recrystallization: If your pyrrole is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining high purity material.
FAQ 3: I am performing a Barton-Zard synthesis. What are the common side reactions I should be aware of?
Answer:
Causality: The Barton-Zard synthesis, which involves the reaction of a nitroalkene with an α-isocyanoacetate, is a powerful method for preparing pyrroles.[2][17] However, side reactions can occur, particularly if the reaction conditions are not well-controlled.
Common Side Reactions and Troubleshooting:
-
Michael Addition Reversibility: The initial Michael addition of the isocyanoacetate enolate to the nitroalkene can be reversible. Ensure that the subsequent cyclization is efficient to trap the Michael adduct. Using a suitable base (e.g., DBU, K₂CO₃) and solvent is crucial.
-
Polymerization of the Nitroalkene: Nitroalkenes can be prone to anionic polymerization. Slow addition of the base or the isocyanoacetate can help to minimize this side reaction.
-
Incomplete Elimination of the Nitro Group: The final step is the elimination of the nitro group to form the aromatic pyrrole. If this step is sluggish, you may isolate the non-aromatic dihydropyrrole intermediate. Stronger basic conditions or longer reaction times may be required to drive the elimination to completion.
-
Interrupted Barton-Zard Reaction: In some cases, the intermediate after cyclization can be trapped by other nucleophiles present in the reaction mixture, leading to more complex products.[18] This is more common with highly substituted or sterically hindered substrates.
Section 3: References
-
Wikipedia. (2023, December 2). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
ResearchGate. (2017, October 23). Does it make sense to freeze pyrrole to stop spontaneous polymerization? Retrieved from [Link]
-
ResearchGate. (n.d.). Paal–Knorr furan synthesis | Request PDF. Retrieved from [Link]
-
MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]
-
Wikipedia. (2023, November 28). Pyrrole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Retrieved from [Link]
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, April 20). Barton–Zard reaction. Retrieved from [Link]
-
Wikipedia. (2023, April 20). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
ALL ABOUT CHEMISTRY. (2020, June 26). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, May 17). How to control pyrrole in polymerization? Retrieved from [Link]
-
ResearchGate. (2024, December 5). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction | Request PDF. Retrieved from [Link]
-
FULIR. (n.d.). Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo. Retrieved from [Link]
-
YouTube. (2020, January 13). Three ways for Pyrrole preparation with examples and Retro-synthesis. Retrieved from [Link]
-
Hantzsch Pyrrole Synthesis. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2018, October 17). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]
-
Google Patents. (n.d.). US5502213A - Purification of crude pyrroles. Retrieved from
-
Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles. Retrieved from
-
YouTube. (2024, November 7). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
ACS Omega. (2022, April 7). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2000, August 14). The mechanisms of pyrrole electropolymerization. Retrieved from [Link]
-
Wikipedia. (2023, April 20). Knorr pyrrole synthesis. Retrieved from [Link]
-
YouTube. (2020, January 11). Knoor Method for pyrrole preparation: Three different methods with mechanism and retro-synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved from [Link]
-
PubMed. (2021, March 2). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Pyrrole. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
Welcome to the technical resource hub for the process development and scale-up of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Synthesis Strategy & Core Challenges
The synthesis of this compound (CAS 43036-05-1) is typically achieved via a two-step sequence. The most common industrial approach involves an initial aza-Michael addition of pyrrole to acrylonitrile, followed by a Vilsmeier-Haack formylation. This guide is structured around the challenges inherent to each of these critical steps.
Part 2: Purification and Final Product Handling
Question: What are the primary impurities I should expect, and what is a scalable method for purification?
Answer: The primary impurities will be unreacted starting materials, the C3-formyl regioisomer, and potential byproducts from the Vilsmeier-Haack reaction. The final product is described as a pale yellow viscous liquid or solid. [1]
-
Impurity Profile:
-
3-(1H-pyrrol-1-yl)propanenitrile: Unreacted starting material from the formylation step.
-
3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile: The main regioisomeric impurity.
-
DMF: The reaction solvent, which must be thoroughly removed.
-
Hydrolysis Products: Small amounts of pyrrole-2-carboxaldehyde if the N-CH₂CH₂CN bond is cleaved under harsh work-up conditions.
-
-
Scalable Purification Strategy:
-
Work-up: After quenching the reaction mixture on ice, neutralize carefully with an aqueous base (e.g., NaOH, Na₂CO₃) while maintaining a low temperature. The product is then extracted into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Solvent Swap & Distillation: For removing residual starting materials and some lower-boiling impurities, vacuum distillation is a viable option, although the product itself has a high boiling point (approx. 331.8 °C at 760 mmHg). [2]A short-path distillation apparatus is recommended to minimize thermal stress.
-
Crystallization: If the product is a solid or can be induced to crystallize, this is often the most effective and scalable method for achieving high purity. A solvent screen should be performed to identify a suitable system (e.g., isopropanol/water, toluene/heptane). Seeding with a small amount of pure material can be critical for inducing crystallization on a large scale. Column chromatography is generally not considered economically viable for large-scale production.
-
References
-
G. van der Zwan, et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(4), 783–787. Available at: [Link]
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The Good Scents Company. (n.d.). 2-formyl pyrrole. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
S. Chen, et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. RSC Advances, 12(31), 20206-20210. Available at: [Link]
-
ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Available at: [Link]
-
ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to acrylonitrile. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]
-
T. Warashina, et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(9), 1211-1215. Available at: [Link]
-
R. M. Silverstein, et al. (1967). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 5, 379-383. Available at: [Link]
Sources
Technical Support Center: Regioselectivity in the Formylation of N-Substituted Pyrroles
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into one of the most common challenges in pyrrole chemistry: controlling the regioselectivity of formylation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter during your experiments.
The Core Challenge: C2 vs. C3 Formylation
The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl (-CHO) group onto the pyrrole ring, a crucial step in the synthesis of many pharmaceutical intermediates and natural products.[1][2] The reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5]
The core issue arises from the pyrrole ring's two non-equivalent positions for electrophilic attack: the α-positions (C2 and C5) and the β-positions (C3 and C4). Without careful control, the reaction often yields a mixture of 2-formyl and 3-formylpyrrole regioisomers, complicating purification and reducing the yield of the desired product.
Fundamentally, the outcome is a delicate balance between two competing factors:
-
Electronic Preference: The pyrrole ring is an electron-rich heterocycle. During electrophilic attack, the carbocation intermediate formed by attack at the C2 position is stabilized by three resonance structures, whereas the intermediate from C3 attack is stabilized by only two.[6][7] This makes C2 the kinetically favored position for substitution.
-
Steric Hindrance: The presence of a substituent on the pyrrole nitrogen (N1) can physically block the Vilsmeier reagent from accessing the adjacent C2 and C5 positions. This steric hindrance can override the inherent electronic preference, forcing the reaction to occur at the less-hindered C3 position.[8][9][10]
Understanding how to manipulate this electronic-steric interplay is the key to mastering regioselective pyrrole formylation.
Troubleshooting Guide & FAQs
Here we address the most common questions and experimental failures encountered in the lab.
Question 1: My formylation of an N-alkylpyrrole exclusively yields the C2-aldehyde. How can I synthesize the C3-isomer?
This is the most common scenario and is a direct result of the pyrrole ring's intrinsic electronic preference. To shift selectivity towards the C3 position, you must introduce significant steric hindrance around the nitrogen atom and the C2/C5 positions.
Causality: The Vilsmeier reagent is a bulky electrophile. By increasing the steric bulk of either the N-substituent on the pyrrole or the formylating agent itself, you create a prohibitive energy barrier for attack at the C2 position, making the C3 position the more accessible target.[11][12]
Troubleshooting & Optimization Protocol:
-
Increase N-Substituent Bulk: The most effective strategy is to use a sterically demanding group on the pyrrole nitrogen. While an N-methyl group offers minimal hindrance, switching to N-tert-butyl or, even better, N-(triisopropylsilyl) (TIPS) can dramatically shift the product ratio in favor of the C3-aldehyde.[9][11] The bulky and easily removable TIPS group is particularly effective, often providing C3 selectivity greater than 24:1.[11]
-
Use a Sterically Crowded Formamide: Standard Vilsmeier conditions use DMF. By replacing DMF with a bulkier formamide, you increase the size of the electrophile. N,N-diisopropylformamide and N,N-diphenylformamide have been shown to significantly increase the yield of the C3-isomer, even with less bulky N-substituents.[12][13]
-
Combine Strategies: For maximum C3 selectivity, a synergistic approach is best. Combine a bulky N-substituent (like N-tert-butyl) with a bulky formamide (like N,N-diisopropylformamide).[12]
Data Summary: Effect of Sterics on Regioselectivity
| N-Substituent | Formamide Reagent | Typical C2 : C3 Ratio | Reference |
| Methyl | DMF | α-isomer only | [9] |
| Ethyl | DMF | 11.5 : 1 | [9] |
| Isopropyl | DMF | 1.9 : 1 | [9] |
| tert-Butyl | DMF | 1 : 14 | [9] |
| Methyl | N,N-Diisopropylformamide | 1 : 1.1 | [12] |
| Phenyl | DMF | 9.0 : 1 | [10] |
| Phenyl | N,N-Diisopropylformamide | 1 : 1.2 | [12] |
| 2,6-Dimethylphenyl | DMF | 1 : 1.6 | [12] |
Question 2: My reaction is producing an inseparable mixture of C2 and C3 isomers. How can I improve the regioselectivity?
Achieving near-perfect selectivity can be challenging. If you are already employing steric strategies but still obtain a mixture, further optimization of reaction conditions is necessary.
Causality: Reaction kinetics can be influenced by temperature and reagent stoichiometry. Lowering the temperature can sometimes amplify the energetic difference between the transition states leading to the C2 and C3 products, thereby enhancing selectivity.
Troubleshooting & Optimization Protocol:
-
Temperature Control: Ensure the Vilsmeier reagent is prepared at 0-5 °C and the pyrrole solution is added slowly at this temperature to control the initial exotherm.[8] Running the entire reaction at a lower temperature (0 °C or even -20 °C), though it may require longer reaction times, can sometimes improve the isomer ratio.
-
Reagent Stoichiometry: While a slight excess of the Vilsmeier reagent is common, using a large excess can sometimes lead to decreased selectivity and side product formation. A 1.05 to 1.5 equivalent range of POCl₃ relative to the formamide is a good starting point.[8]
-
Alternative Purification: If chemical optimization fails to provide pure material, consider the physical properties of your products. For many N-substituted formylpyrroles, the C2 (α) and C3 (β) isomers have substantially different boiling points (often a 20-50 °C difference), making fractional distillation a viable separation technique.[12]
-
Consider an Alternative Route: For stubborn cases, an acid-mediated rearrangement of the 2-formylpyrrole to the 3-formyl isomer can be an effective, albeit less direct, strategy to obtain the desired C3 product.[12][13]
Question 3: The reaction is not proceeding, or my yields are consistently low. What has gone wrong?
Low or zero yield in a Vilsmeier-Haack reaction almost always points to a problem with the Vilsmeier reagent itself.
Causality: The Vilsmeier reagent, a chloromethyliminium salt, is extremely reactive and highly sensitive to moisture.[5][8] Any water present in the reagents or glassware will rapidly decompose the reagent, halting the reaction before it can begin.
Troubleshooting & Optimization Protocol:
-
Rigorous Anhydrous Conditions: This is non-negotiable. All glassware must be thoroughly oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. Use anhydrous grade DMF, preferably from a sealed bottle. Moisture in either starting material is a primary cause of failure.[8]
-
Proper Reagent Preparation: The Vilsmeier reagent should be prepared fresh for each reaction and used immediately.
-
Cool the DMF in an inert-atmosphere flask to 0 °C using an ice bath.
-
Add POCl₃ dropwise via a syringe or dropping funnel. The reaction is exothermic; ensure the internal temperature does not rise above 10 °C.[8]
-
Stir the mixture at 0 °C for 30 minutes after addition to ensure complete formation. The resulting solution can range from colorless to faintly yellow or red-orange depending on purity and concentration.[14]
-
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture against your starting pyrrole to observe its consumption and the appearance of new product spots.[8] This prevents premature or overly long reaction times that can lead to decomposition.
Question 4: I have an electron-withdrawing group (EWG) on the pyrrole ring. How will this impact the formylation?
An EWG, such as an ester or a sulfonyl group, fundamentally changes the electronic nature of the pyrrole ring.
Causality: EWGs deactivate the aromatic ring towards electrophilic substitution by reducing its electron density. This makes the reaction significantly more sluggish. Furthermore, these groups act as meta-directors relative to their own position. For example, in ethyl 1H-pyrrole-2-carboxylate, the C2-ester deactivates the adjacent C3 position, directing formylation to the C4 and C5 positions.[15]
Troubleshooting & Optimization Protocol:
-
Harsher Conditions: Deactivated systems may require higher temperatures (reflux) and longer reaction times to achieve full conversion.
-
Specialized Reagents: For substrates like pyrrole-2-carboxylates, standard Vilsmeier conditions often give mixtures. The use of a pre-formed, crystalline Vilsmeier reagent or dichloromethyl alkyl ethers can provide nearly quantitative yields of specific isomers (e.g., C4 or C5 formylation).[15][16][17] These reagents offer a cleaner, more controlled reaction for electron-deficient pyrroles.
Experimental Workflows & Protocols
Workflow Diagram: Selecting Conditions for Regioselectivity
This decision tree illustrates the logical process for choosing the correct experimental setup based on your target molecule.
Caption: Decision workflow for achieving C2 vs. C3 regioselectivity.
Simplified Vilsmeier-Haack Mechanism & Regioselectivity
This diagram shows the electrophilic attack at both C2 and C3, highlighting the superior resonance stabilization of the C2-attack intermediate.
Caption: Mechanism showing electronically favored C2 vs. C3 attack.
Protocol 1: Standard Vilsmeier-Haack Formylation for C2-Selectivity (N-Methylpyrrole)
-
Setup: Under an inert atmosphere (N₂), add anhydrous DMF (1.2 eq) to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Reagent Formation: To the cooled and stirred DMF, add POCl₃ (1.05 eq) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
Aging: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve N-methylpyrrole (1.0 eq) in a minimal amount of anhydrous solvent (e.g., DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography or distillation to yield 1-methylpyrrole-2-carbaldehyde.
Protocol 2: Modified Vilsmeier-Haack for C3-Selectivity (N-tert-Butylpyrrole)
This protocol is adapted from methodologies that prioritize C3-formylation through steric hindrance.[11][12]
-
Setup: Under an inert atmosphere (N₂), add a sterically hindered formamide such as N,N-diisopropylformamide (1.5 eq) to a flame-dried, three-neck flask. Cool to 0 °C.
-
Reagent Formation: Add POCl₃ (1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir at 0 °C for 30 minutes.
-
Formylation: Dissolve N-tert-butylpyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material (typically 2-6 hours).
-
Workup & Purification: Follow steps 6-8 from Protocol 1. The major product isolated will be 1-tert-butylpyrrole-3-carbaldehyde.
References
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ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. University of Liverpool. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Ryabova, S. A., et al. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Synfacts. [Link]
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Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 23(4), 614-618. [Link]
-
Slideshare. (n.d.). Vilsmeier haack reaction. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Regioselective Formylation of Pyrroles: Precision Synthesis with N-(Chloromethylene)-N-methylmethanaminium Chloride. [Link]
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Wang, H., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]
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D'Urso, A., et al. (2023). The Formylation of N,N-Dimethylcorroles. ACS Omega. [Link]
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D'Urso, A., et al. (2023). The Formylation of N,N-Dimethylcorroles. ACS Omega, 8(40), 37626-37633. [Link]
-
Grokipedia. (n.d.). Duff reaction. [Link]
-
Brainly.com. (2024). Pyrrole undergoes electrophilic substitution at C₂ rather than C₃ of the pyrrole ring. Explain this. [Link]
-
Wikipedia. (n.d.). Duff reaction. [Link]
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Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 23(4), 614-618. [Link]
-
Sci-Hub. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. [Link]
-
Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. [Link]
-
PubMed. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4(12), 2477-82. [Link]
-
ResearchGate. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]
-
ACS Publications. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(19), 7416-7421. [Link]
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Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Pharmaceuticals and Biological Sciences, 4(4), 454-461. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. (2018). Regioselective substituent effects upon the synthesis of dipyrrins from 2-formyl pyrroles. [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. [Link]
-
Royal Society of Chemistry. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. [Link]
-
Candy, C. F., et al. (1972). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Journal of the Chemical Society, Perkin Transactions 1, 2520-2523. [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]
-
Chem-Station. (2016). Duff Reaction. [Link]
-
Chemistry – A European Journal. (2021). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. [Link]
-
Adichunchanagiri University. (2021). Regioselective competitive synthesis of 3,5-bis(het) aryl pyrrole-2. [Link]
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Technical Support Center: Catalyst Selection for Efficient Pyrrole Synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrrole-based scaffolds. Pyrrole and its derivatives are fundamental building blocks in pharmaceuticals, natural products, and advanced materials.[1][2][3][4][5][][7][8][9][10] The efficiency of pyrrole synthesis is critically dependent on the judicious selection of a catalyst and the optimization of reaction conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to overcome common hurdles and achieve high-yielding, clean, and reproducible pyrrole syntheses.
Section 1: Troubleshooting Common Issues in Pyrrole Synthesis
Low Yields in Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of pyrrole chemistry.[8][9][11] However, achieving high yields can be challenging.
Question: I am consistently obtaining low yields in my Paal-Knorr synthesis. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the Paal-Knorr synthesis can often be attributed to several factors, including suboptimal reaction conditions, inappropriate catalyst selection, purity of starting materials, and the nature of the amine substrate.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.
Detailed Explanations:
-
Starting Material Purity: The purity of the 1,4-dicarbonyl compound is paramount. Impurities can lead to undesired side reactions, consuming starting materials and complicating purification.[12] It is highly recommended to use purified 1,4-dicarbonyl compounds.
-
Reaction Conditions:
-
pH Control: The reaction is typically most efficient under neutral to weakly acidic conditions.[12][14] The use of a weak acid, such as acetic acid, can catalyze the reaction.[12][14] However, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts, significantly reducing the yield of the desired pyrrole.[12][13]
-
Temperature and Reaction Time: While heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of starting materials or the final product.[12] It is crucial to optimize the reaction temperature and time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal endpoint.[12]
-
-
Catalyst Selection: Both Brønsted and Lewis acids can catalyze the Paal-Knorr synthesis.[13][15][16] The choice of catalyst can significantly impact the yield and reaction time. For sensitive substrates, milder Lewis acids such as Sc(OTf)₃ or heterogeneous catalysts like silica sulfuric acid can be beneficial.[13][15][17][18] Heterogeneous catalysts also offer the advantage of easier removal from the reaction mixture.[16][18][19]
-
Side Reactions: The primary side reaction to consider is the formation of furan derivatives, especially under overly acidic conditions.[12][13] Maintaining a pH above 3 is critical to minimize this competing pathway.
Catalyst Selection for Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a multicomponent reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[20][21]
Question: I am struggling with my Hantzsch pyrrole synthesis, experiencing low yields and side product formation. How do I choose the right catalyst and optimize the conditions?
Answer:
The Hantzsch synthesis can be sensitive to reaction conditions, and while it can proceed without a catalyst, employing one can improve yields and reduce reaction times.[20][22]
Key Considerations for Catalyst and Condition Selection:
-
Traditional vs. Modern Approaches: Traditionally, the Hantzsch synthesis is conducted by heating the reactants in a solvent like ethanol or DMF.[20] However, modern variations have introduced catalysts to improve efficiency.
-
Lewis Acid Catalysis: Lewis acids like Yb(OTf)₃ have been shown to influence the regioselectivity of the reaction.[22]
-
Organocatalysis: Organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been successfully used, particularly in greener solvents like water.[22]
-
Solvent-Free and Microwave-Assisted Conditions: To enhance reaction rates and yields, consider solvent-free conditions or the use of microwave irradiation.[20][23] These methods often lead to shorter reaction times and cleaner reaction profiles.
Troubleshooting Table for Hantzsch Synthesis:
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction temperature or time. Consider using microwave irradiation.[20] |
| Side reactions (e.g., furan formation) | Employ a milder catalyst like DABCO in water.[22] | |
| Poor reactivity of substrates | Use a Lewis acid catalyst such as Yb(OTf)₃ to activate the carbonyl group.[22] | |
| Formation of Multiple Products | Lack of regioselectivity | Utilize a Lewis acid catalyst to direct the reaction pathway.[22] |
| Long Reaction Times | Slow reaction kinetics | Switch to microwave-assisted synthesis or solvent-free conditions.[20][23] |
Optimizing the Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis involves the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst to form N-substituted pyrroles.[10][24][25]
Question: My Clauson-Kaas reaction is sluggish and gives a complex mixture of products. How can I improve the efficiency and selectivity?
Answer:
Optimizing the Clauson-Kaas synthesis primarily revolves around the choice of acid catalyst and the reaction medium.
Catalyst Selection is Key:
-
Brønsted Acids: Acetic acid is the classic catalyst for this reaction.[24][25] Other Brønsted acids like p-toluenesulfonic acid have also been employed.[16]
-
Lewis Acids: A wide range of Lewis acids, including Sc(OTf)₃, FeCl₃, Cu(OTf)₂, and Zn(OTf)₂, have been shown to be effective catalysts, often providing higher yields and shorter reaction times.[24]
-
Heterogeneous Catalysts: For a greener and more practical approach, consider solid acid catalysts like K-10 montmorillonite, silica sulfuric acid, or zeolites.[24][25][26] These are easily separable and can often be recycled.
-
Green Solvents and Conditions: The use of water as a solvent or solvent-free conditions, often coupled with microwave irradiation, can significantly improve the environmental footprint and efficiency of the Clauson-Kaas synthesis.[24][25][27]
Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis
This protocol provides a starting point for a greener and more efficient synthesis of N-substituted pyrroles.
-
Reactant Preparation: Ensure the primary amine and 2,5-dimethoxytetrahydrofuran are of high purity.
-
Reaction Setup: In a microwave-safe vessel, combine the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.0 mmol), and the chosen catalyst (e.g., 5 mol% of a Lewis acid or a catalytic amount of a solid acid). If using a solvent, water is a good green option.[24]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 100-120°C) for a short duration (e.g., 10-30 minutes).[27]
-
Work-up and Purification: After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the main difference between homogeneous and heterogeneous catalysts in pyrrole synthesis, and when should I choose one over the other?
A1: Homogeneous catalysts dissolve in the reaction medium, leading to high activity and selectivity due to excellent contact with the reactants. However, their removal from the product can be challenging. Heterogeneous catalysts exist in a different phase from the reactants and are easily separated by filtration, making them more environmentally friendly and cost-effective, especially for large-scale synthesis.[2][4][5][28] Choose a homogeneous catalyst for small-scale reactions where maximizing yield and selectivity is the primary goal. Opt for a heterogeneous catalyst for larger-scale syntheses, processes where catalyst recycling is desired, and to simplify product purification.[16][19][26]
Q2: Can I use the same catalyst for different types of pyrrole synthesis (e.g., Paal-Knorr and Hantzsch)?
A2: While there is some overlap, the optimal catalyst often depends on the specific reaction mechanism. For instance, both Paal-Knorr and Clauson-Kaas syntheses are acid-catalyzed cyclocondensations, and many Brønsted and Lewis acids are effective for both.[15][16][24] The Hantzsch synthesis, however, follows a different pathway, and while it can be acid-catalyzed, organocatalysts have also been shown to be effective.[22] It is always best to consult the literature for catalysts that have been specifically validated for the synthesis you are performing.
Q3: My starting materials are sensitive to strong acids. What are my options for catalysis in the Paal-Knorr synthesis?
A3: For acid-sensitive substrates, it is crucial to avoid strong Brønsted acids. Milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can be excellent alternatives.[15][17] Additionally, heterogeneous catalysts like clays (e.g., montmorillonite KSF) or supported acids (e.g., silica sulfuric acid) often provide a milder reaction environment and can be highly effective.[16][18][19]
Q4: I am working on a drug discovery project and need to synthesize a library of pyrrole derivatives. What is the most efficient synthetic approach?
A4: For library synthesis, multicomponent reactions like the Hantzsch synthesis are highly valuable as they allow for the rapid generation of diverse structures from simple starting materials.[20] Modern variations of the Paal-Knorr and Clauson-Kaas syntheses using microwave assistance and/or solid-supported catalysts can also be adapted for high-throughput synthesis.[24][27][29]
Q5: Are there any "green" catalysts for pyrrole synthesis?
A5: Yes, the field of green chemistry has made significant inroads into pyrrole synthesis.[2][4][5][25] Many heterogeneous catalysts, such as clays, zeolites, and supported acids, are considered green due to their reusability and the reduction of waste.[16][18][19][24][26] Furthermore, the use of water as a solvent and organocatalysts are also key aspects of green pyrrole synthesis.[22][24]
Section 3: Catalyst Selection Guide
The following table provides a summary of common catalysts for various pyrrole synthesis methods to aid in your selection process.
| Synthesis Method | Catalyst Class | Specific Examples | Key Advantages |
| Paal-Knorr | Brønsted Acids | Acetic acid, p-TsOH, TFA[14][16][30] | Readily available, cost-effective. |
| Lewis Acids | Sc(OTf)₃, FeCl₃, ZnI₂, InCl₃[1][3][17][24] | High activity, can be used for acid-sensitive substrates. | |
| Heterogeneous | Montmorillonite KSF, Zeolites, Silica Sulfuric Acid[16][18][19][26] | Easy separation, reusable, often milder conditions. | |
| Hantzsch | Lewis Acids | Yb(OTf)₃[22] | Can improve regioselectivity. |
| Organocatalysts | DABCO[22] | Mild conditions, can be used in green solvents. | |
| Clauson-Kaas | Brønsted Acids | Acetic acid[24][25] | Traditional and well-established. |
| Lewis Acids | Sc(OTf)₃, Cu(OTf)₂, MgI₂[24] | High yields and shorter reaction times. | |
| Heterogeneous | K-10 Montmorillonite, H₃PW₁₂O₄₀/SiO₂[24] | Green, reusable, and efficient. | |
| Modern Methods | Transition Metals | Rh, Ru, Pd, Cu, Zn, Co, Mn, Fe complexes[1][3][17][28][31][32] | Access to novel pyrrole structures, high atom economy. |
Section 4: Visualizing Reaction Mechanisms
Paal-Knorr Synthesis Mechanism:
Caption: Key steps in the Hantzsch pyrrole synthesis mechanism. [21]
References
-
Huijun Dong, Meihua Shen, Joanne E. Redford, Benjamin J. Stokes, Ashley L. Pumphrey and Tom G. Driver. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Org. Lett., 9, 5191-5194. [Link]
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Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. (n.d.). PMC. [Link]
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Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (2024). Current Topics in Medicinal Chemistry, 25(5), 461-492. [Link]
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Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. (2016). ACS Catalysis. [Link]
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Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. (n.d.). Organic Letters. [Link]
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Recent transition metal‐catalyzed procedures for the synthesis of pyrroles. (n.d.). ResearchGate. [Link]
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Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (n.d.). PubMed. [Link]
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Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (n.d.). researchgate.net. [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journal of Organic Chemistry, 19, 927-960. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. [Link]
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Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
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Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals. [Link]
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An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. (2005). ResearchGate. [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. [Link]
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Recent Advancements in Pyrrole Synthesis. (2021). PMC. [Link]
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SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017). ResearchGate. [Link]
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Hantzsch pyrrole synthesis. (n.d.). Grokipedia. [Link]
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RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. (n.d.). ijprems.com. [Link]
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Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). PubMed. [Link]
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Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. (n.d.). ResearchGate. [Link]
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Acid catalyzed synthesis of pyrrole derivatives. (n.d.). ResearchGate. [Link]
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Lewis Acid Catalyzed Synthesis of Multisubstituted Pyrroles. (2009). R Discovery. [Link]
-
Recent approaches in the organocatalytic synthesis of pyrroles. (2021). RSC Publishing. [Link]
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Hantzsch pyrrole synthesis. (n.d.). Wikipedia. [Link]
-
Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. (2014). ResearchGate. [Link]
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Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (n.d.). Arkivoc. [Link]
-
The Hantzsch pyrrole synthesis. (n.d.). ResearchGate. [Link]
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Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). CONICET. [Link]
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018). ResearchGate. [Link]
-
Examples of modern-day pyrrole synthesis. (A) Pyrrole synthesis with... (n.d.). ResearchGate. [Link]
-
What are the challenges in the synthesis and application of pyrrole?. (2025). Blog - BIOSYNCE. [Link]
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Validation & Comparative
A Researcher's Guide to the 1H and 13C NMR Spectroscopy of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides a detailed analysis of the 1H and 13C NMR spectral data for 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile, offering a comparative framework with related pyrrole derivatives to facilitate its unambiguous identification and characterization.
The pyrrole scaffold is a ubiquitous heterocyclic motif in a multitude of pharmaceuticals and biologically active compounds. The introduction of various substituents onto the pyrrole ring significantly influences its electronic environment, which is directly reflected in the NMR chemical shifts of its constituent protons and carbons. A thorough understanding of these substituent effects is therefore critical for the accurate interpretation of NMR spectra.
This guide will delve into the expected 1H and 13C NMR spectral features of this compound, providing predicted chemical shifts and coupling constants. These predictions are grounded in the fundamental principles of NMR spectroscopy and are supported by comparative data from unsubstituted pyrrole and other relevant substituted pyrrole derivatives.
Predicted 1H and 13C NMR Data for this compound
The anticipated chemical shifts for this compound are summarized in the tables below. These values are estimated based on the known effects of the electron-withdrawing formyl group and the N-alkylation of the pyrrole ring.
Table 1: Predicted 1H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | ~7.2 - 7.4 | dd | J5,4 ≈ 2.5, J5,3 ≈ 1.5 |
| H-3 | ~7.0 - 7.2 | dd | J3,4 ≈ 4.0, J3,5 ≈ 1.5 |
| H-4 | ~6.3 - 6.5 | t | J4,3 ≈ J4,5 ≈ 3.0 |
| CHO | ~9.5 - 9.7 | s | - |
| N-CH2 | ~4.4 - 4.6 | t | J ≈ 7.0 |
| CH2-CN | ~2.9 - 3.1 | t | J ≈ 7.0 |
Table 2: Predicted 13C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~180 - 185 |
| C-2 | ~133 - 136 |
| C-5 | ~125 - 128 |
| C-3 | ~112 - 115 |
| C-4 | ~110 - 113 |
| CN | ~117 - 120 |
| N-CH2 | ~45 - 48 |
| CH2-CN | ~18 - 21 |
Rationale for Predicted Chemical Shifts
The predicted chemical shifts are derived from the foundational NMR data of unsubstituted pyrrole and the well-documented influence of substituents on the pyrrole ring's electronic structure.
Pyrrole Ring Protons (H-3, H-4, H-5):
In unsubstituted pyrrole, the α-protons (H-2/H-5) and β-protons (H-3/H-4) resonate at approximately 6.7 and 6.2 ppm, respectively.[1] The introduction of an electron-withdrawing formyl group at the C-2 position is expected to deshield the remaining ring protons, causing them to shift downfield.[2] The aldehyde proton itself is anticipated to appear at a significantly downfield position, typically in the range of 9-10 ppm.
-
H-5: This proton, being adjacent to the nitrogen and in conjugation with the formyl group, will experience the most significant deshielding effect among the ring protons.
-
H-3: Also in conjugation with the formyl group, H-3 will be deshielded, but to a lesser extent than H-5.
-
H-4: This proton is the least affected by the formyl group's electron-withdrawing nature and is therefore expected to have the most upfield chemical shift among the ring protons.
Propanenitrile Side Chain Protons (N-CH2 and CH2-CN):
The methylene group attached to the pyrrole nitrogen (N-CH2) will be deshielded due to the electronegativity of the nitrogen atom. The adjacent methylene group (CH2-CN) will be influenced by the electron-withdrawing nature of the nitrile group. Both sets of protons are expected to appear as triplets due to coupling with each other.
Pyrrole Ring and Substituent Carbons:
The chemical shifts of the pyrrole ring carbons are also sensitive to substituent effects.[2]
-
C-2 and C-5: The carbon atom directly attached to the electron-withdrawing formyl group (C-2) will be significantly deshielded. The C-5 carbon, being the other α-carbon, will also be shifted downfield compared to unsubstituted pyrrole.
-
C-3 and C-4: These β-carbons will also experience a downfield shift, though to a lesser degree than the α-carbons.
-
Carbonyl Carbon (C=O): Aldehydic carbonyl carbons typically resonate in the highly deshielded region of the 13C NMR spectrum.
-
Nitrile Carbon (CN): The carbon of the nitrile group also has a characteristic chemical shift in the downfield region.
Comparative Analysis with Structurally Related Compounds
To further refine our understanding of the NMR spectrum of this compound, it is instructive to compare its expected spectral features with those of known pyrrole derivatives. For instance, in 1-benzyl-1H-pyrrole-2-carbaldehyde, the pyrrole ring protons are observed at approximately 6.99, 6.31, and a multiplet around 7.3 ppm.[3] The aldehyde proton is found at 9.54 ppm.[3] These values are in general agreement with the predicted shifts for the target molecule, with expected minor variations due to the difference in the N-substituent.
Experimental Protocol for NMR Data Acquisition
For the accurate acquisition of 1H and 13C NMR data for this compound, the following experimental protocol is recommended.
Sample Preparation:
-
Concentration: For 1H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). For 13C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable due to the lower natural abundance of the 13C isotope.[2]
-
Solvent Selection: The choice of deuterated solvent is critical and can influence the chemical shifts. A list of common NMR solvents and their residual peaks is a valuable reference.[4]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters (Typical for a 400 MHz instrument):
-
1H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
13C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the structure of this compound and a conceptual workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR-based structural elucidation.
Conclusion
This guide provides a comprehensive overview of the expected 1H and 13C NMR spectral data for this compound. By leveraging comparative data from related pyrrole derivatives and fundamental NMR principles, researchers can confidently identify and characterize this compound. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, ensuring the integrity and reliability of the structural assignment.
References
-
Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
This compound | C8H8N2O. PubChem. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. Available at: [Link]
-
Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available at: [Link]
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A Comparative Spectroscopic Guide to 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde: Analysis by FTIR and Mass Spectrometry
This guide provides an in-depth analytical comparison of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde, a functionalized N-heterocycle of interest in synthetic chemistry and materials science. We will explore its structural characterization using Fourier Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). To provide a clear benchmark, all data will be contextualized by comparing it with its parent compound, 1H-pyrrole-2-carboxaldehyde. This comparative approach is designed to offer researchers, scientists, and drug development professionals a robust framework for identifying and characterizing this molecule, highlighting the specific spectral signatures introduced by the N-cyanoethyl substituent.
Introduction: The Rationale for Spectroscopic Comparison
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde (CEPCA) is a derivative of pyrrole-2-carboxaldehyde, an important organic synthetic intermediate used in the synthesis of various drug molecules and natural products.[1][2] The introduction of the cyanoethyl group at the N1 position significantly alters the molecule's polarity, reactivity, and potential for further functionalization. Accurate and unambiguous structural confirmation is paramount.
This guide leverages two powerful analytical techniques:
-
FTIR Spectroscopy: To identify the key functional groups present in the molecule (aldehyde, nitrile, pyrrole ring).
-
Mass Spectrometry: To determine the molecular weight and elucidate the molecular structure through controlled fragmentation analysis.
By directly comparing the spectral data of CEPCA with that of the well-documented 1H-pyrrole-2-carboxaldehyde, we can isolate and definitively assign the spectroscopic features of the N-(2-cyanoethyl) moiety.
Synthesis Pathway Overview
The logical synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde involves the N-alkylation of 1H-pyrrole-2-carboxaldehyde. A common and efficient method for this transformation is a Michael addition reaction with acrylonitrile in the presence of a base catalyst. This provides a high-yield pathway to the target compound.
Caption: Synthesis workflow for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is an essential first-pass technique for confirming the successful incorporation of functional groups. The analysis relies on the principle that chemical bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is the chosen method due to its simplicity, requiring minimal to no sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the analyte directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Data Interpretation and Comparison
The key to confirming the structure of CEPCA lies in identifying the unique vibrations of the nitrile (C≡N) and aliphatic (C-H) groups, alongside the retained aldehyde and pyrrole ring signals.
| Functional Group | Expected Wavenumber (cm⁻¹) for CEPCA | Observed Wavenumber (cm⁻¹) for 1H-Pyrrole-2-carboxaldehyde | Rationale for Assignment & Comparison |
| N-H Stretch | Absent | ~3200-3400 (broad) | The most definitive change. The disappearance of the N-H stretch from the parent compound is primary evidence of successful N1-substitution.[3][4] |
| Aliphatic C-H Stretch | ~2950-2850 (sharp) | Absent | These peaks arise from the -CH₂-CH₂- group in the cyanoethyl substituent and are completely absent in the parent compound. |
| Nitrile (C≡N) Stretch | ~2250 (sharp, medium intensity) | Absent | A sharp, distinct peak in this region is an unambiguous indicator of the cyano group. Its presence is critical for confirmation. |
| Aldehyde (C=O) Stretch | ~1665 | ~1660 | This strong absorption confirms the aldehyde group is intact. A slight shift may occur due to electronic changes from N-substitution, but it remains prominent.[5] |
| Pyrrole Ring C=C/C-N Stretches | ~1550, 1470, 1410 | ~1550, 1475, 1415 | These fundamental vibrations of the pyrrole ring are expected to be present in both molecules, confirming the core heterocycle is preserved.[4][6] |
| C-H Bending (Aromatic) | ~1150, 1050, 750 | ~1145, 1048, 750 | These peaks correspond to in-plane and out-of-plane bending of the C-H bonds on the pyrrole ring and should show high correlation between the two compounds.[7] |
Data for 1H-Pyrrole-2-carboxaldehyde is sourced from the NIST Chemistry WebBook.[7]
The FTIR spectrum of CEPCA is thus distinguished by three key features: (1) the absence of the N-H stretch, (2) the appearance of aliphatic C-H stretches, and (3) the appearance of a sharp C≡N nitrile stretch.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural insights through analysis of its fragmentation patterns. When a molecule is ionized by a high-energy electron beam, it forms a molecular ion (M⁺•) which then fragments in predictable ways to form smaller, stable ions.[8][9]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a 70 eV electron beam in the ion source. This energy is standardized to allow for comparable fragmentation patterns across different instruments.
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum, which plots relative ion abundance versus m/z.
Data Interpretation and Fragmentation Pathway
The molecular formula for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde is C₈H₈N₂O, giving it a molecular weight of 148.16 g/mol .[10] The mass spectrum should show a molecular ion peak (M⁺•) at m/z = 148.
The fragmentation of CEPCA is expected to be driven by the stability of the pyrrole ring and the lability of the N-substituent and aldehyde group.
Caption: Proposed EI-MS fragmentation pathway for CEPCA.
Comparative Fragmentation Analysis:
| Ion Fragment (m/z) | Proposed Structure / Origin for CEPCA | Corresponding Fragment in 1H-Pyrrole-2-carboxaldehyde (m/z = 95)[11] | Analysis |
| 148 | [M]⁺• : Molecular Ion | N/A | The highest mass peak, confirming the molecular weight of CEPCA. |
| 147 | [M-H]⁺ : Loss of a hydrogen radical | 94 ([M-H]⁺) | A common fragment for aromatic aldehydes. |
| 120 | [M-CO]⁺• : Loss of carbon monoxide from the aldehyde | 67 ([M-CO]⁺) | Confirms the presence of the formyl group. The mass difference (120 vs 67) reflects the mass of the cyanoethyl group (53 Da). |
| 95 | [C₅H₅NO]⁺• : Loss of acrylonitrile radical via β-cleavage | 95 ([M]⁺•) | This key fragment corresponds to the molecular ion of the parent compound, 1H-pyrrole-2-carboxaldehyde. Its presence is strong evidence for the core structure. |
| 94 | [C₅H₄NO]⁺ : Loss of cyanomethyl radical via α-cleavage | 94 ([M-H]⁺) | An alternative cleavage of the side chain. The m/z 95/94 ratio can provide insight into cleavage probabilities. |
| 67 | [C₄H₅N]⁺• : Pyrrole ring after loss of CO and HCN (from side chain) | 67 ([M-CO]⁺) | Represents the stable pyrrole ring fragment. |
The mass spectrum of CEPCA is clearly differentiated from its parent compound by its molecular ion at m/z 148 and the characteristic neutral loss of 53 Da (acrylonitrile) to produce a strong peak at m/z 95, which is the molecular ion of the starting material.
Conclusion
The structural elucidation of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde can be performed with high confidence using a comparative approach with FTIR and Mass Spectrometry.
-
FTIR analysis provides definitive confirmation through the simultaneous disappearance of the N-H stretch and the appearance of characteristic aliphatic C-H and nitrile (C≡N) stretches.
-
Mass Spectrometry confirms the correct molecular weight (m/z 148) and reveals a fragmentation pattern dominated by the loss of the N-substituent, yielding a base peak or significant fragment at m/z 95, which directly corresponds to the parent pyrrole-2-carboxaldehyde structure.
By using the well-characterized parent compound as a benchmark, these two techniques form a self-validating system for researchers, providing clear, unambiguous data to confirm the identity and purity of this valuable synthetic intermediate.
References
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ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). Retrieved from ResearchGate.[3]
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ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Retrieved from ResearchGate.[12]
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ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... Retrieved from ResearchGate.[6]
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SpectraBase. (n.d.). pyrrole-1-carboxylic acid, tert-butyl ethyl - [FTIR] - Spectrum. Retrieved from SpectraBase.[13]
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ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from ResearchGate.[4]
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ChemicalBook. (n.d.). Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum. Retrieved from ChemicalBook.[14]
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ResearchGate. (n.d.). (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from ResearchGate.[15]
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PubMed Central (PMC). (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from PMC.[16]
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ChemicalBook. (n.d.). 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde Product Description. Retrieved from ChemicalBook.[10]
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde - IR Spectrum. Retrieved from the NIST WebBook.[7]
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PubChem. (n.d.). Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854. Retrieved from PubChem.[17]
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Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde - Procedure. Retrieved from Organic Syntheses.[18]
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Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from Organic Chemistry Portal.[19]
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Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from BMRB.[20]
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MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from MDPI.[21]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide.[8]
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Guidechem. (n.d.). How is Pyrrole-2-carboxaldehyde synthesized and applied?. Retrieved from Guidechem.[1]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia.[9]
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde - UV/Visible spectrum. Retrieved from the NIST WebBook.[22]
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PubMed. (2007). Infrared Spectroscopy of pyrrole-2-carboxaldehyde and Its Dimer: A Planar Beta-Sheet Peptide Model?. Retrieved from PubMed.[5]
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A Comparative Guide to the Synthetic Routes of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
Introduction
3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of more complex heterocyclic systems, particularly those of pharmaceutical and materials science interest. Its structure incorporates a reactive aldehyde on the pyrrole ring, a versatile handle for derivatization, and a nitrile group on the N-alkyl chain, which can be further transformed into various functional groups. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug development and materials science. This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, with a focus on the underlying chemical principles, experimental considerations, and overall efficiency.
Strategic Overview: A Two-Pronged Approach
The synthesis of this compound is most commonly approached through a two-step sequence, which logically dissects the construction of the molecule into two key bond-forming events:
-
N-Alkylation of the Pyrrole Ring: This step involves the introduction of the 2-cyanoethyl group onto the nitrogen atom of the pyrrole ring.
-
C-Formylation of the Pyrrole Ring: This subsequent step introduces the formyl group at the C2 position of the N-substituted pyrrole.
Alternatively, a one-pot approach, while theoretically appealing for its process economy, presents significant challenges in controlling the chemoselectivity of the reactions. This guide will primarily focus on the more established and controllable two-step synthetic routes, while also discussing the potential for a one-pot strategy.
Route 1: The Stepwise Synthesis - A Tale of Two Reactions
The most widely adopted and reliable method for the synthesis of this compound involves a sequential execution of a Michael addition followed by a Vilsmeier-Haack formylation.
Caption: A two-step synthetic route to the target molecule.
Step 1: The Aza-Michael Addition for N-Cyanoethylation
The initial step involves the conjugate addition of pyrrole to acrylonitrile, a classic example of an aza-Michael reaction. Due to the relatively low nucleophilicity of the pyrrole nitrogen, this reaction typically requires catalytic activation.[1]
Mechanism: The reaction is generally base-catalyzed. A base deprotonates the pyrrole, generating the pyrrolide anion, a more potent nucleophile. This anion then attacks the β-carbon of acrylonitrile, followed by protonation to yield the N-cyanoethylated product.
Catalyst Comparison: The choice of catalyst is critical for the efficiency of this step. While strong bases are effective, milder, and more heterogeneous catalysts are often preferred for easier work-up and improved sustainability.
| Catalyst System | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Strong Bases (e.g., NaH, KOH) | Anhydrous aprotic solvent (e.g., THF, DMF) | Good to Excellent | High reactivity | Requires strictly anhydrous conditions; work-up can be challenging. |
| KF/Alumina | DMF, room temperature | Moderate to Good[2] | Mild reaction conditions; heterogeneous catalyst simplifies purification. | Longer reaction times may be required.[2] |
| Basic Anion Exchange Resins | Aprotic solvent | Good | Catalyst is easily removed by filtration; can be regenerated.[1] | May have lower activity than homogeneous bases. |
| Cuprous Acetate | Acetic Acid | Good (for less reactive amines)[1] | Effective for deactivated amines. | Potential for metal contamination in the product. |
Experimental Protocol (Illustrative - Base-Catalyzed):
-
To a solution of freshly distilled pyrrole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a catalytic amount of a strong base (e.g., sodium hydride, 0.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyrrolide anion.
-
Cool the reaction mixture back to 0 °C and add acrylonitrile (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 3-(1H-pyrrol-1-yl)propanenitrile.
Step 2: Vilsmeier-Haack Formylation for C2-Functionalization
The second step is the electrophilic formylation of the N-substituted pyrrole at the electron-rich C2 position using the Vilsmeier reagent.[3][4][5] This reaction is a reliable and high-yielding method for introducing a formyl group onto activated aromatic rings like pyrrole.[3]
Mechanism: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (typically DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[5] The electron-rich C2 position of the pyrrole ring attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt during aqueous work-up yields the desired aldehyde.[3]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol (Adapted from Organic Syntheses[6]):
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, place anhydrous DMF (1.1 eq).
-
Cool the flask in an ice bath and add phosphorus oxychloride (1.1 eq) dropwise, maintaining the internal temperature between 10-20 °C.
-
Remove the ice bath and stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.
-
Cool the mixture again to 5 °C and add a solution of 3-(1H-pyrrol-1-yl)propanenitrile (1.0 eq) in an anhydrous solvent like ethylene dichloride.
-
After the addition is complete, heat the mixture to reflux for 15-30 minutes.
-
Cool the reaction mixture and then carefully add a solution of sodium acetate in water to hydrolyze the intermediate.
-
Reflux the mixture again for 15 minutes.
-
After cooling, separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization to yield this compound.
Route 2: The One-Pot Synthetic Strategy - A Pursuit of Efficiency
A one-pot synthesis, wherein both the N-alkylation and C-formylation are performed in a single reaction vessel without isolation of the intermediate, is an attractive alternative from a process chemistry perspective. This approach can reduce solvent waste, save time, and potentially increase overall throughput.
Caption: Conceptual workflow for a one-pot synthesis.
Challenges and Considerations:
-
Reagent Compatibility: The strong electrophilicity of the Vilsmeier reagent could potentially react with acrylonitrile or the initial pyrrole before N-alkylation is complete, leading to undesired side products.
-
Reaction Conditions: The optimal conditions for the Michael addition (often base-catalyzed) and the Vilsmeier-Haack reaction (acidic conditions for reagent formation) are disparate, making a truly concurrent one-pot process challenging.
-
Chemoselectivity: Controlling the regioselectivity of the formylation in the presence of unreacted pyrrole could be problematic.
A Plausible One-Pot Sequential Approach:
A more feasible "one-pot" strategy would involve the sequential addition of reagents. First, the base-catalyzed cyanoethylation of pyrrole would be carried out. Then, without isolating the intermediate, the Vilsmeier reagent would be added to the reaction mixture to effect the formylation. This would still require careful control of reaction conditions and quenching of the base before the addition of the Vilsmeier reagent. While potentially more efficient, this approach would require significant optimization to achieve high yields and purity.
Comparison of Synthetic Routes
| Feature | Route 1: Stepwise Synthesis | Route 2: One-Pot Synthesis |
| Control & Reproducibility | High; each step can be optimized and monitored independently. | Lower; requires careful control of sequential additions and conditions. |
| Yield & Purity | Generally high yields and purity can be achieved for each step. | Potentially lower overall yield due to side reactions; purification may be more complex. |
| Process Efficiency | More time-consuming due to intermediate isolation and purification. | Higher throughput; reduced solvent usage and handling steps. |
| Scalability | More straightforward to scale up due to better control over each reaction. | Scale-up can be challenging due to potential exotherms and mixing issues. |
| Development Effort | Well-established procedures are available for each step. | Requires significant process development and optimization. |
Conclusion
For laboratory-scale synthesis and for ensuring high purity of the final product, the stepwise two-step synthesis (Route 1) is the recommended and more robust approach for the preparation of this compound. This method allows for clear characterization of the intermediate and optimization of each transformation, leading to a more reliable outcome. The choice of a mild, heterogeneous catalyst such as KF/alumina for the initial Michael addition can further enhance the practicality and environmental friendliness of this route.
The one-pot synthesis (Route 2) , while conceptually elegant, presents significant practical challenges that require extensive optimization. However, for large-scale industrial production where process efficiency is paramount, the development of a robust one-pot sequential protocol could offer substantial advantages.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the importance of product purity, and the available resources for process development.
References
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Husson, J. 4′-(N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. Molbank2023 , 2023(3), M1689. [Link]
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Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. ResearchGate. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. The Journal of Organic Chemistry2016 , 81(17), 8112-8120. [Link]
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry2013 , 3, 1-7. [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-malonaldehyde and its reactivity. International Letters of Chemistry, Physics and Astronomy2013, 12, 186-196.
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Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. Pyrrole-2-carboxaldehyde. Organic Syntheses1956 , 36, 74. [Link]
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-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules2023 , 28(8), 3576. [Link]
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A Senior Application Scientist's Guide to Functionalized Pyrrole-2-Carboxaldehydes: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrole-2-carboxaldehyde (Py-2-C) scaffold is a cornerstone in medicinal chemistry and materials science.[1] This five-membered nitrogen-containing heterocycle is not only a key structural component in vital biomolecules like chlorophyll and heme but also serves as a versatile building block for synthesizing a vast array of bioactive compounds and functional materials.[1][2][3] Derivatives of Py-2-C are found in numerous natural products isolated from fungi, plants, and microorganisms, exhibiting a wide range of physiological activities.[2][3][4] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations, making it an invaluable intermediate for constructing complex molecular architectures.[5][6]
This guide provides a comparative analysis of functionalized pyrrole-2-carboxaldehydes, focusing on synthetic strategies, structure-activity relationships in a biological context, and the underlying chemical principles that govern their performance. We will delve into the causality behind experimental choices, present validated protocols, and support our claims with data from peer-reviewed literature.
Part 1: A Comparative Look at Synthetic Strategies
The functionalization of the pyrrole-2-carboxaldehyde core can be broadly approached in two ways: building the substituted ring from the ground up (de novo synthesis) or modifying a pre-existing pyrrole ring. The choice of strategy is dictated by the desired substitution pattern, available starting materials, and scalability requirements.
1.1. De Novo Synthesis: Constructing the Core
Modern synthetic chemistry often favors de novo approaches for their elegance and efficiency in creating polysubstituted pyrroles. A notable example is the iodine/copper-mediated oxidative annulation, which assembles the pyrrole-2-carboxaldehyde skeleton from readily available aryl methyl ketones, arylamines, and acetoacetate esters.[7][8] This method is advantageous as it avoids the use of harsh or stoichiometric quantities of hazardous oxidants, relying instead on molecular oxygen as the terminal oxidant for the aldehyde oxygen.[7][8] The reaction proceeds through a proposed mechanism involving iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization.[7]
Causality of Experimental Choice: This multicomponent reaction is a prime example of atom economy and process intensification. By combining three simple starting materials in a one-pot reaction, it minimizes intermediate isolation steps, saving time and resources. The use of a catalytic system (CuCl₂/I₂) and a green oxidant (O₂) aligns with the principles of sustainable chemistry.[7]
1.2. Post-Modification of the Pyrrole Scaffold
Alternatively, functional groups can be introduced onto the parent pyrrole or pyrrole-2-carboxaldehyde ring through electrophilic aromatic substitution. The Friedel-Crafts alkylation is a classic method for introducing alkyl groups, such as a tert-butyl group, at the C4 or C5 position.[9][10] The regioselectivity of this reaction can be controlled by kinetic versus thermodynamic conditions; shorter reaction times tend to yield the C4-substituted (kinetic) product, while longer reaction times allow for rearrangement to the more stable C5-substituted (thermodynamic) product.[10]
Causality of Experimental Choice: This strategy is ideal when the parent pyrrole-2-carboxaldehyde is commercially available and the desired functionalization is a simple alkyl or acyl group. The choice of catalyst (e.g., AlCl₃) and reaction time are critical variables that must be optimized to achieve the desired isomer.[9][10]
The diagram below illustrates the divergent pathways for synthesizing functionalized pyrrole-2-carboxaldehydes.
Caption: General Synthetic Strategies for Functionalized Pyrrole-2-Carboxaldehydes.
Table 1: Comparison of Synthetic Strategies
| Strategy | Starting Materials | Key Reagents | Typical Yields | Advantages | Limitations |
| De Novo Oxidative Annulation | Aryl methyl ketones, arylamines, acetoacetate esters | CuCl₂, I₂, O₂ in DMSO | Up to 74%[7] | High selectivity, avoids hazardous oxidants, good substrate scope, greener approach.[7] | Requires optimization for specific substrates, potential for complex product mixtures. |
| Friedel-Crafts Alkylation | Pyrrole-2-carboxaldehyde, alkylating agent | AlCl₃ (catalyst) | 65-75%[10] | Utilizes commercially available starting material, straightforward procedure. | Potential for isomeric mixtures (kinetic vs. thermodynamic control), limited to alkyl/acyl groups.[10] |
Part 2: Comparative Performance in a Biological Context: Anticancer Activity
The true measure of a functionalized molecule's utility, particularly in drug development, is its performance in biological systems. A significant body of research highlights the cytotoxic potential of substituted pyrrole-2-carboxaldehydes against various human cancer cell lines.[11] The nature and position of the substituents on the pyrrole ring are critical in determining both the potency and selectivity of these compounds.[11]
2.1. Structure-Activity Relationship (SAR) Insights
By comparing the cytotoxic activities of different classes of Py-2-C derivatives, clear structure-activity relationships emerge:
-
Alkynylated Pyrrole Derivatives: These have demonstrated potent activity. For instance, one specific alkynylated compound (12l) showed an IC₅₀ value of 2.29 µM against glioblastoma (U251) cells, indicating significant potency.[11] The alkyne moiety likely contributes to target binding or cellular uptake.
-
Pyrrole Hydrazones: In contrast, certain pyrrole hydrazones exhibit much lower potency, with IC₅₀ values in the mid-micromolar range (e.g., 44.63 µM against melanoma cells).[11] This suggests that the hydrazone functional group, in this specific context, is less favorable for potent cytotoxic activity.
-
Dimeric and Natural Product Derivatives: Natural products like Marinopyrrole A and Pyrrolomycins often show potent activity in the low-micromolar to sub-micromolar range, underscoring their optimized structures for biological interaction.[11]
The electron-donating nature of the pyrrole ring reduces the electrophilicity of the aldehyde's carbonyl carbon compared to benzaldehyde.[12] This inherent reactivity influences not only its utility in synthesis but also its interactions with biological nucleophiles, such as amino acid residues in enzymes. Functionalization dramatically modulates these electronic properties, which in turn affects biological activity.
2.2. Quantitative Comparison of Cytotoxicity
The following table summarizes experimental data, providing a direct comparison of the efficacy of various functionalized pyrrole-2-carboxaldehydes against human cancer cell lines. The IC₅₀ value represents the concentration required to inhibit 50% of cancer cell growth—a lower value signifies higher potency.
Table 2: Comparative Cytotoxicity (IC₅₀) of Substituted Pyrrole-2-Carboxaldehydes[11]
| Compound Class | Specific Compound | Substitution Type | Target Cell Line | IC₅₀ (µM) |
| Alkynylated Pyrrole | Compound 12l | C-substitution | U251 (Glioblastoma) | 2.29 ± 0.18 |
| Alkynylated Pyrrole | Compound 12l | C-substitution | A549 (Lung Cancer) | 3.49 ± 0.30 |
| Pyrrole Hydrazone | Compound 1C | Aldehyde-derived | SH-4 (Melanoma) | 44.63 ± 3.51 |
| Dimeric Alkaloid | Lepipyrrolin A | Complex Dimer | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 |
| Marinopyrrole | Marinopyrrole A | Complex Halogenated | HCT-116 (Colon Cancer) | ~6.1 |
Part 3: Validated Experimental Protocols
Scientific integrity demands that protocols are robust and reproducible. Here, we provide detailed, self-validating methodologies for a representative synthesis and a critical biological assay.
3.1. Protocol: De Novo Synthesis of a Functionalized Pyrrole-2-Carboxaldehyde
This protocol is adapted from the work of Wu et al. (2018) for the iodine/copper-mediated oxidative annulation.[7]
Objective: To synthesize a polysubstituted pyrrole-2-carboxaldehyde from an aryl methyl ketone, an arylamine, and an acetoacetate ester.
Materials:
-
Aryl methyl ketone (e.g., Acetophenone, 1.0 mmol)
-
Arylamine (e.g., Aniline, 1.2 mmol)
-
Acetoacetate ester (e.g., Ethyl acetoacetate, 1.5 mmol)
-
Copper(II) chloride (CuCl₂, 0.5 mmol)
-
Iodine (I₂, 1.6 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxygen (balloon)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl methyl ketone (1.0 mmol), arylamine (1.2 mmol), acetoacetate ester (1.5 mmol), CuCl₂ (0.5 mmol), and I₂ (1.6 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Fit the flask with a reflux condenser and place an oxygen-filled balloon atop the condenser.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench excess iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure functionalized pyrrole-2-carboxaldehyde.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The obtained data should match the expected values for the target compound.
3.2. Protocol: MTT Assay for Cytotoxicity Determination
This protocol describes a standard colorimetric assay to measure the cytotoxic effect of a compound on cancer cells.[11]
Objective: To determine the IC₅₀ value of a functionalized pyrrole-2-carboxaldehyde derivative against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate, multichannel pipette, CO₂ incubator, microplate reader
Procedure:
Caption: Workflow for the MTT Cytotoxicity Assay.
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells per well) in 100 µL of complete medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Validation & Analysis: The viability of cells in each well is calculated as a percentage relative to the vehicle control. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and fit the data to a dose-response curve to determine the IC₅₀ value. The experiment should be performed in triplicate to ensure statistical validity.
Conclusion
Functionalized pyrrole-2-carboxaldehydes represent a privileged scaffold class with significant, tunable potential. This guide has demonstrated that the performance of these compounds is intrinsically linked to the synthetic strategy employed and the specific functional groups incorporated. Modern de novo syntheses offer efficient and greener routes to novel derivatives, while classic modification methods remain valuable for specific applications.[7] In the context of anticancer drug discovery, SAR analysis clearly shows that substituents dramatically influence cytotoxic potency, with alkynylated derivatives showing particular promise.[11] The provided protocols offer validated, step-by-step guidance for both the chemical synthesis and biological evaluation of these important molecules. Future research will undoubtedly uncover new functionalization techniques and expand the therapeutic applications of this versatile chemical entity.
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Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688–691. Available from: [Link]
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Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. Available from: [Link]
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(9), 913-935. Available from: [Link]
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Grogan, G., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available from: [Link]
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validation of the structure of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
An In-Depth Technical Guide to the Structural Validation of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized compound is the bedrock of reliable and reproducible research. This compound, a molecule incorporating the versatile pyrrole scaffold along with reactive aldehyde and nitrile functionalities, presents a valuable building block in medicinal chemistry and materials science. However, its utility is entirely dependent on the absolute certainty of its structure.
This guide provides a comprehensive, multi-technique workflow for the structural validation of this compound. Moving beyond a simple recitation of data, we will explore the causality behind our analytical choices, establishing a self-validating system of interlocking evidence. Our central challenge will be to not only confirm the desired structure but to definitively exclude plausible alternatives, most notably its constitutional isomer, 3-(3-formyl-1H-pyrrol-1-yl)propanenitrile.
The Analytical Imperative: Structure vs. Isomer
The synthesis of substituted pyrroles can sometimes yield a mixture of isomers. In our case, the primary analytical challenge is distinguishing the target compound, this compound, from the 3-formyl isomer. While they share the same molecular formula (C₈H₈N₂O) and mass (148.16 g/mol ), their atomic connectivity is different, which will profoundly impact their biological activity and chemical reactivity.[1][2][3][4][5] Our validation strategy must therefore be designed to probe this specific structural question.
The Integrated Spectroscopic Workflow
A robust structural elucidation relies on the convergence of data from multiple, orthogonal analytical techniques. No single method is sufficient. We will employ a workflow that integrates Nuclear Magnetic Resonance (NMR) for connectivity, Infrared (IR) Spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight and formula confirmation.
Caption: Integrated workflow for synthesis, purification, and structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful tool for determining the precise atomic framework of an organic molecule.[6][7] By analyzing the chemical shifts, coupling patterns, and correlations, we can piece together the molecular puzzle.
Causality of Choice: Why NMR is Crucial
While other techniques can confirm the presence of functional groups, only NMR, particularly 2D NMR, can definitively map the connections between specific protons and carbons. This is indispensable for distinguishing between the 2-formyl and 3-formyl isomers, which would present distinctly different proton and carbon environments on the pyrrole ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, within a 5 mm NMR tube.[7] The choice of solvent is critical to ensure the sample dissolves completely and its signals do not obscure analyte peaks.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution.[7]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This typically requires a wider spectral width (~220 ppm) and a longer acquisition time due to the lower natural abundance of ¹³C.[7]
-
2D NMR (HSQC & HMBC): For unambiguous assignment, acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons, and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify 2- and 3-bond correlations between protons and carbons.
Predicted Data & Comparative Analysis
The key to validation lies in comparing the observed data with the predicted spectra for both the target molecule and its primary isomer.
Table 1: Comparative ¹H and ¹³C NMR Data Prediction
| Assignment | This compound (Expected) | 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile (Alternative) | Justification for Distinction |
| ¹H NMR | |||
| Aldehyde-H | ~9.5 ppm (s, 1H) | ~9.7 ppm (s, 1H) | Chemical shift is sensitive to ring position. |
| Pyrrole H5 | ~7.1 ppm (dd, 1H) | ~7.3 ppm (t, 1H) | Different multiplicity and coupling constants. |
| Pyrrole H3 | ~6.9 ppm (dd, 1H) | N/A (Substituted) | Signal is absent in the 3-formyl isomer. |
| Pyrrole H4 | ~6.2 ppm (t, 1H) | ~6.7 ppm (dd, 1H) | Different multiplicity and chemical shift. |
| Pyrrole H2 | N/A (Substituted) | ~7.8 ppm (t, 1H) | Signal is absent in the 2-formyl isomer. |
| -CH₂-N | ~4.4 ppm (t, 2H) | ~4.3 ppm (t, 2H) | Similar environments. |
| -CH₂-CN | ~2.9 ppm (t, 2H) | ~2.9 ppm (t, 2H) | Similar environments. |
| ¹³C NMR | |||
| C=O | ~180 ppm | ~185 ppm | Aldehyde carbon shift differs based on position. |
| C2 (Pyrrole) | ~132 ppm | ~128 ppm | Directly attached to the aldehyde in the target. |
| C5 (Pyrrole) | ~125 ppm | ~126 ppm | |
| C3 (Pyrrole) | ~112 ppm | ~135 ppm | Site of formyl substitution in the alternative. |
| C4 (Pyrrole) | ~110 ppm | ~115 ppm | |
| C≡N | ~117 ppm | ~117 ppm | Identical functional group.[7] |
| -CH₂-N | ~45 ppm | ~46 ppm | |
| -CH₂-CN | ~18 ppm | ~18 ppm |
Note: Chemical shifts (δ) are approximate and reported in parts per million (ppm). Multiplicity: s=singlet, t=triplet, dd=doublet of doublets.
The definitive proof comes from an HMBC experiment. A correlation between the aldehyde proton (~9.5 ppm) and the pyrrole C2 carbon (~132 ppm) would provide irrefutable evidence for the 2-formyl structure.
Caption: Key HMBC correlation confirming the 2-formyl substitution.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8][9]
Causality of Choice: A Quick and Essential Check
This technique provides a rapid and non-destructive confirmation of the key chemical bonds, namely the nitrile (C≡N) and the aldehyde carbonyl (C=O). It serves as a crucial first-pass validation before more time-consuming analyses.
Experimental Protocol: FT-IR
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of sample placed directly on the crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 500 cm⁻¹. A background spectrum of the clean accessory should be taken first and subtracted from the sample spectrum.
Expected Data & Comparative Analysis
Table 2: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the C-H bonds on the pyrrole ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Confirms the C-H bonds of the propanenitrile chain. |
| C≡N Stretch (Nitrile) | 2260 - 2240 | A sharp, strong peak confirming the nitrile group. This is a highly diagnostic band.[8][10] |
| C=O Stretch (Aldehyde) | 1700 - 1670 | A very strong, sharp peak confirming the carbonyl group. Conjugation with the pyrrole ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹). |
| C=C Stretch (Aromatic) | 1600 - 1450 | Confirms the pyrrole ring structure. |
While the IR spectrum will definitively confirm the presence of both aldehyde and nitrile groups, it cannot reliably distinguish between the 2-formyl and 3-formyl isomers, as their functional groups are identical. This limitation underscores the necessity of NMR spectroscopy.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, allowing for the confirmation of its elemental composition.[11]
Causality of Choice: Confirming the Formula
The primary role of MS in this context is to verify that the synthesized compound has the correct molecular formula, C₈H₈N₂O. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can provide a mass measurement with enough accuracy to exclude other possible elemental compositions.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI), which is ideal for polar molecules and typically generates the protonated molecule, [M+H]⁺, with minimal fragmentation.[11]
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Data & Comparative Analysis
Table 3: Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z (Monoisotopic) | Significance |
| [M+H]⁺ | C₈H₉N₂O⁺ | 149.0715 | The primary ion observed in ESI+. HRMS confirmation of this mass to within 5 ppm provides strong confidence in the elemental formula. |
| [M+Na]⁺ | C₈H₈N₂ONa⁺ | 171.0534 | A common adduct seen in ESI. |
Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced (in-source CID or MS/MS). Likely fragmentation pathways would involve the cleavage of the propanenitrile side chain. However, similar to IR, the mass spectra of the 2-formyl and 3-formyl isomers are expected to be very similar, if not identical, making them difficult to distinguish by MS alone.
Conclusion: A Triad of Evidence for Unambiguous Validation
The structural validation of this compound cannot be achieved with a single technique. It requires a logical and integrated approach where the strengths of one method compensate for the limitations of another.
Caption: Convergence of analytical data for conclusive structural validation.
By following this workflow, a researcher can be confident in their results:
-
Mass Spectrometry confirms the correct molecular formula.
-
IR Spectroscopy confirms the presence of the required aldehyde and nitrile functional groups.
-
NMR Spectroscopy , particularly through 2D HMBC experiments, provides the definitive evidence of atomic connectivity, unambiguously identifying the product as this compound and ruling out other isomers.
This rigorous, evidence-based approach ensures the scientific integrity of any subsequent research or development efforts that utilize this valuable chemical entity.
References
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
Introduction: The Critical Role of Purity in Pyrrole-Based Intermediates
3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a reactive aldehyde, a pyrrole core, and a nitrile group, makes it a versatile precursor for the synthesis of more complex molecular architectures, including potential therapeutics.[2][3] In any multi-step synthesis, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the success, reproducibility, and safety of the final product. Impurities, whether they are unreacted starting materials, byproducts, or residual solvents, can lead to unpredictable reaction outcomes, decreased yields, and potentially introduce toxicological risks in drug development pipelines.
This guide provides a comprehensive comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized this compound. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and accurate data.
Logical Workflow for Purity Assessment
A multi-faceted approach is essential for a complete purity profile. A logical workflow ensures that rapid, cost-effective methods are used for initial screening, followed by more definitive, quantitative, and structurally elucidating techniques.
Caption: Logical workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
Expertise & Experience: Reverse-Phase HPLC (RP-HPLC) is the premier method for quantitatively determining the purity of moderately polar organic molecules like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities, and UV detection provides excellent sensitivity due to the chromophoric pyrrole ring. The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of organic compounds via hydrophobic interactions.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 290 nm (pyrrole aldehydes have strong absorbance in this region).
-
-
Data Analysis: Calculate purity by the area percent method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram.
Trustworthiness: This protocol is self-validating by including a blank injection (mobile phase only) to ensure no system peaks interfere. For GMP-level analysis, a reference standard of known purity would be run to establish relative retention times and response factors.
Expected Results: A pure sample will show a single major peak. Potential impurities, such as unreacted pyrrole-2-carboxaldehyde (more polar, earlier elution) or over-alkylated byproducts (less polar, later elution), will appear as separate, smaller peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
Expertise & Experience: While HPLC is superior for non-volatile compounds, GC-MS is indispensable for identifying residual solvents and volatile, thermally stable impurities.[4] The compound itself has a moderate boiling point and can be analyzed by GC. Electron Ionization (EI) at 70 eV provides a reproducible fragmentation pattern, creating a "fingerprint" that can be matched against spectral libraries (e.g., NIST) for confident impurity identification.[4]
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent like dichloromethane or ethyl acetate. Filter if necessary.
-
Instrumentation & Conditions: [4]
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C (Splitless mode).
-
Oven Program: Hold at 60 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Common synthesis solvents (e.g., DMF, acetonitrile, toluene) are easily identified.
Trustworthiness: The protocol's validity is confirmed by the detailed mass spectral data. The fragmentation pattern provides structural information that goes beyond the simple retention time data from a standard GC with an FID detector.
Expected Results: The main peak will correspond to the target compound (Molecular Weight: 148.16 g/mol ).[5][6] Expect to see the molecular ion (M+) at m/z 148, along with characteristic fragments. Other peaks may correspond to residual solvents or volatile starting materials like acrylonitrile.
NMR Spectroscopy: The Definitive Structural Confirmation
Expertise & Experience: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the most powerful technique for unambiguous structure confirmation. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. For purity assessment, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of impurities if a certified internal standard is used.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
Expected ¹H NMR Signals (in CDCl₃, approximate):
-
Aldehyde Proton (-CHO): ~9.5 ppm (singlet).
-
Pyrrole Protons: Three distinct signals between ~6.2 and 7.2 ppm (doublets or triplets of doublets). The proton adjacent to the aldehyde will be the most downfield.[7][8]
-
Methylene Protons (-CH₂-CH₂-CN): Two triplets, likely around ~4.4 ppm (N-CH₂) and ~2.9 ppm (-CH₂-CN).
Trustworthiness: The unique pattern of chemical shifts and coupling constants for the target molecule is a highly specific fingerprint. The presence of any other signals indicates impurities. Comparing the integrals of impurity peaks to the main compound's peaks can give a molar ratio estimate of purity.
FT-IR Spectroscopy: Rapid Functional Group Verification
Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. It is an excellent first-pass check to verify that the synthesis produced a molecule with the expected chemical bonds. It is not, however, a quantitative method for assessing high levels of purity (>95%).
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Peaks: [9]
-
C≡N Stretch (Nitrile): A sharp, medium-to-strong peak around 2260-2222 cm⁻¹.[10][11]
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1705-1680 cm⁻¹ (position is lowered due to conjugation with the pyrrole ring).[12]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Trustworthiness: The presence of all expected peaks provides high confidence that the desired functional groups have been successfully incorporated into the final structure. The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) can confirm the removal of starting materials or reagents.
Caption: Correlation of key molecular features with their spectroscopic signals.
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| RP-HPLC | Quantitative Purity | High resolution, high sensitivity, excellent for % purity calculation. | May not detect highly volatile or non-UV active impurities. |
| GC-MS | Volatile Impurity ID | Excellent for identifying solvents and volatile byproducts; provides structural data via MS.[4] | Not suitable for thermally labile or non-volatile compounds. |
| NMR | Structural Confirmation | Unambiguous structure verification; can quantify against a standard. | Lower sensitivity than HPLC/GC; complex mixtures can be hard to interpret. |
| FT-IR | Functional Group ID | Fast, non-destructive, excellent for confirming synthesis success. | Not quantitative; insensitive to minor impurities. |
| TLC | Rapid Qualitative Check | Inexpensive, very fast for monitoring reaction progress and spotting gross impurities.[13][14] | Not quantitative, low resolution. |
Conclusion
A definitive assessment of the purity of synthesized this compound cannot be achieved with a single technique. A logical, multi-instrument approach provides the most complete and trustworthy picture. RP-HPLC stands as the primary method for generating a quantitative purity value, essential for lot release and quality control. This must be complemented by GC-MS to ensure the absence of volatile residues and by NMR spectroscopy for absolute structural confirmation. FT-IR and TLC serve as invaluable, rapid screening tools throughout the synthetic and purification process. By judiciously combining these orthogonal methods, researchers and drug development professionals can proceed with confidence in the quality and identity of their critical chemical intermediates.
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In Vitro Evaluation of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile Analogues: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the in vitro evaluation of novel 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile analogues, a class of compounds with significant potential in anticancer drug discovery. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide will delve into the critical in vitro assays required to characterize the cytotoxic and mechanistic properties of these analogues, offering a comparative analysis against established benchmarks and explaining the scientific rationale behind each experimental step.
Comparative Efficacy of Pyrrole Derivatives: A Data-Driven Overview
The therapeutic potential of pyrrole derivatives is underscored by their demonstrated efficacy against various cancer cell lines. While specific data for this compound analogues is emerging, the broader class of substituted pyrrole-2-carbaldehydes, which share the core pharmacophore, has shown promising cytotoxic activity.[1] The following table summarizes the in vitro anticancer activity of representative pyrrole derivatives, providing a benchmark for the evaluation of novel analogues.
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Alkynylated Pyrrole Derivatives | Compound 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | [1][4] |
| A549 (Lung Cancer) | 3.49 ± 0.30 | [1][4] | ||
| Pyrrolizine Derivatives | Compound 12b | MCF-7 (Breast Cancer) | <2.73 | [5] |
| Urea Derivative 14b | PC-3 (Prostate Cancer) | <2.73 | [5] | |
| Pyrrolo[2,3-d]pyrimidines | Compound 8a | MDA-MB-468 (Breast Cancer) | >100 | [6] |
| Compound 8j | MDA-MB-468 (Breast Cancer) | 1.8 | [6] | |
| Pyrrole-Substituted Indole | 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole | A549 (Lung Cancer) | Not specified | |
| Standard Chemotherapeutic | Doxorubicin | A549 (Lung Cancer) | 8.20 | [7] |
| LoVo (Colon Cancer) | Not specified | [8] |
Key Insights from Comparative Data: The data clearly indicates that structural modifications to the pyrrole core can dramatically influence cytotoxic potency. For instance, alkynylated pyrrole derivatives have demonstrated significant activity against glioblastoma and lung cancer cell lines.[1][4] Furthermore, certain pyrrolizine and pyrrolo[2,3-d]pyrimidine derivatives exhibit IC50 values in the low micromolar range, highlighting their potential as potent anticancer agents.[5][6] The comparison with doxorubicin, a standard chemotherapeutic, provides a crucial benchmark for assessing the therapeutic index of these novel compounds.[7]
Deciphering the Mechanism of Action: A Multi-Faceted Approach
A thorough in vitro evaluation extends beyond determining cytotoxicity. Understanding the mechanism of action is paramount for rational drug design and predicting in vivo efficacy. Pyrrole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis.[9][10]
Experimental Workflow for Mechanistic Elucidation
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Targeting Key Cancer Signaling Pathways
Several studies suggest that pyrrole-based compounds can inhibit critical protein kinases within the PI3K/Akt/mTOR and MAPK signaling pathways, both of which are frequently dysregulated in cancer.[11][12][13][14][15][16][17]
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[13][15] Inhibition of key kinases such as PI3K, Akt, and mTOR can lead to cell cycle arrest and apoptosis.[11][18]
Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition by pyrrole analogues.
The MAPK Signaling Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation.[16][17]
Detailed Experimental Protocols
Scientific integrity and reproducibility are the cornerstones of drug discovery research. The following section provides detailed, step-by-step protocols for the key in vitro assays discussed in this guide, emphasizing the rationale behind each step.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, LoVo) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment. Rationale: This ensures that the cells are in a healthy, proliferative state before drug treatment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analogue in DMSO.
-
Perform serial dilutions to obtain a range of concentrations.
-
Replace the culture medium in the 96-well plates with fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours. Rationale: This incubation period allows for the compound to exert its cytotoxic effects.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Rationale: This allows for the enzymatic conversion of MTT to formazan in viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate produced. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).
Protocol (Luminescence-based):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions.
-
Prepare a reaction buffer containing the purified target kinase (e.g., Akt, MEK1), its specific substrate, and ATP.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add the test compound at various concentrations.
-
Add the kinase to each well and incubate briefly to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes). Rationale: This allows for the enzymatic reaction to proceed within the linear range.
-
-
ATP Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Add a detection reagent that converts the newly formed ADP back to ATP, which then drives a luciferase-based reaction, generating a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. It is an invaluable tool for assessing the phosphorylation status of key signaling proteins.[19][20][21]
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors. Rationale: These inhibitors prevent the degradation and dephosphorylation of target proteins.
-
Quantify the protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein samples and separate them on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, cleaved PARP).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the protein levels in treated cells to those in control cells to determine the effect of the compound on the signaling pathway.
-
Conclusion
The in vitro evaluation of this compound analogues requires a systematic and rigorous approach. By employing a combination of cytotoxicity assays, target-based enzyme inhibition assays, and mechanistic studies such as western blotting, researchers can effectively characterize the anticancer potential of these novel compounds. The comparative data and detailed protocols provided in this guide serve as a valuable resource for drug discovery professionals, enabling them to make data-driven decisions and advance the most promising candidates towards further preclinical and clinical development. The versatility of the pyrrole scaffold, coupled with a deep understanding of its structure-activity relationships, holds immense promise for the discovery of the next generation of targeted cancer therapies.
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available at: [Link]
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The Pivotal Role of the N-Substituent in Pyrrole Scaffolds: A Comparative Guide to Structure-Activity Relationships
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its inherent biological activity is profoundly influenced by the nature of substituents, particularly at the nitrogen atom. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-substituted pyrroles, offering insights for researchers, scientists, and drug development professionals. We will explore how modifications to the N-substituent dictate the anticancer, antimicrobial, and anti-inflammatory properties of these versatile scaffolds, supported by experimental data and detailed protocols.
The N-Substituent as a Modulator of Anticancer Activity
The strategic modification of the N-substituent on the pyrrole ring has emerged as a powerful approach in the design of novel anticancer agents. The substituent at this position can influence crucial factors such as solubility, membrane permeability, and interaction with biological targets.[3][4]
Impact of Aromatic and Heteroaromatic N-Substituents
A recurring theme in the SAR of anticancer N-substituted pyrroles is the introduction of aromatic or heteroaromatic moieties. These groups can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with the active sites of target proteins.[5] For instance, a series of N-substituted pyrrole-based compounds were synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines (L1210, CEM, and HeLa).[5] A key structural feature of the active compounds was the presence of an aromatic ring with at least one hydrogen-bonding donor and acceptor group.[5]
Comparative Analysis of N-Arylpyrroles:
| Compound ID | N-Substituent | Target Cell Line | IC50 (µM) | Reference |
| 1 | Tropolone | L1210, CEM, HeLa | 10-14 | [5] |
| 17j | Fluorine-substituted phenyl | A549, HeLa, MDA-MB-231 | 0.18-0.7 | [2] |
| 18b | Phenyl | PC-3 | >10 | [2] |
Table 1: Anticancer activity of selected N-arylpyrrole derivatives.
The data clearly indicates that the nature of the N-aryl substituent significantly impacts cytotoxic potency. The tropolone ring in compound 1 proved to be a promising scaffold for developing novel anticancer agents.[5] Furthermore, the presence of a fluorine-substituted phenyl ring in compound 17j led to potent activity against multiple cancer cell lines, highlighting the importance of specific electronic and steric properties of the N-substituent.[2]
Experimental Protocol: Synthesis of N-Arylpyrroles via 1,3-Dipolar Cycloaddition
A versatile method for synthesizing N-substituted pyrroles involves the 1,3-dipolar cycloaddition reaction between heteroaromatic N-ylides and acetylenic dipolarophiles.[3][6] This approach allows for the introduction of a wide variety of substituents on the nitrogen atom.
Step-by-Step Protocol:
-
Generation of the N-ylide: A heteroaromatic salt, such as a benzimidazolium bromide derivative, is treated with a base (e.g., 1,2-epoxybutane) to generate the corresponding N-ylide in situ.[3] The choice of the heteroaromatic salt determines the substituent that will ultimately be attached to the pyrrole nitrogen.
-
Cycloaddition Reaction: The generated N-ylide undergoes a [3+2] cycloaddition reaction with an activated alkyne (dipolarophile).[6]
-
Ring Opening: The initially formed cycloadduct is often unstable and undergoes a spontaneous ring-opening to yield the desired N-substituted pyrrole.[6]
-
Purification: The final product is purified using standard techniques such as column chromatography.
Caption: Synthetic workflow for N-arylpyrroles.
Tailoring N-Substituents for Potent Antimicrobial Activity
N-substituted pyrroles have also demonstrated significant potential as antimicrobial agents. The substituent on the nitrogen can be rationally designed to enhance activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8]
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the N-substituent play a crucial role in modulating the antimicrobial activity. A study on a series of novel Schiff bases derived from 1H-pyrrole-2-carbohydrazide revealed that the presence of both electron-withdrawing groups (e.g., -Cl) and electron-donating groups (e.g., -OCH3, -OH) on the N-benzylidene moiety led to potent antibacterial activity against Bacillus subtilis and Staphylococcus aureus.[7] This suggests a complex interplay of electronic and steric factors in determining the antimicrobial efficacy.
Comparative Analysis of N-Substituted Pyrrole Schiff Bases:
| Compound ID | N-Substituent | Target Organism | Activity | Reference |
| 3b | 4-Chlorobenzylidene | B. subtilis | High | [7] |
| 3f | 4-Hydroxybenzylidene | B. subtilis, S. aureus | High | [7] |
| 3g | 4-Methoxybenzylidene | B. subtilis, S. aureus | High | [7] |
Table 2: Antibacterial activity of N-substituted pyrrole Schiff bases.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
To quantitatively assess the antimicrobial activity of N-substituted pyrroles, the broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for in vitro COX inhibition assay.
Conclusion and Future Perspectives
This comparative guide illustrates the profound impact of the N-substituent on the biological activity of pyrrole-based compounds. By strategically modifying this position, researchers can fine-tune the potency and selectivity of these scaffolds for anticancer, antimicrobial, and anti-inflammatory applications. The experimental data and protocols provided herein serve as a valuable resource for the rational design of next-generation N-substituted pyrrole therapeutics. Future research should continue to explore novel and diverse N-substituents, leveraging computational modeling and high-throughput screening to accelerate the discovery of new drug candidates with improved pharmacological profiles.
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A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of synthetic intermediates is paramount to the efficiency and success of a synthetic campaign. Pyrrole-2-carboxaldehyde and its derivatives are foundational building blocks for a myriad of biologically active molecules. This guide provides an in-depth technical comparison of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile, a key N-functionalized pyrrole aldehyde, against a curated selection of alternative intermediates. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a transparent, data-driven performance comparison in key synthetic transformations.
Introduction: The Strategic Importance of N-Functionalized Pyrrole Aldehydes
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The aldehyde functionality at the C2 position serves as a versatile handle for a wide array of chemical transformations, including but not limited to, Knoevenagel condensations, Wittig reactions, reductive aminations, and the synthesis of various heterocyclic systems.
The strategic functionalization of the pyrrole nitrogen (N1 position) offers a powerful tool to modulate the electronic properties and steric environment of the molecule. This, in turn, influences the reactivity of the C2-aldehyde, solubility, and the potential for downstream diversification. This compound, with its cyanoethyl group, presents a unique combination of features. The electron-withdrawing nature of the nitrile can subtly influence the reactivity of the aldehyde, while also offering a potential site for further chemical modification.
This guide will benchmark this compound against three distinct classes of aldehyde intermediates:
-
The Unprotected Parent: Pyrrole-2-carboxaldehyde
-
An N-Protected Analogue with an Electron-Withdrawing Group: 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde
-
A Non-Pyrrole Aromatic Aldehyde with Contrasting Electronics: 4-Methoxybenzaldehyde
The comparative analysis will be based on their synthesis and performance in a standard Knoevenagel condensation reaction.
Synthesis of the Intermediates: Protocols and Mechanistic Insights
A robust and reproducible synthesis is the cornerstone of a reliable synthetic intermediate. Here, we provide detailed, field-proven protocols for the preparation of our benchmarked compounds.
Synthesis of the Precursor: Pyrrole-2-carboxaldehyde
The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich heterocycles like pyrrole. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.
Caption: Vilsmeier-Haack formylation of pyrrole.
Experimental Protocol: Synthesis of Pyrrole-2-carboxaldehyde [1]
-
To a stirred solution of N,N-dimethylformamide (DMF, 80 g, 1.1 mol) in a three-necked flask equipped with a dropping funnel and a reflux condenser, cool the flask in an ice bath to maintain an internal temperature of 10-20 °C.
-
Add phosphorus oxychloride (169 g, 1.1 mol) dropwise over 15 minutes. An exothermic reaction occurs.
-
Remove the ice bath and stir for an additional 15 minutes.
-
Re-cool the mixture in an ice bath and add 250 mL of ethylene dichloride.
-
Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole (67 g, 1.0 mol) in 250 mL of ethylene dichloride dropwise over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25-30 °C and cautiously add a solution of sodium acetate trihydrate (750 g, 5.5 mol) in approximately 1 L of water.
-
Reflux the mixture with vigorous stirring for another 15 minutes.
-
After cooling, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether (3 x 150 mL).
-
Combine the organic extracts, wash with saturated sodium carbonate solution, and dry over anhydrous sodium carbonate.
-
Remove the solvents by rotary evaporation and distill the residue under reduced pressure to yield pyrrole-2-carboxaldehyde as a crystalline solid.
Typical Yield: 78-79%
Synthesis of this compound
The synthesis of the title compound is achieved through a Michael addition of the pyrrole nitrogen to acrylonitrile, a process known as cyanoethylation. This reaction is typically base-catalyzed.
Caption: Base-catalyzed cyanoethylation of pyrrole-2-carboxaldehyde.
Representative Experimental Protocol: Synthesis of this compound
Note: This is a representative protocol based on established cyanoethylation procedures.[2]
-
In a round-bottom flask, dissolve pyrrole-2-carboxaldehyde (9.5 g, 0.1 mol) in 100 mL of dioxane.
-
Add a catalytic amount of a 40% solution of benzyltrimethylammonium hydroxide in methanol (Triton B, ~1 mL).
-
Heat the mixture to 50 °C and add acrylonitrile (6.6 g, 0.125 mol) dropwise over 30 minutes.
-
Stir the reaction mixture at 50 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the catalyst with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow viscous liquid.
Expected Yield: Moderate to high, dependent on reaction conditions.
Synthesis of Alternative Intermediates
1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde: This intermediate is prepared by the N-tosylation of pyrrole followed by Vilsmeier-Haack formylation. The tosyl group is a strong electron-withdrawing group that significantly deactivates the pyrrole ring towards electrophilic substitution, thus requiring more forcing conditions for the formylation step. However, it also enhances the electrophilicity of the C2-aldehyde.
4-Methoxybenzaldehyde: This is a commercially available aromatic aldehyde with a strong electron-donating methoxy group, which makes the aldehyde less reactive towards nucleophiles compared to unsubstituted benzaldehyde.
Performance Benchmarking in Knoevenagel Condensation
To objectively compare the performance of these intermediates, we will examine their reactivity in a Knoevenagel condensation with malononitrile. This reaction is a classic C-C bond-forming reaction, and its rate is highly sensitive to the electrophilicity of the aldehyde.
Caption: General workflow for the Knoevenagel condensation experiment.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of the aldehyde (10 mmol) in ethanol (20 mL), add malononitrile (0.73 g, 11 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Determine the yield and purity of the product.
Comparative Performance Data
The following table summarizes the expected performance of each intermediate in the Knoevenagel condensation with malononitrile based on literature data and established reactivity principles.
| Intermediate | N-substituent Effect | Expected Reactivity | Typical Yield | Reference |
| This compound | Weakly electron-withdrawing | Moderate | Good to Excellent | [General Knowledge] |
| Pyrrole-2-carboxaldehyde | None (N-H) | Moderate | Good to Excellent | [3] |
| 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | Strongly electron-withdrawing | High | Excellent | [4] |
| 4-Methoxybenzaldehyde | Strongly electron-donating (on benzene) | Low | Moderate to Good | [General Knowledge] |
Causality behind Performance:
-
1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde: The strongly electron-withdrawing tosyl group significantly increases the electrophilicity of the aldehyde carbon, leading to a faster reaction and higher yield. This makes it an excellent choice when high reactivity is required.
-
Pyrrole-2-carboxaldehyde & this compound: The electron-rich pyrrole ring donates electron density to the aldehyde, making it less reactive than benzaldehyde but still sufficiently reactive for many transformations. The cyanoethyl group has a minor electronic influence compared to the pyrrole ring itself, thus its reactivity is comparable to the unprotected parent. The choice between these two would likely be dictated by the need for the N-handle for further diversification or to block the N-H for subsequent reactions.
-
4-Methoxybenzaldehyde: The strongly electron-donating methoxy group deactivates the aldehyde towards nucleophilic attack, resulting in a slower reaction and potentially lower yields without optimization. This intermediate would be chosen when a less reactive aldehyde is specifically required.
Conclusion and Field-Proven Insights
This comparative guide demonstrates that the choice of a synthetic intermediate is a nuanced decision that must be guided by a deep understanding of the underlying chemical principles.
-
This compound emerges as a versatile intermediate with moderate reactivity, comparable to its unprotected parent, pyrrole-2-carboxaldehyde. Its key advantage lies in the presence of the cyanoethyl group, which serves as a stable protecting group that can also be a handle for further synthetic elaboration. This makes it an excellent choice for multi-step syntheses where modulation of the pyrrole nitrogen is desired.
-
For reactions requiring high electrophilicity and rapid conversion, 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde is the superior choice, albeit at the cost of a more involved synthesis of the intermediate itself.
-
Pyrrole-2-carboxaldehyde remains a cost-effective and straightforward starting material for many applications, particularly when N-functionalization is not required or can be performed at a later stage.
-
4-Methoxybenzaldehyde serves as a useful benchmark for a less reactive aromatic aldehyde, highlighting the significant electronic influence of the aromatic system on the carbonyl group's reactivity.
Ultimately, the optimal intermediate is context-dependent. By understanding the interplay of electronic effects, steric hindrance, and the potential for downstream functionalization, researchers can make informed decisions that streamline their synthetic efforts and accelerate the path to their target molecules.
References
-
Organic Syntheses, Coll. Vol. 4, p.831 (1963); Vol. 35, p.92 (1955). [Link]
-
Chem-Impex. 1-(p-toluenesulfonyl)pyrrole-2-carboxaldehyde. [Link]
-
Thirupathi, G., et al. Facile and green syntheses of substituted-2-(N-methylindole-3-carbonyl)-3-(N-methyl pyrrol-2-yl) acrylonitriles. ResearchGate. [Link]
-
Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 24(1), 1-6. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
Part 1: Hazard Identification and Risk Assessment
The molecular structure of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile dictates a cautious approach to its handling and disposal. The presence of three distinct functional groups necessitates treating this compound as a multi-hazard substance.
-
The Nitrile Group (-CN): Organic nitriles are toxic and can be absorbed through the skin, inhaled, or ingested. A primary concern with nitrile-containing waste is its incompatibility with acids. Contact with acidic conditions can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[1][2] Therefore, all waste streams containing this compound must be kept separate from acidic waste.
-
The Pyrrole Ring: Pyrrole and its derivatives can be flammable, toxic, and cause serious eye damage.[3][4] The aromatic pyrrole ring can also be reactive and may polymerize under certain conditions, although this is less of a concern for this particular substituted pyrrole.
-
The Aldehyde Group (-CHO): Aldehydes are a reactive class of compounds. They can be irritants and sensitizers. While some aldehydes can be chemically neutralized, this is a specialized procedure and should not be attempted without specific protocols and EHS approval.[5][6][7] Unused aldehydes are typically considered hazardous waste.
The following table summarizes the potential hazards:
| Functional Group | Potential Hazards | Key Disposal Consideration |
| Nitrile | Toxic if swallowed, inhaled, or in contact with skin.[1][2][8] | Strict segregation from acidic waste to prevent hydrogen cyanide gas formation.[1][2] |
| Pyrrole | Flammable, toxic, risk of serious eye damage, may be harmful by inhalation.[3] | Treat as flammable and toxic organic waste. |
| Aldehyde | Irritant, potential for sensitization, reactive. | Do not dispose of down the drain. Requires disposal as hazardous chemical waste.[5][7] |
Part 2: Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the experiment. A clear plan for the disposal of all waste streams is essential for maintaining a safe laboratory environment.
Waste Segregation: The cardinal rule for disposing of this compound is meticulous segregation. A dedicated, clearly labeled hazardous waste container should be used exclusively for this compound and materials contaminated with it.
Waste Minimization:
-
Purchase and use the smallest quantity of the chemical necessary for your experiment.
-
Design experiments to minimize the volume of waste generated.
-
Do not mix waste streams. Keeping this waste separate from other chemical waste prevents potentially hazardous reactions and simplifies the disposal process.
Part 3: Step-by-Step Disposal Protocol
The following protocols provide a framework for the safe disposal of various waste forms of this compound.
Protocol 3.1: Disposal of Unused or Surplus Compound
-
Do not attempt to neutralize the chemical in the lab.
-
Ensure the compound is in its original, securely sealed container if possible.
-
If the original container is compromised, transfer the compound to a new, compatible, and sealable container. Ensure the new container is clearly labeled with the full chemical name: "this compound" and the CAS number "43036-05-1".
-
Attach a hazardous waste tag, as required by your institution.
-
Store the container in a designated hazardous waste accumulation area, away from acids and oxidizing agents.
-
Arrange for pickup by your institution's EHS or a licensed chemical waste disposal contractor.
Protocol 3.2: Decontamination and Disposal of Contaminated Labware
Glassware, stir bars, and other reusable equipment that have come into contact with the compound must be decontaminated before being returned to general use.
-
Initial Rinse: In a chemical fume hood, rinse the labware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinseate in a dedicated hazardous waste container labeled "Halogen-Free Organic Solvent Waste containing this compound".
-
Decontamination: To address the nitrile hazard, perform a secondary rinse with a high pH solution. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8] This should be done in a fume hood to manage any potential off-gassing. Collect this aqueous rinseate in a separate hazardous waste container labeled "Aqueous Waste with this compound". Do not mix this with the organic solvent waste.
-
Final Cleaning: After decontamination, the labware can be washed with soap and water as usual.
Protocol 3.3: Disposal of Contaminated Solid Waste
Personal protective equipment (PPE), weigh boats, and other solid materials contaminated with this compound must be disposed of as hazardous solid waste.
-
Collect all contaminated solid waste (gloves, bench paper, pipette tips, etc.) in a dedicated, clearly labeled, and sealable bag or container.
-
The label should read: "Hazardous Solid Waste: this compound".
-
Store the container in the designated hazardous waste accumulation area.
-
Arrange for pickup by your institution's EHS or a licensed contractor.
Part 4: Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and containment.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, and it is safe to do so, increase ventilation to the room.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but check for breakthrough times if available).
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
Collection: Carefully collect the absorbent material and the spilled compound using non-sparking tools and place it in a labeled, sealable container for hazardous solid waste.
-
Decontamination: Decontaminate the spill area using the procedure outlined in Protocol 3.2.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.
Part 5: Visual Guides
The following diagrams illustrate the recommended workflows for waste segregation and disposal.
Caption: Disposal workflow for this compound.
Caption: Decision tree for waste segregation.
Part 6: Regulatory Compliance
All chemical waste disposal is subject to strict local, state, and federal regulations. These procedures are designed to be in compliance with general best practices, but they are not a substitute for a thorough understanding of the specific regulations that apply to your facility. Always consult with your EHS department to ensure full compliance.
Part 7: References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. James Madison University. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]
-
Aldehyde Disposal. PureWay. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Method of neutralizing aldehyde-containing waste waters and the like. Google Patents.
-
This compound | CAS 43036-05-1. Matrix Fine Chemicals. [Link]
-
Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]
-
Product information, this compound. P&S Chemicals. [Link]
-
The Removal of Organic Acids and Aldehydes from Gases Emitted from Composting Municipal Waste. ResearchGate. [Link]
-
The Removal of Organic Acids and Aldehydes from Gases Emitted from Composting Municipal Waste. Journal of Ecological Engineering. [Link]
-
Pyrrole. Wikipedia. [Link]
-
Pyrrole and Pyrrole Derivatives. ResearchGate. [Link]
-
Pyrrole: Properties and Nomenclature. Scribd. [Link]
-
Pyrrole – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. archtechnochem.com [archtechnochem.com]
- 6. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. lsuhsc.edu [lsuhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
